molecular formula C10H17NO4 B1461759 Methyl 1-Boc-azetidine-3-carboxylate CAS No. 610791-05-4

Methyl 1-Boc-azetidine-3-carboxylate

Katalognummer: B1461759
CAS-Nummer: 610791-05-4
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: SECFRXGVLMVUPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-Boc-azetidine-3-carboxylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-O-tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-7(6-11)8(12)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECFRXGVLMVUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659657
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610791-05-4
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610791-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 610791-05-4

This technical guide provides an in-depth overview of Methyl 1-Boc-azetidine-3-carboxylate, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, also known as 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate, is a versatile synthetic intermediate.[1] Its structure incorporates a protected azetidine (B1206935) ring, making it a valuable scaffold for introducing conformational rigidity into molecules.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 610791-05-4
Molecular Formula C₁₀H₁₇NO₄[2]
Molecular Weight 215.25 g/mol [1]
IUPAC Name 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
Synonyms 1-Boc-azetidine-3-carboxylic acid methyl ester, 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate, N-Boc-3-azetidine carboxylic acid methyl ester[2]
InChI Key SECFRXGVLMVUPD-UHFFFAOYSA-N[2]
SMILES String CC(C)(C)OC(=O)N1CC(C(OC)=O)C1

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Liquid[2]
Density 1.072 g/mL at 25 °C
Refractive Index n20/D 1.452
Purity Typically ≥95%[3]

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

  • Drug Discovery and Medicinal Chemistry : The azetidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[] It serves as a crucial building block for synthesizing complex molecules with potential therapeutic applications.[3][] This compound is particularly useful for creating novel therapeutic agents with enhanced efficacy.[]

  • Peptide Synthesis : It is used to incorporate the azetidine ring into peptide chains, leading to peptidomimetics with improved stability and binding properties.[3][]

  • Synthetic Chemistry : As a versatile building block, it is employed in the synthesis of a variety of organic molecules, including azaspiro[3.4]octanes.[5][6] The substrate can be functionalized at the 3-position.[5][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 1-Boc-azetidine-3-carboxylic acid.[5]

Experimental Workflow:

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Isolation A Dissolve 1-Boc-azetidine-3-carboxylic acid in Methanol and Toluene B Cool solution to 0°C A->B C Slowly add Trimethylsilyl diazomethane dropwise over 15 min B->C D Stir at 0°C for 10 min C->D E Warm to room temperature over 30 min D->E F Remove Toluene under reduced pressure E->F G Obtain crude product F->G

References

A Technical Guide to the Physical Properties of Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-Boc-azetidine-3-carboxylate is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This technical guide provides a concise overview of the known physical characteristics of this compound, alongside generalized experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 610791-05-4[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Physical Form Liquid
Density 1.072 g/mL at 25 °C
Refractive Index (n20/D) 1.452
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO).[2] Information on solubility in other common laboratory solvents is not readily available.

Experimental Protocols for Physical Property Determination

While specific experimental data for the melting and boiling points of this compound are not publicly available, the following are detailed, generalized protocols for determining the key physical properties of a liquid compound.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For small sample volumes, the micro reflux method is a suitable technique.[4]

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Magnetic stirrer and small stir bar

  • Heating block or oil bath on a hot plate stirrer

  • Thermometer

  • Clamps and stand

  • Pasteur pipette

Procedure:

  • Using a Pasteur pipette, add approximately 0.5 mL of the liquid sample into the test tube, followed by a small magnetic stir bar.[4]

  • Place the test tube in the heating block or oil bath, centered on the hot plate stirrer, and clamp it securely.[4]

  • Clamp the thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.[4]

  • Turn on the stirrer to ensure gentle mixing.

  • Begin heating the apparatus.

  • Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which will form a "reflux ring".[4]

  • Adjust the thermometer so that the bulb is level with this reflux ring for an accurate measurement.[4]

  • When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[4]

  • Record the temperature. To ensure accuracy, it is advisable to also record the barometric pressure.[3]

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[5]

Apparatus:

  • Electronic balance (accurate to at least 0.01 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Pipette or dropper

Procedure:

  • Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[6][7]

  • Carefully add a known volume of the liquid sample (e.g., 5.0 mL) to the graduated cylinder.[7] Read the volume from the bottom of the meniscus.

  • Record the mass of the liquid displayed on the balance.[7]

  • To improve accuracy, this process can be repeated by adding more liquid and recording the new total volume and mass.[6][7]

  • Calculate the density using the formula: Density = Mass / Volume.[5]

  • The measurement should be performed at a controlled temperature, as density is temperature-dependent.

Determination of Solubility (Qualitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general qualitative assessment can be performed as follows.

Apparatus:

  • Small test tubes

  • Vortex mixer or sonicator

  • Selection of solvents (e.g., water, ethanol, acetone, toluene)

Procedure:

  • Place a small, measured amount of the compound (e.g., 25 mg or 0.05 mL) into a small test tube.[8]

  • Add a small portion of the chosen solvent (e.g., 0.75 mL) to the test tube.[8]

  • Vigorously shake or vortex the test tube for 1-2 minutes.[8][9]

  • Visually inspect the solution to see if the compound has dissolved completely. A clear solution with no visible particles indicates solubility.[9]

  • If the compound has not dissolved, gentle warming (e.g., in a 37°C water bath) or sonication for a few minutes can be attempted to aid dissolution.[9]

  • Record the compound as soluble, partially soluble, or insoluble in the specific solvent at room temperature.

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Initial Assessment cluster_1 Primary Physical Constants cluster_2 Solubility Profile cluster_3 Data Compilation & Analysis Start Obtain Pure Sample Visual_Inspection Visual Inspection (Physical State, Color) Start->Visual_Inspection Density Density Measurement Visual_Inspection->Density Refractive_Index Refractive Index Measurement Visual_Inspection->Refractive_Index Boiling_Point Boiling Point Determination (for liquids) Visual_Inspection->Boiling_Point Solubility_Screen Solubility Screening (Aqueous & Organic Solvents) Visual_Inspection->Solubility_Screen Data_Table Compile Data into Table Density->Data_Table Refractive_Index->Data_Table Boiling_Point->Data_Table Melting_Point Melting Point Determination (for solids) Solubility_Screen->Data_Table Report Final Report Generation Data_Table->Report

Caption: A generalized workflow for the physical characterization of a chemical compound.

References

structure of Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 1-Boc-azetidine-3-carboxylate

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strained four-membered azetidine (B1206935) ring, combined with the versatile Boc-protecting group and a methyl ester functional handle, offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. This document provides a comprehensive technical overview of its structure, properties, synthesis, and applications, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The azetidine motif has gained significant traction in pharmaceutical research due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity. This compound (also known as 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate) serves as a key intermediate for introducing this valuable scaffold. Its structure allows for functionalization at the 3-position, making it a versatile precursor for more complex molecules, including spirocyclic systems and peptide-based therapeutics. This guide details the essential technical information required for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. All quantitative data has been compiled into a structured table for ease of reference.

Table 1: Physicochemical and Structural Properties

PropertyValueReference
CAS Number 610791-05-4
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance Liquid
Density 1.072 g/mL at 25 °C
Refractive Index n20/D 1.452
InChI Key SECFRXGVLMVUPD-UHFFFAOYSA-N
SMILES String CC(C)(C)OC(=O)N1CC(C(OC)=O)C1
MDL Number MFCD06656775

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor. The overall synthetic workflow is a two-step process starting from azetidine-3-carboxylic acid.

Experimental Protocols

Protocol 3.1.1: Synthesis of 1-Boc-azetidine-3-carboxylic acid

  • A solution of azetidine-3-carboxylic acid (10.11 g, 100 mmol) and triethylamine (B128534) (27.8 mL, 200 mmol) is prepared in methanol (B129727) (105 mL).

  • Di-tert-butyl dicarbonate (B1257347) (25.535 g, 117 mmol) dissolved in methanol (70 mL) is added dropwise to the stirred solution over 20 minutes at room temperature.

  • The reaction mixture is stirred continuously for 18 hours.

  • Upon completion, the mixture is evaporated to dryness. Tetrahydrofuran (120 mL) is added and subsequently evaporated to yield the crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, which can be used in the next step without further purification.

Protocol 3.1.2: Esterification to this compound

  • 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 g, 4.97 mmol) is dissolved in a solvent mixture of methanol (5 mL) and toluene (B28343) (20 mL).

  • The solution is cooled to 0°C in an ice bath.

  • Trimethylsilyl diazomethane (B1218177) (2.0 M in diethyl ether, 3.73 mL, 7.45 mmol) is added slowly dropwise over 15 minutes. A slight effervescence and a color change from clear to light yellow are observed.

  • The reaction mixture is stirred at 0°C for an additional 10 minutes and then allowed to warm to room temperature over 30 minutes.

  • Toluene is removed under reduced pressure to afford the crude product, Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.055 g, 99% crude yield).

Synthesis_Workflow Synthesis of this compound A Azetidine-3-carboxylic Acid B 1-Boc-azetidine-3-carboxylic Acid (Precursor) A->B  Boc₂O, Et₃N  Methanol, RT, 18h  (Boc Protection)   C Methyl 1-Boc-azetidine- 3-carboxylate (Product) B->C  TMS-Diazomethane  Methanol/Toluene, 0°C to RT  (Esterification)   p1 p2

Synthetic pathway for this compound.

Spectroscopic Analysis

Characterization of the final product and its precursor relies on standard analytical techniques. The expected spectroscopic signatures are summarized below based on the known functional groups.

Table 2: Spectroscopic Data Summary

TechniqueFunctional GroupExpected Chemical Shift / Signal
¹H NMR Boc group (-C(CH₃)₃)~1.4 ppm (singlet, 9H)
Azetidine ring (-CH₂-, -CH-)~3.2-4.2 ppm (multiplets, 5H)
Methyl ester (-OCH₃)~3.7 ppm (singlet, 3H)
¹³C NMR Boc group (-C(CH₃)₃)~28 ppm (CH₃), ~80 ppm (quaternary C)
Azetidine ring (-CH₂-, -CH-)~35-55 ppm
Carbonyls (Boc & Ester)~156 ppm (Boc C=O), ~172 ppm (Ester C=O)
Methyl ester (-OCH₃)~52 ppm
IR Spectroscopy C=O stretch (Boc carbamate)~1690-1710 cm⁻¹ (strong)
C=O stretch (Methyl ester)~1730-1750 cm⁻¹ (strong)
C-O stretch~1100-1300 cm⁻¹ (strong)
Mass Spec. (ESI+) Molecular Ion Peak [M+H]⁺m/z 216.12
Sodium Adduct [M+Na]⁺m/z 238.10

Applications in Drug Discovery and Development

This compound is not typically a pharmacologically active agent itself but is a highly valued building block for creating more complex drug candidates. Its utility stems from several key features:

  • Scaffold Diversity: The azetidine ring provides a rigid, three-dimensional exit vector that is distinct from more common five- and six-membered rings, allowing for novel exploration of chemical space.

  • Ease of Functionalization: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization. Additionally, the 3-position can be functionalized via enolization in the presence of a strong base like LDA.

  • Peptide Modification: As a constrained amino acid analog, it can be incorporated into peptides to enhance proteolytic stability and modulate conformation, which can lead to improved binding and pharmacological profiles.

  • Precursor Synthesis: It is a documented precursor for the synthesis of azaspiro[3.4]octanes, a class of compounds of growing interest to discovery chemists.

The logical workflow from this building block to a potential drug candidate involves multiple stages of synthetic diversification and biological screening.

Drug_Discovery_Flow Role of this compound in Drug Discovery A This compound (Building Block) B Chemical Derivatization (e.g., Amide Coupling, Reduction, Alkylation) A->B Synthetic Chemistry C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F Medicinal Chemistry G Preclinical Candidate F->G

Logical workflow illustrating the use of the title compound in a drug discovery program.

Conclusion

This compound is a cornerstone reagent for the synthesis of azetidine-containing compounds. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists. By providing a rigid and tunable scaffold, it facilitates the development of novel therapeutics with potentially enhanced pharmacological properties. This guide has summarized the key technical data and protocols necessary for its effective application in the laboratory, underscoring its strategic importance in the pipeline of modern drug discovery.

In-Depth Technical Guide: Spectral Analysis of Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 1-Boc-azetidine-3-carboxylate, a key building block in medicinal chemistry and drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols for the synthesis and analysis of this compound are also provided to support researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound (CAS No: 610791-05-4; Molecular Formula: C₁₀H₁₇NO₄; Molecular Weight: 215.25 g/mol ).[1]

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
Data not available in search results
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zAssignment
Data not available in search results

Note: Specific experimental spectral data for this compound was not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Experimental Protocols

A plausible method for the synthesis of this compound involves the esterification of 1-Boc-azetidine-3-carboxylic acid. The following protocol is based on established chemical literature.[1]

Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in a mixture of methanol and toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trimethylsilyldiazomethane solution (1.5 equivalents) dropwise to the cooled solution. Effervescence may be observed.

  • Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvents under reduced pressure to yield the crude this compound. The product can be used in subsequent steps without further purification.[1]

Spectroscopic Analysis Protocol

Instrumentation:

  • NMR: A 400 MHz or higher field NMR spectrometer.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer.

  • MS: An Electrospray Ionization (ESI) or other suitable mass spectrometer.

Sample Preparation:

  • NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • IR: Analyze the sample as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion into the mass spectrometer.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • MS: Obtain the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the starting material to the final characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 1-Boc-azetidine-3-carboxylic acid Esterification Esterification with Methanol & TMSCHN₂ Start->Esterification Reactants Crude_Product Crude Methyl 1-Boc- azetidine-3-carboxylate Esterification->Crude_Product Reaction Purification Purification (if necessary) Crude_Product->Purification Final_Product Pure Methyl 1-Boc- azetidine-3-carboxylate Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Sample IR IR Spectroscopy Final_Product->IR Sample MS Mass Spectrometry Final_Product->MS Sample Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility of Methyl 1-Boc-azetidine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Boc-azetidine-3-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its azetidine (B1206935) core imparts unique three-dimensional structural properties to molecules, which can lead to improved pharmacological profiles. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a qualitative assessment of its expected solubility and details comprehensive experimental protocols for its quantitative determination.

Qualitative Solubility Profile of this compound

The molecule possesses several key structural features that influence its solubility:

  • A polar azetidine ring: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor.[1]

  • A polar carbamate (B1207046) (Boc) group: The Boc protecting group contains two oxygen atoms that can also accept hydrogen bonds.

  • A polar methyl ester group: The ester functional group contributes to the overall polarity of the molecule.

  • A nonpolar tert-butyl group: This bulky, nonpolar group will influence solubility in nonpolar solvents.

Based on the principle of "like dissolves like," this compound, being a polar molecule, is expected to be soluble in a range of polar organic solvents.[1][2] Its solubility in nonpolar solvents is likely to be more limited. Azetidine itself is known to be soluble in polar organic solvents like ethanol, acetone, and DMSO.[1]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents. These predictions are based on its chemical structure and the general solubility of similar compounds.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the solvent.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSolubleStrong dipole-dipole interactions are possible.
Ethyl AcetateSolubleGood solvent for moderately polar compounds.
Tetrahydrofuran (THF)SolubleA good general-purpose solvent for polar molecules.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polar functional groups limit solubility in nonpolar media.
Chlorinated Dichloromethane (DCM), ChloroformSolubleCommonly used for a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

General Materials and Equipment
  • This compound (liquid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Method 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining equilibrium solubility.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The goal is to create a saturated solution with an undissolved phase.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved liquid to separate. Alternatively, centrifuge the vial to accelerate phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

  • Filtration: Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microdroplets.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Method 2: Rapid Solubility Screening

This method is useful for a quick, semi-quantitative assessment of solubility.

Procedure:

  • Sample Preparation: In a small vial, add a known small volume (e.g., 10 µL) of this compound.

  • Solvent Addition: Add the test solvent dropwise while continuously vortexing.

  • Observation: Observe the solution for clarity. The point at which the solution becomes and remains clear indicates the approximate solubility.

  • Calculation: Calculate the approximate solubility based on the volume of solvent added to dissolve the initial volume of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess Methyl 1-Boc- azetidine-3-carboxylate to solvent B Agitate at constant temperature (24-48 hours) A->B Shake-Flask Method C Allow to settle or centrifuge B->C D Collect and filter supernatant C->D E Dilute sample D->E F Quantify using HPLC or GC E->F G Calculate and report solubility (e.g., mg/mL or mol/L) F->G

Caption: Workflow for determining equilibrium solubility.

References

A Technical Guide to Methyl 1-Boc-azetidine-3-carboxylate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Boc-azetidine-3-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid four-membered azetidine (B1206935) core, combined with the synthetically tractable Boc-protecting group and methyl ester functionality, makes it an attractive scaffold for introducing conformational constraint and novel three-dimensional architecture into drug candidates and other complex molecules. This guide provides an in-depth overview of its commercial availability from various suppliers, key technical data, and detailed methodologies for its application in synthetic chemistry.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels are typically high, often 95% or greater. Pricing varies by supplier and quantity, with significant price breaks available for bulk purchases.

SupplierCAS NumberPurityQuantityPrice (USD/EUR)
Sigma-Aldrich 610791-05-495%1 g~$81.90
5 g-
ChemicalBook 610791-05-499%1 g~$1.00 (from some listed suppliers)
--
CymitQuimica 610791-05-497%1 g€20.00
5 g€28.00
10 g€46.00
25 g€66.00
100 g€199.00
Fluorochem 610791-05-495%1 g£8.00
5 g£12.00
10 g£16.00
25 g£33.00
Chem-Impex 610791-05-4≥ 95% (HPLC)-Inquire for pricing
Amerigo Scientific 610791-05-495%-Inquire for pricing
BLD Pharm 610791-05-4--Inquire for pricing

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical Properties

PropertyValue
CAS Number 610791-05-4[1][2]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1][2]
Appearance Liquid[1][3]
Density 1.072 g/mL at 25 °C[1]
Refractive Index n20/D 1.452[1]
Boiling Point 265 to 272 °C[4]

Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the construction of spirocyclic systems and as a constrained amino acid analogue in peptide synthesis.[3]

Logical Relationship as a Versatile Building Block

The utility of this compound stems from its distinct functional handles, which allow for selective chemical transformations. The diagram below illustrates the logical relationship between its structural features and its synthetic potential.

G A This compound B Boc-Protected Nitrogen A->B allows for C Methyl Ester at C3 A->C allows for D Azetidine Ring A->D provides E Deprotection (e.g., TFA) -> Secondary Amine B->E enables F Hydrolysis/Amidation -> Carboxylic Acid/Amide C->F enables G Enolization at C3 (e.g., LDA) -> C-C Bond Formation D->G enables H Conformational Rigidity D->H imparts

Caption: Logical diagram of the synthetic utility of this compound.

Experimental Protocol: Functionalization via Enolization for Azaspiro[3.4]octane Precursors

This compound is a known precursor for the synthesis of azaspiro[3.4]octanes, a scaffold of increasing interest in drug discovery.[5][6] The key step often involves the enolization at the C3 position, adjacent to the methyl ester, to create a nucleophile for subsequent carbon-carbon bond formation.

General Procedure:

  • Anhydrous Conditions: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Amine: In a flame-dried round-bottom flask, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • LDA Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.0 equivalent) dropwise. Allow the solution to stir at this temperature for 30 minutes to form lithium diisopropylamide (LDA).

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide or another suitable coupling partner) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the C3-functionalized azetidine.

Experimental Workflow: General Synthetic Application

The following diagram illustrates a typical experimental workflow for the functionalization of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere C Dissolve Reagents A->C B Prepare Anhydrous Solvents (e.g., THF) B->C D Cool to Low Temperature (e.g., -78 °C) C->D E Base Addition (e.g., LDA) D->E F Substrate Addition E->F G Electrophile Addition F->G H Warm to Room Temperature G->H I Aqueous Quench H->I J Liquid-Liquid Extraction I->J K Drying & Concentration J->K L Column Chromatography K->L M Final Product L->M

Caption: A typical experimental workflow for the synthetic modification of the title compound.

Application in Peptide Synthesis

While the methyl ester can be used in peptide synthesis, it is more common to first hydrolyze it to the corresponding carboxylic acid, 1-Boc-azetidine-3-carboxylic acid, which can then be coupled to an amino acid or peptide using standard peptide coupling reagents.

Protocol for Hydrolysis and Subsequent Peptide Coupling:

  • Ester Hydrolysis:

    • Dissolve this compound in a mixture of methanol (B129727) and water.

    • Add lithium hydroxide (B78521) (or another suitable base) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

    • Extract the product with an organic solvent, dry, and concentrate to yield 1-Boc-azetidine-3-carboxylic acid.

  • Peptide Coupling (e.g., using HBTU/HOBt):

    • In a reaction vessel, dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equivalent), the desired amino acid ester hydrochloride (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF.

    • Cool the mixture to 0 °C.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion.

    • Perform a standard aqueous work-up and purify the resulting dipeptide by chromatography.

Conclusion

This compound is a commercially accessible and synthetically versatile building block. Its unique structural features provide a valuable platform for the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide offer a starting point for researchers to incorporate this valuable scaffold into their synthetic strategies.

References

Synthesis of 1-Boc-azetidine-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-azetidine-3-carboxylic acid is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutics to introduce conformational rigidity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the primary and alternative synthetic routes to this valuable compound. Detailed experimental protocols, quantitative data, and safety information are presented to aid researchers in their synthetic endeavors.

Introduction

The azetidine (B1206935) motif is a four-membered heterocyclic ring system that has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can impart unique structural constraints, leading to enhanced binding affinity and selectivity for biological targets. The carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications, such as amide bond formation in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen during synthetic manipulations and allows for facile deprotection under acidic conditions. This guide details the prevalent synthetic methodologies for preparing 1-Boc-azetidine-3-carboxylic acid, offering a comparative analysis of the available routes.

Primary Synthetic Route: N-Boc Protection of Azetidine-3-carboxylic Acid

The most direct and widely employed method for the synthesis of 1-Boc-azetidine-3-carboxylic acid is the protection of the commercially available azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A Azetidine-3-carboxylic Acid B 1-Boc-azetidine-3-carboxylic Acid A->B Boc2O Boc₂O, Base Boc2O->B Boc2O_node Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (B128534) (Et₃N)

Caption: N-Boc protection of azetidine-3-carboxylic acid.

Experimental Protocol

To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in a suitable solvent such as methanol, a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent is added dropwise at room temperature.[1] A mild exotherm may be observed. The reaction mixture is stirred at room temperature for 18 hours. Upon completion, the solvent is removed under reduced pressure. The crude product is then taken up in a solvent like tetrahydrofuran (B95107) and evaporated again to yield the crude 1-Boc-azetidine-3-carboxylic acid.[1]

Quantitative Data
ParameterValueReference
Starting Material Azetidine-3-carboxylic acid[1]
Reagents Di-tert-butyl dicarbonate, Triethylamine[1]
Solvent Methanol[1]
Reaction Time 18 hours[1]
Temperature Room Temperature[1]
Crude Yield ~128% (may contain residual solvent/salts)[1]
Purity (Commercial) ≥96.0% to ≥98.0% (TLC, GC, Titration)[2][3]
¹H NMR (400 MHz, CDCl₃) δ 1.43 (s, 9H), 3.21-3.34 (m, 1H), 4.00-4.13 (m, 4H)[1]

Note on Yield: The reported crude yield of 128% is atypical and likely indicates the presence of residual solvent or inorganic salts from the workup.[1] Purification is necessary to obtain the pure product and a realistic isolated yield.

Purification

While the crude product can sometimes be used directly in subsequent steps, high purity is often required.[1]

  • Recrystallization: A general method for purifying carboxylic acids involves dissolving the crude material in a minimal amount of a hot solvent (e.g., ethanol, or a mixture like ethanol/water) and allowing it to cool slowly. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the polarity gradually increased to elute the product.

Alternative Synthetic Routes

Several alternative strategies for the synthesis of 1-Boc-azetidine-3-carboxylic acid and its precursors have been reported, which can be advantageous depending on the availability of starting materials.

Synthesis from 1-Boc-3-hydroxyazetidine

This route involves the oxidation of a 3-hydroxyazetidine precursor.

cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A N-Protected-3-hydroxyazetidine B N-Protected-azetidin-3-one A->B Oxidation (e.g., Swern, DMP) C 1-Boc-azetidine-3-carboxylic Acid B->C Further Oxidation or Functionalization

Caption: Synthesis via oxidation of a 3-hydroxyazetidine.

The synthesis begins with a protected 3-hydroxyazetidine, such as 1-Boc-3-hydroxyazetidine. The hydroxyl group is oxidized to a ketone using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane). The resulting 1-Boc-azetidin-3-one is a key intermediate that can be further elaborated to the carboxylic acid. A patent describes the oxidation of 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester using oxalyl chloride, DMSO, and triethylamine to obtain 1-tert-butoxycarbonyl-3-azetidinone.[4]

Synthesis from 1-Azabicyclo[1.1.0]butane

A gram-scale synthesis has been developed starting from the strained 1-azabicyclo[1.1.0]butane.

cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product A 1-Azabicyclo[1.1.0]butane B Protected 3-haloazetidine A->B Strain-release reaction C 1-Boc-3-cyanoazetidine B->C Cyanation D 1-Boc-azetidine-3-carboxylic Acid C->D Hydrolysis

Caption: Synthesis from 1-azabicyclo[1.1.0]butane.

This method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane to form a protected 3-haloazetidine. This intermediate is then subjected to cyanation with a cyanide source (e.g., NaCN) to yield 1-Boc-3-cyanoazetidine. Finally, basic hydrolysis of the nitrile furnishes 1-Boc-azetidine-3-carboxylic acid. This route is reported to be efficient for gram-scale synthesis with an overall yield of 58% over three steps.[5]

Synthesis of Precursors

The availability of the starting material, azetidine-3-carboxylic acid, is a key consideration. While commercially available, its synthesis is also documented.

Synthesis of Azetidine-3-carboxylic Acid

A practical process for the preparation of azetidine-3-carboxylic acid involves the cyclization of a bistriflate of a diol with benzylamine, followed by decarboxylation and hydrogenation to remove the benzyl (B1604629) group.

Safety and Handling

1-Boc-azetidine-3-carboxylic acid:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and a dust mask (N95 or equivalent).[2]

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[2]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, causes serious eye irritation, skin irritation, and may cause respiratory irritation. Handle with care in a fume hood.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Handle in a fume hood.

Conclusion

The synthesis of 1-Boc-azetidine-3-carboxylic acid is a well-established process, with the N-Boc protection of azetidine-3-carboxylic acid being the most common and direct route. This guide has provided a detailed protocol for this primary method, including quantitative data and purification considerations. Alternative synthetic strategies offer valuable options depending on the starting material accessibility and scale of the reaction. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, coupled with stringent adherence to safety protocols, is essential for the successful and safe production of this important building block.

References

The Azetidine Scaffold: A Technical Guide to its Chemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and inherent ring strain endow it with a compelling balance of metabolic stability and tunable reactivity. This technical guide provides an in-depth exploration of the chemical properties of azetidine-containing compounds, offering valuable insights for their strategic incorporation into modern drug discovery pipelines.

Physicochemical Properties of Azetidine Derivatives

The physicochemical properties of azetidine derivatives, such as their basicity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The constrained nature of the four-membered ring significantly influences these characteristics.

The parent azetidine is a strongly basic compound with a pKa of 11.29 for its conjugate acid.[1][2][3] Substitution on the azetidine ring can modulate this basicity. Electron-withdrawing groups will generally decrease the pKa, while electron-donating groups will have the opposite effect. Similarly, the lipophilicity of azetidine-containing compounds can be finely tuned through substitution to optimize their absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Physicochemical Data

The following tables summarize key physicochemical data for a selection of azetidine-containing compounds to illustrate the impact of substitution on their properties.

CompoundStructurepKalogPReference
Azetidine11.29-0.1 (calculated)[1][2][3]
(R)-3-fluoroazetidine8.35-0.37[4]
(R)-3,3-difluoroazetidine5.850.04[4]
Azelnidipine7.895.12 (calculated)[1][5]

Reactivity and Synthetic Methodologies

The reactivity of the azetidine ring is largely governed by its inherent strain, making it susceptible to ring-opening reactions under certain conditions. However, it is notably more stable than the highly strained three-membered aziridine (B145994) ring.[6] This balance of stability and reactivity makes azetidine a versatile synthetic intermediate.

Key Synthetic Routes

A variety of synthetic methods have been developed to access functionalized azetidines. Some of the most prominent strategies include:

  • Intramolecular Cyclization: This is a classic and widely used approach that involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.

  • Palladium-Catalyzed C-H Amination: This modern method allows for the direct formation of the azetidine ring through the intramolecular amination of unactivated C(sp³)-H bonds, offering high efficiency and functional group tolerance.[7][8]

  • [2+2] Cycloadditions: The reaction of imines with alkenes or ketenes can directly form the four-membered ring.[6]

Experimental Protocols

This protocol is adapted from the work of Chen and colleagues.[7]

Materials:

  • N-picolinamide protected amine substrate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Toluene (B28343)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add the N-picolinamide protected amine substrate (1.0 equiv), Pd(OAc)₂ (2-5 mol %), and PhI(OAc)₂ (2.5 equiv).

  • Add dry toluene as the solvent.

  • Heat the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel to yield the corresponding azetidine.

pKa Determination (Potentiometric Titration):

  • Dissolve a known concentration of the azetidine-containing compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[9][10][11]

logP Determination (Shake-Flask Method):

  • Prepare a biphasic system of n-octanol and water (or a suitable buffer).

  • Add a known amount of the azetidine-containing compound to the biphasic system.

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][10][12]

Role in Drug Discovery and Development

The unique structural and chemical properties of azetidines have made them attractive scaffolds in drug design. Their incorporation into bioactive molecules can lead to improvements in potency, selectivity, and metabolic stability.

Azetidines as Enzyme Inhibitors

Azetidine-containing compounds have shown significant promise as inhibitors of various enzymes, particularly kinases, which are key targets in oncology and immunology.

The JAK/STAT signaling pathway is crucial for cytokine signaling and is implicated in various autoimmune diseases and cancers. Azetidine-containing compounds have been developed as potent inhibitors of JAKs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Azetidine_Inhibitor Azetidine-based JAK Inhibitor Azetidine_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

The table below presents the inhibitory activity (IC₅₀) of some azetidine-based compounds against STAT3, a key protein in this pathway.

CompoundTargetIC₅₀ (µM)Reference
H172 (9f)STAT30.38 - 0.98[13]
H182STAT30.38 - 0.98[13]
H120 (8e)STAT31.75[14]
H105STAT32.07[14]
Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability. The azetidine scaffold can enhance metabolic stability by blocking sites of metabolism or by altering the overall physicochemical properties of a molecule.

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Liver microsomes (human or other species)

  • Test compound

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • In a reaction plate, pre-incubate the liver microsomes in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The metabolic stability is typically expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ).[15][16][17][18][19]

Microsomal_Stability_Workflow Start Start Preparation Prepare Microsomes, Test Compound, and NADPH System Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Quench with Acetonitrile + Internal Standard Sampling->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data_Processing End End Data_Processing->End

Conclusion

The azetidine scaffold offers a unique and valuable tool for medicinal chemists. Its distinct chemical properties, including its tunable basicity, lipophilicity, and reactivity, provide a means to optimize the ADME and pharmacological profiles of drug candidates. A thorough understanding of the synthesis, reactivity, and physicochemical properties of azetidine-containing compounds is essential for harnessing their full potential in the development of novel therapeutics.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-Boc-azetidine-3-carboxylate is a key building block in medicinal chemistry and drug development, prized for its role in the synthesis of novel azaspiro[3.4]octanes and other complex molecular architectures.[1][2] Its utility in creating functionalized azetidine (B1206935) scaffolds demands a thorough understanding of its safe handling and application. This technical guide provides an in-depth overview of its safety profile, handling procedures, and relevant experimental considerations to ensure its effective and safe use in a research environment.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental protocols. This data, summarized in the table below, has been compiled from various chemical suppliers and safety data sheets.

PropertyValue
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol [3][4]
CAS Number 610791-05-4[3][4]
Appearance Liquid[4]
Density 1.072 g/mL at 25 °C[4]
Refractive Index n20/D 1.452[4]
Assay ≥95%[4]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed.[3] Below is a summary of its hazard classification and associated safety information.

Hazard InformationDescription
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[3][4]
Hazard Statement(s) H302: Harmful if swallowed[3][4]
Hazard Classifications Acute Toxicity, Oral (Category 4)[3][4]
Storage Class Code 10 - Combustible liquids[4]
WGK WGK 3 (Water Hazard Class 3)[4]

Experimental Protocols and Handling

The proper handling and use of this compound are critical to ensure laboratory safety and the integrity of experimental results. The following protocols outline best practices for its storage, use, and disposal.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent use of appropriate personal protective equipment. The following diagram illustrates the necessary PPE for handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Safety_Glasses Safety Glasses with Side Shields Lab_Coat Chemical Resistant Lab Coat Gloves Nitrile Gloves Researcher Researcher Handling Handling Chemical Researcher->Handling Initiates Handling->Safety_Glasses Wears Handling->Lab_Coat Wears Handling->Gloves Wears Spill_Disposal_Workflow cluster_spill Spill Response cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect in Suitable Container Absorb->Collect Dispose Dispose of Waste Collect->Dispose Regulations Follow Local, State, and Federal Regulations Dispose->Regulations

References

An In-depth Technical Guide to Methyl 1-Boc-azetidine-3-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Methyl 1-Boc-azetidine-3-carboxylate stands out as a pivotal building block. Its unique structural properties and versatility in chemical synthesis have established it as a valuable component in the design of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a standard experimental protocol for its synthesis, and its significant applications in the field of medicinal chemistry.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential data for its use in a laboratory setting.

Identifier Value
Chemical Formula C₁₀H₁₇NO₄[1][2]
Molecular Weight 215.25 g/mol [1][2][3]
CAS Number 610791-05-4[1]

Physicochemical Characteristics

A compilation of the key physical and chemical properties of this compound is presented in the following table.

Property Value
Appearance Liquid[1]
Density 1.072 g/mL at 25 °C[1]
Refractive Index n20/D 1.452[1]

Experimental Protocol: Synthesis of this compound

The following section outlines a detailed methodology for the synthesis of this compound, a common procedure utilized in organic chemistry laboratories.

Materials and Reagents:
Step-by-Step Procedure:
  • Dissolution of Starting Material: Begin by dissolving 1-Boc-azetidine-3-carboxylic acid in a mixture of methanol and toluene.[1]

  • Cooling of the Reaction Mixture: The resulting solution is then cooled to a temperature of 0°C.[1]

  • Addition of Reagent: Trimethylsilyl diazomethane is added dropwise to the cooled solution over a period of 15 minutes. During this addition, the observation of slight bubble formation is expected, and the solution will gradually change in color from clear to a light yellow.[1]

  • Reaction at Low Temperature: The reaction mixture is stirred for an additional 10 minutes at 0°C.[1]

  • Warming to Ambient Temperature: Following the low-temperature stirring, the mixture is allowed to slowly warm to room temperature over a 30-minute timeframe.[1]

  • Isolation of the Product: Upon completion of the reaction, toluene is removed through concentration and distillation under reduced pressure.[1] The resulting crude product, this compound, can often be used in subsequent synthetic steps without the need for further purification.[1]

Visualization of the Synthetic Workflow

The logical progression of the synthesis of this compound is depicted in the following diagram, illustrating the key stages from starting materials to the final product.

G A 1-Boc-azetidine-3-carboxylic acid in Methanol/Toluene B Cool to 0°C A->B C Add Trimethylsilyl diazomethane B->C D Stir at 0°C, then warm to RT C->D E Remove Toluene under reduced pressure D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valued building block in drug discovery for several key reasons:

  • Introduction of Conformational Rigidity: The azetidine (B1206935) ring, being a four-membered heterocycle, imparts a degree of conformational constraint to molecules.[3][4] This rigidity can enhance the binding affinity of a drug candidate to its biological target.[4][5]

  • Versatile Synthetic Intermediate: This compound serves as a precursor for the synthesis of more complex molecular architectures, such as azaspiro[3.4]octanes.[1] It can be readily functionalized at the 3-position.[1]

  • Role in Peptide Synthesis: Its structure is utilized in the preparation of peptide-based therapeutics, where the azetidine ring can introduce rigidity and improve binding properties.[6]

  • Enhancement of Biological Activity: The unique structure of this compound allows for modifications that can lead to an enhancement of the biological activity of drug candidates.[6]

References

Methodological & Application

Synthesis of Azaspiro[3.4]octanes Utilizing Methyl 1-Boc-azetidine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of azaspiro[3.C4]octane scaffolds, a class of compounds of significant interest in medicinal chemistry and drug discovery. The protocols focus on the use of Methyl 1-Boc-azetidine-3-carboxylate as a key starting material. The inherent three-dimensionality and conformational rigidity of azaspiro[3.4]octanes make them attractive scaffolds for the development of novel therapeutics. This guide presents a step-by-step approach to their synthesis, including reaction conditions, purification methods, and characterization data.

Introduction

Azaspiro[3.4]octanes are a class of saturated heterocyclic compounds characterized by a spirocyclic junction between an azetidine (B1206935) and a cyclopentane (B165970) ring. This structural motif has gained considerable attention in medicinal chemistry due to its ability to introduce three-dimensionality into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties. The rigid nature of the spirocyclic system allows for a precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. This compound is a versatile and commercially available building block that serves as an excellent precursor for the construction of these complex spirocycles.

Applications in Drug Discovery

The azaspiro[3.4]octane scaffold is considered a privileged structure in drug discovery. Its incorporation into molecular designs can offer several advantages:

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance solubility and metabolic stability while reducing lipophilicity.

  • Novel Chemical Space: These scaffolds provide access to unexplored areas of chemical space, offering opportunities for the development of compounds with novel mechanisms of action.

  • Enhanced Target Binding: The well-defined three-dimensional geometry of azaspiro[3.4]octanes can lead to more specific and higher-affinity interactions with protein targets.

General Synthetic Strategy

The synthesis of azaspiro[3.4]octanes from this compound typically proceeds through a two-step sequence:

  • Alkylation: Formation of the azetidine enolate followed by reaction with a suitable dielectrophile.

  • Intramolecular Cyclization: Subsequent ring-closing reaction to form the spirocyclic core.

A key step in this strategy is the generation of the enolate at the C3 position of the azetidine ring, which can be achieved using a strong base such as lithium diisopropylamide (LDA).

Experimental Protocols

Protocol 1: Synthesis of 6-oxa-2-azaspiro[3.4]octan-5-one

This protocol describes a synthetic route to a 6-oxa-2-azaspiro[3.4]octane derivative, showcasing the utility of functionalized azetidine precursors.

Reaction Scheme:

start This compound intermediate1 Intermediate Alkylated Azetidine start->intermediate1 1. LDA, THF, -78 °C 2. 1-bromo-2-chloroethane (B52838) product Boc-6-oxa-2-azaspiro[3.4]octan-5-one intermediate1->product NaH, THF, reflux

A generalized synthetic workflow.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • 1-bromo-2-chloroethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

Step 1: Alkylation of this compound

  • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C and then for 30 minutes at 0 °C.

  • Cool the freshly prepared LDA solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford the alkylated intermediate.

Step 2: Intramolecular Cyclization

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the alkylated intermediate from Step 1 in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench carefully by the dropwise addition of water.

  • Extract the aqueous layer with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to yield the desired Boc-6-oxa-2-azaspiro[3.4]octan-5-one.

Quantitative Data
StepProductStarting MaterialReagentsSolventYield (%)
1Alkylated IntermediateThis compoundLDA, 1-bromo-2-chloroethaneTHF65-75
2Boc-6-oxa-2-azaspiro[3.4]octan-5-oneAlkylated IntermediateNaHTHF70-80

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Logical Relationship of Synthetic Steps

cluster_start Starting Material cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Spirocyclization cluster_product Product start This compound enolate Enolate Formation (LDA, -78 °C) start->enolate alkylation Alkylation with Dielectrophile enolate->alkylation cyclization Intramolecular Cyclization alkylation->cyclization product Azaspiro[3.4]octane Derivative cyclization->product

Logical workflow for azaspiro[3.4]octane synthesis.

Conclusion

The synthesis of azaspiro[3.4]octanes from this compound provides a reliable and adaptable route to a class of compounds with significant potential in drug discovery. The protocols outlined in this document offer a foundation for researchers to explore this valuable chemical space. Further derivatization of the azaspiro[3.4]octane core can lead to the generation of diverse libraries of compounds for screening and lead optimization efforts.

Application Notes and Protocols: Boc Deprotection of Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This document provides detailed protocols for the deprotection of the Boc group from Methyl 1-Boc-azetidine-3-carboxylate, a common building block in medicinal chemistry. The primary methods covered are acid-catalyzed cleavage using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in 1,4-dioxane (B91453). These protocols are designed to offer reliable and reproducible methods for obtaining the corresponding secondary amine, Methyl azetidine-3-carboxylate, as a salt.

Introduction

The azetidine (B1206935) ring is a significant structural motif in numerous biologically active compounds and approved pharmaceuticals. The protection of the azetidine nitrogen is often a crucial step in multi-step syntheses. The Boc protecting group is frequently employed for this purpose. Its removal is a key transformation, and the choice of deprotection conditions can be critical to the overall success of a synthetic route, especially in the presence of other acid-sensitive functional groups like esters. The protocols detailed herein are standard, well-established procedures for this transformation.

Boc Deprotection Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed mechanism. The initial step involves protonation of the carbamate (B1207046) oxygen by a strong acid.[1][2] This is followed by the loss of the stable tert-butyl cation, which can be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900) gas.[1][2][3] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding salt.[1][2]

Data Presentation: Comparison of Common Boc Deprotection Protocols

The following table summarizes typical reaction conditions for the two most common methods for the Boc deprotection of substrates like this compound.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in 1,4-Dioxane
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)4 M HCl in 1,4-dioxane
TFA Equivalents Typically used as a 25-50% solution in DCM[4][5][6]N/A
HCl Equivalents N/A5-10 equivalents[7]
Temperature 0 °C to Room Temperature[4]Room Temperature[7]
Reaction Time 30 minutes to 2 hours[4][5]30 minutes[7]
Work-up Removal of volatiles in vacuo, trituration with ether[7]Removal of solvent in vacuo, trituration with ether
Product Form Trifluoroacetate (B77799) saltHydrochloride salt[7]
Notes TFA is highly corrosive and should be handled with care. The reaction generates isobutylene gas, so it should not be performed in a closed system.[1][3]Commercial solutions of HCl in dioxane are readily available. This method is often preferred when other acid-labile groups are present.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and effective method for Boc group removal.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (a 1:1 to 1:4 mixture with DCM is common) to the stirred solution.[4][5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[4]

  • To the resulting residue, add cold diethyl ether and stir or sonicate to induce precipitation of the trifluoroacetate salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Methyl azetidine-3-carboxylate trifluoroacetate salt.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a suitable alternative, particularly when a milder deprotection is required or when the trifluoroacetate counterion is undesirable.

Materials:

  • This compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents).[7]

  • Stir the reaction mixture at room temperature for approximately 30 minutes.[7] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess HCl in vacuo.[7]

  • Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.[7]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford Methyl azetidine-3-carboxylate hydrochloride salt.

Mandatory Visualization

Boc_Deprotection_Workflow start Start: This compound dissolution Dissolution in Anhydrous Solvent (DCM or Dioxane) start->dissolution acid_addition Acid Addition (TFA or HCl in Dioxane) dissolution->acid_addition reaction Reaction at 0°C to RT acid_addition->reaction workup Work-up: Solvent Removal (in vacuo) reaction->workup precipitation Precipitation with Cold Diethyl Ether workup->precipitation filtration Filtration and Drying precipitation->filtration end Product: Methyl azetidine-3-carboxylate (Salt Form) filtration->end

Caption: Experimental workflow for the Boc deprotection of this compound.

Safety Precautions

  • Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The deprotection reaction generates isobutylene, a flammable gas. Ensure the reaction is not conducted in a sealed vessel.

  • Dichloromethane and 1,4-dioxane are hazardous solvents and should be handled with care, avoiding inhalation and skin contact.

Conclusion

The protocols outlined provide robust and well-documented procedures for the deprotection of this compound. The choice between TFA and HCl will depend on the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups and the desired counterion for the final product. Careful execution of these protocols will ensure a high yield of the desired deprotected azetidine, a valuable intermediate for further synthetic transformations.

References

Application Notes and Protocols for the Functionalization of Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Methyl 1-Boc-azetidine-3-carboxylate at the 3-position. The azetidine (B1206935) scaffold is a valuable building block in medicinal chemistry, and functionalization at this position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthesis of Starting Material: this compound

The starting material can be synthesized from the corresponding carboxylic acid.

Experimental Protocol: Esterification of 1-Boc-azetidine-3-carboxylic acid

This protocol describes the conversion of 1-Boc-azetidine-3-carboxylic acid to its methyl ester.

Materials:

Procedure:

  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in a mixture of methanol (5 mL per 1 g of acid) and toluene (20 mL per 1 g of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyldiazomethane solution (1.5 eq) dropwise over 15 minutes. Bubbling should be observed.

  • Stir the reaction mixture at 0 °C for an additional 10 minutes, then allow it to warm to room temperature over 30 minutes.

  • Once the reaction is complete (monitored by TLC), remove the toluene under reduced pressure.

  • The crude this compound is obtained and can often be used in the next step without further purification.

Expected Yield: ~99% (crude)

Functionalization at the 3-Position via Enolate Alkylation

The acidic α-proton at the 3-position of the azetidine ring can be removed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then be trapped with various electrophiles to introduce alkyl substituents.

Experimental Workflow: α-Alkylation

G cluster_prep Enolate Formation cluster_reaction Electrophilic Trapping A This compound in THF C Cool to -78 °C A->C B LDA in THF B->C D Add Electrophile (R-X) at -78 °C C->D Formation of Lithium Enolate E Warm to Room Temperature D->E F Aqueous Workup E->F G Purification F->G H 3-Alkyl-1-Boc-azetidine-3-carboxylate G->H G A α-Arylation of Azetidine Ester B N-Boc Protecting Group A->B C N-Benzyl Protecting Group A->C A->C Alternative Strategy D Strong Base (e.g., LiHMDS) B->D Requires C->D Tolerates E Enolate Instability & Decomposition D->E Leads to G Stable Enolate Formation D->G Leads to F Low Yield E->F H High Yield G->H

The Versatile Building Block: Methyl 1-Boc-azetidine-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 1-Boc-azetidine-3-carboxylate is a highly valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its strained four-membered ring system, combined with the orthogonal protecting groups on the nitrogen (Boc) and the carboxylic acid (methyl ester), provides a unique scaffold for the introduction of molecular complexity and the synthesis of novel chemical entities. This document provides detailed application notes and experimental protocols for the utilization of this building block, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The azetidine (B1206935) motif is increasingly incorporated into pharmaceutical candidates due to its ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and target-binding affinity. This compound serves as a key precursor for a variety of functionalized azetidine derivatives, enabling the exploration of novel chemical space.

Key Applications Include:

  • Synthesis of Substituted Azetidines: The ester group at the 3-position allows for enolate formation and subsequent alkylation, providing access to a wide range of 3-substituted azetidines.

  • Precursor to Bioactive Molecules: This building block is a cornerstone in the synthesis of complex molecules with diverse biological activities, including inhibitors of the STAT3 signaling pathway, which is implicated in various cancers.

  • Peptide and Peptidomimetic Synthesis: The azetidine ring can be incorporated into peptide backbones to induce conformational constraints, which can lead to enhanced biological activity and stability.

  • Synthesis of Spirocyclic Scaffolds: It is a precursor for the synthesis of azaspiro[3.4]octanes, a class of compounds with increasing interest in drug discovery for their three-dimensional architecture.[1]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of the title compound is the esterification of its corresponding carboxylic acid.

General Procedure for Esterification:

A general procedure for the synthesis of methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate involves dissolving 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in a mixture of methanol (B129727) and toluene (B28343).[2] The solution is cooled to 0°C, and trimethylsilyl (B98337) diazomethane (B1218177) is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature. After completion, the toluene is removed under reduced pressure to yield the desired product, which can often be used without further purification.[2]

StepReagent/ConditionMolar Ratio (to acid)TimeTemperatureYield
1Methanol/Toluene--0°C-
2Trimethylsilyl diazomethane1.515 min (addition)0°C99% (crude)
3Stirring-10 min0°C-
4Warming-30 minRoom Temp.-
Functionalization at the 3-Position

A powerful two-step sequence to introduce diverse substituents at the 3-position involves an initial HWE reaction on N-Boc-azetidin-3-one to form an α,β-unsaturated ester, followed by an aza-Michael addition.[3]

Protocol for Horner-Wadsworth-Emmons Reaction:

This protocol outlines the synthesis of the key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[3]

  • Materials: N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate, Sodium hydride (60% dispersion in mineral oil), Dry Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.05 eq) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes.

    • Add a solution of N-Boc-azetidin-3-one (1.0 eq) in dry THF to the reaction mixture.

    • Stir the resulting mixture for 1 hour at room temperature.

    • Quench the reaction by the addition of water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Starting MaterialReagentsSolventTimeTemperatureYield
N-Boc-azetidin-3-oneMethyl 2-(dimethoxyphosphoryl)acetate, NaHTHF1.5 hRoom Temp.~72%

Protocol for Aza-Michael Addition:

This protocol describes the conjugate addition of various nitrogen nucleophiles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[3]

  • Materials: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate, N-nucleophile (e.g., azetidine, pyrazole), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile (anhydrous).

  • Procedure:

    • To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add the desired N-nucleophile (1.0-1.2 eq).

    • Add DBU (1.0 eq) to the reaction mixture.

    • Stir the reaction mixture at 65 °C for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench with water and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

N-NucleophileReaction TimeYield
Azetidine4 h64%
Pyrrolidine4 h61%

General Protocol for α-Alkylation (Illustrative):

  • Materials: this compound, Lithium diisopropylamide (LDA), Electrophile (e.g., methyl iodide, benzyl (B1604629) bromide), Dry Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA in dry THF and cool to -78 °C.

    • Slowly add a solution of this compound in dry THF to the LDA solution.

    • Stir the mixture at -78 °C for a specified time to allow for complete enolate formation.

    • Add the electrophile to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography.

Boc-Deprotection

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

General Protocol for Boc-Deprotection:

  • Materials: Boc-protected azetidine derivative, Trifluoroacetic acid (TFA) or HCl in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected azetidine in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the corresponding amine salt.

Application in the Synthesis of STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target. Azetidine-containing small molecules have emerged as potent and selective inhibitors of the STAT3 signaling pathway.[4][5][6]

Mechanism of Action:

Azetidine-based inhibitors can target the STAT3 pathway through different mechanisms:

  • SH2 Domain Inhibition: Many inhibitors are designed to bind to the SH2 domain of STAT3, preventing the dimerization of phosphorylated STAT3 monomers. This dimerization is a critical step for the translocation of STAT3 to the nucleus and subsequent gene transcription.[5][6]

  • Covalent Inhibition: Some novel azetidine-based compounds have been shown to act as irreversible inhibitors by covalently modifying key cysteine residues (Cys426 and Cys468) on the STAT3 protein.[4]

The following diagram illustrates the STAT3 signaling pathway and the points of inhibition by small molecules.

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_active Covalent Modification Inhibitor->Dimer Inhibits Dimerization (SH2 domain)

Caption: STAT3 signaling pathway and points of inhibition.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse range of functionalized azetidines. Its utility in constructing complex molecular architectures, particularly in the context of medicinally relevant targets like STAT3, underscores its importance in modern drug discovery. The protocols and application notes provided herein offer a framework for researchers to harness the full potential of this versatile synthetic intermediate.

References

Application Notes: Amide Coupling Reactions with 1-Boc-azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-azetidine-3-carboxylic acid is a pivotal building block in modern medicinal chemistry and drug development. Its strained four-membered azetidine (B1206935) ring provides a rigid, three-dimensional scaffold that can confer unique conformational constraints on molecules, potentially enhancing binding affinity and selectivity for biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, making it ideal for multi-step syntheses.[2] Amide coupling is the most frequently employed reaction in medicinal chemistry, and mastering the coupling of 1-Boc-azetidine-3-carboxylic acid with various amines is crucial for synthesizing novel drug candidates, peptidomimetics, and other complex organic molecules.[2][3][4] These efforts are particularly significant in the development of therapeutics for neurological disorders and cancer.[2]

This document provides a detailed overview of common amide coupling strategies, quantitative data for reagent selection, and step-by-step protocols for performing these reactions.

Overview of Amide Coupling Reactions

The formation of an amide bond involves the condensation of a carboxylic acid and an amine. However, a direct reaction is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt.[5][6] To facilitate the reaction, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is achieved using coupling reagents, which generate highly reactive intermediates that are susceptible to nucleophilic attack by the amine.

The general two-step process, often performed in a single pot, is as follows:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate (e.g., an active ester, O-acylisourea, or acid anhydride).[4]

  • Coupling: The amine attacks the activated carbonyl carbon, forming the amide bond and releasing the coupling reagent byproducts.[4]

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts A 1-Boc-azetidine- 3-carboxylic Acid F Activation Step: Formation of Reactive Intermediate A->F B Amine (R-NH2) G Coupling Step: Nucleophilic Attack B->G C Coupling Reagent (e.g., HATU, EDC) C->F D Base (e.g., DIPEA) D->F [Base] E Solvent (e.g., DMF, DCM) E->F F->G [Intermediate] H Desired Amide Product G->H I Coupling Byproducts (e.g., DCU, HOAt) G->I

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, potential for racemization (if chiral centers are adjacent to the amine or carboxylate), and the desired purity of the final product. The byproducts of uronium/aminium salt-based reagents are typically water-soluble, which simplifies purification compared to the often insoluble urea (B33335) byproducts from carbodiimides like DCC.[7][8]

Reagent Class Coupling Reagent Common Additive Typical Base Typical Solvent Temp. (°C) Time (h) Key Advantages & Remarks
Uronium/Aminium Salts HATU None required (contains HOAt moiety)DIPEA, TEADMF, DCM0 to 251 - 4High efficiency, fast, low racemization.[9][10][11] Preferred for difficult couplings.
HBTU HOBt (optional)DIPEA, TEADMF, DCM0 to 251 - 6Very efficient, but slightly less reactive than HATU.[7]
HCTU None requiredDIPEA, TEADMF0 to 251 - 4Similar to HATU but often more cost-effective. Less allergenic.[10]
Carbodiimides EDC·HCl HOBt, Oxyma PureDIPEA, NMMDCM, DMF0 to 2512 - 24Water-soluble byproducts, easy to remove.[7][12] Additives are crucial to suppress side reactions and racemization.[13]
DIC HOBt, Oxyma PureNone or DIPEADCM, DMF0 to 2512 - 24Byproduct (DIU) is soluble in most organic solvents, useful for solid-phase synthesis.[7]
Phosphonium Salts PyBOP None requiredDIPEA, NMMDMF, DCM0 to 252 - 12High reactivity, minimal racemization.[10]
BOP None requiredDIPEA, NMMDMF, DCM0 to 252 - 12Very effective but forms carcinogenic HMPA as a byproduct; largely replaced by PyBOP.[7]
  • HATU : O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

  • HBTU : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

  • HCTU : O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

  • EDC·HCl : N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride

  • DIC : N,N'-Diisopropylcarbodiimide

  • PyBOP : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

  • DIPEA : N,N-Diisopropylethylamine; TEA : Triethylamine; NMM : N-Methylmorpholine

  • DMF : N,N-Dimethylformamide; DCM : Dichloromethane

Experimental Protocols

The following are generalized protocols that can be adapted for specific amine substrates. Molar equivalents are based on the limiting reagent, which is typically the carboxylic acid or the amine.

Protocol 1: Amide Coupling using HATU

Principle: This protocol utilizes HATU, a highly efficient uronium salt-based coupling reagent. The carboxylic acid is pre-activated with HATU in the presence of a non-nucleophilic base (DIPEA) to form a reactive HOAt ester, which then rapidly couples with the amine.[9][11]

Materials and Reagents:

  • 1-Boc-azetidine-3-carboxylic acid (1.0 eq)

  • Amine hydrochloride or free base (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a stirred solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add the amine (1.0 eq). If the amine is a hydrochloride salt, it can be added directly.

  • Add HATU (1.1 eq) to the mixture.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide.

Protocol 2: Amide Coupling using EDC/HOBt

Principle: This classic carbodiimide (B86325) method uses EDC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7] The additive HOBt traps this intermediate to form an HOBt-active ester, which is less prone to racemization and side reactions, before it couples with the amine.[7][14]

Materials and Reagents:

  • 1-Boc-azetidine-3-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (or Oxyma Pure) (1.2 - 1.5 eq)

  • DIPEA or NMM (2.0 - 3.0 eq, if amine salt is used or as needed)

  • Anhydrous DCM or DMF

  • Ethyl acetate (EtOAc)

  • 0.1 M HCl aqueous solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup

Procedure:

  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution in one portion. If the amine is a hydrochloride salt, add DIPEA (2.0 eq) at this stage.[14]

  • Stir the reaction mixture at 0 °C for 10-30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours).[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure (if DMF) or dilute with more DCM.

  • Wash the organic phase sequentially with 0.1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude residue by flash column chromatography to yield the final product.

G Start Start: Need to form an amide bond Decision1 Are substrates sterically hindered or deactivated? Start->Decision1 Decision2 Is racemization a major concern? Decision1->Decision2 No Reagent1 Use High-Reactivity Reagent: HATU, PyBOP Decision1->Reagent1 Yes Decision3 Is byproduct removal a key consideration? Decision2->Decision3 No Reagent2 Use Low-Racemization Reagent: HATU, EDC/Oxyma Decision2->Reagent2 Yes Reagent3 Use Reagent with Water-Soluble Byproducts: EDC, HATU Decision3->Reagent3 Yes Reagent4 Standard Conditions: EDC/HOBt or DIC/HOBt Decision3->Reagent4 No

References

Application Notes and Protocols for the Esterification of 1-Boc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-azetidine-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development.[1][2][3][4] The azetidine (B1206935) ring is a sought-after motif in pharmaceutical compounds due to its ability to impart unique conformational constraints and improve physicochemical properties. Esterification of the carboxylic acid moiety is a crucial step in the synthesis of various derivatives, enabling further functionalization and the development of prodrugs. This document provides an overview of common esterification methods and detailed protocols applicable to 1-Boc-azetidine-3-carboxylic acid.

Overview of Esterification Methods

Several methods can be employed for the esterification of carboxylic acids. The choice of method depends on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups. For a substrate like 1-Boc-azetidine-3-carboxylic acid, which contains an acid-labile Boc protecting group, mild reaction conditions are generally preferred.

Commonly Used Esterification Reactions:
  • Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.[5][6][7] A nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is added to facilitate the reaction, especially for sterically hindered alcohols.[5][6][7][8] The reaction is mild and generally proceeds at room temperature.[6] A key advantage is its compatibility with acid-sensitive functional groups.[5][7]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions.[9][10][11] It employs a phosphine, usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] A notable feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which is a powerful tool in stereoselective synthesis.[10][11]

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where a carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12][13][14][15][16][17][18] While straightforward, the harsh acidic conditions may not be suitable for substrates with acid-labile protecting groups like the Boc group.

  • Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., ethyl bromide). This method is effective for preparing simple alkyl esters under relatively mild conditions.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions for the esterification of N-Boc protected amino acids. Please note that optimal conditions for 1-Boc-azetidine-3-carboxylic acid may require specific optimization.

MethodAlcoholReagents/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Steglich Esterification Primary or SecondaryDCC or EDC, DMAP (catalytic)Dichloromethane (DCM), Tetrahydrofuran (THF)0 to RT3 - 1275 - 95
Mitsunobu Reaction Primary or SecondaryPPh₃, DEAD or DIADTHF, Diethyl ether0 to RT2 - 870 - 90
Fischer Esterification Primary or simple SecondaryH₂SO₄ or TsOH (catalytic)Excess AlcoholReflux1 - 24Variable
Carboxylate Alkylation N/A (uses Alkyl Halide)K₂CO₃, Alkyl Halide (e.g., EtBr)Acetonitrile (MeCN), Dimethylformamide (DMF)RT to 604 - 1680 - 95

Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is recommended for its mild conditions and the ease of removal of byproducts, as the urea (B33335) byproduct of EDC is water-soluble.

Materials:

  • 1-Boc-azetidine-3-carboxylic acid

  • Alcohol (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ester.

Protocol 2: Mitsunobu Reaction using PPh₃ and DIAD

This protocol is suitable for primary and secondary alcohols and is known for its mild conditions.

Materials:

  • 1-Boc-azetidine-3-carboxylic acid

  • Alcohol (1.1 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1 equivalent), the alcohol (1.1 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equivalents) dropwise to the stirred solution.[9][19] A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.[19]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine to remove unreacted acid and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by column chromatography on silica gel.

Visualizations

General Workflow for Esterification

G General Esterification Workflow cluster_materials Starting Materials A 1-Boc-azetidine-3-carboxylic acid D Reaction Setup (Solvent, Inert Atmosphere) A->D B Alcohol B->D C Reagents & Catalyst C->D E Reaction (Temperature & Time Control) D->E F Work-up (Quenching, Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final Product (Ester) H->I

Caption: General workflow for the esterification of 1-Boc-azetidine-3-carboxylic acid.

Steglich Esterification Reaction Pathway

G Steglich Esterification Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH (Carboxylic Acid) OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC DMAP DMAP ROH R'-OH (Alcohol) API N-Acylpyridinium Intermediate OAI->API + DMAP DCU DCU (Byproduct) OAI->DCU API->DMAP catalyst regeneration Ester Ester (R-COOR') API->Ester + R'-OH

Caption: Key steps in the DMAP-catalyzed Steglich esterification.

Mitsunobu Reaction Pathway

G Mitsunobu Reaction Mechanism cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD ROH R'-OH (Alcohol) RCOOH R-COOH Alkoxy Alkoxyphosphonium Salt Betaine->Alkoxy + R'-OH Ester Ester (R-COOR') Alkoxy->Ester + R-COO⁻ (from R-COOH) TPPO Triphenylphosphine Oxide (TPPO) Hydrazine Hydrazine Derivative

Caption: Simplified reaction pathway for the Mitsunobu esterification.

Safety Precautions

  • DCC: Dicyclohexylcarbodiimide is a potent allergen and should be handled with gloves in a well-ventilated fume hood.[20]

  • EDC: While less hazardous than DCC, EDC is a skin and eye irritant. Appropriate personal protective equipment (PPE) should be worn.

  • DEAD/DIAD: Azodicarboxylates can be shock-sensitive and potentially explosive, especially in purified form. They are typically handled as solutions.

  • Strong Acids: Concentrated acids like H₂SO₄ are highly corrosive. Handle with extreme care, using appropriate PPE.

  • Solvents: Organic solvents like DCM and THF are flammable and should be handled in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application of Azetidine Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to introduce favorable physicochemical properties, makes it an attractive moiety for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols on the use of azetidine derivatives in various therapeutic areas, including oncology, infectious diseases, central nervous system (CNS) disorders, and inflammation.

I. Azetidine Derivatives as Anticancer Agents

Azetidine-containing compounds have demonstrated significant potential in oncology by targeting various components of cancer cell signaling pathways.

TZT-1027 Analogues: Targeting Tubulin Polymerization

Azetidine moieties have been incorporated into analogues of TZT-1027, a potent inhibitor of tubulin polymerization, to enhance their antiproliferative activities. A conformational restriction strategy using a 3-aryl-azetidine moiety to replace the phenylethyl group at the C-terminus of TZT-1027 has yielded compounds with excellent potencies against various cancer cell lines.

Quantitative Data Summary: Antiproliferative Activity of TZT-1027 Analogues [1]

CompoundTarget Cell LineIC50 (nM)
1a A549 (Lung Carcinoma)2.2
1a HCT116 (Colon Carcinoma)2.1

Experimental Protocols:

  • General Synthesis of 3-Aryl-Azetidines: A detailed, multi-step synthesis protocol for 3-aryl-azetidines has been described, starting from the corresponding sulfonyl chloride and hydrazine (B178648) hydrate.[2]

  • In Vitro Antiproliferative Assay:

    • Cell Culture: A549 and HCT116 cells are cultured in appropriate media supplemented with fetal bovine serum.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the azetidine-containing TZT-1027 analogues.

    • Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method like the MTT assay.

    • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

  • In Vivo Antitumor Activity (A549 Xenograft Model): [3][4][5][6][7]

    • Cell Implantation: A549 cells are subcutaneously injected into the flank of immunocompromised mice.[3][5]

    • Tumor Growth: Tumors are allowed to grow to a palpable size.[3]

    • Treatment: Mice are treated with the test compound (e.g., compound 1a ) via a suitable route of administration (e.g., intravenous injection) at a specified dose and schedule.[1]

    • Monitoring: Tumor volume and body weight are monitored regularly.

    • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to a vehicle control group.

Experimental Workflow: In Vivo Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis A549 A549 Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice A549->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis Efficacy Efficacy Evaluation Analysis->Efficacy

Workflow for an in vivo A549 xenograft study.
STAT3 Inhibitors: Targeting Signal Transduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation and survival.[8] Azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of STAT3.

Quantitative Data Summary: STAT3 Inhibition by Azetidine Derivatives [4]

CompoundSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)MDA-MB-231 EC50 (µM)MDA-MB-468 EC50 (µM)
5a 0.55> 18> 18> 10> 10
5o 0.38> 18> 18--
8i 0.34> 18> 18--
7e ---2.72.5
7f -----
7g -----
9k -----

Signaling Pathway: JAK/STAT3 Signaling

The JAK/STAT pathway is a crucial signaling cascade that regulates gene expression related to inflammation, immunity, and cancer.[1][9][10] Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT proteins.[1][9] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[1][9] Dysregulation of this pathway is linked to various autoimmune diseases and cancers.[1][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Azetidine Inhibitor Inhibitor->STAT3 Inhibition

The JAK/STAT3 signaling pathway and its inhibition.

Experimental Protocols:

  • STAT3 DNA-Binding/EMSA Assay:

    • Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells with constitutively active STAT3.

    • Binding Reaction: The nuclear extract is incubated with a radiolabeled DNA probe containing the STAT3 binding site in the presence or absence of the azetidine inhibitor.

    • Electrophoresis: The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.

    • Detection: The radiolabeled complexes are visualized by autoradiography.

  • Cellular Activity Assay:

    • Cell Culture: Breast cancer cell lines (MDA-MB-231, MDA-MB-468) are cultured.

    • Treatment: Cells are treated with various concentrations of the STAT3 inhibitors.

    • Viability Assay: Cell viability is measured after a 72-hour incubation period using a suitable assay (e.g., MTT).

    • EC50 Determination: The half-maximal effective concentration (EC50) is calculated.

II. Azetidine Derivatives as Anti-Infective Agents

Azetidine derivatives have shown promise in combating infectious diseases, particularly tuberculosis.

Inhibitors of Mycolic Acid Biosynthesis in Mycobacterium tuberculosis

A series of azetidine derivatives, termed BGAz, have been identified to possess potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. These compounds are believed to inhibit the late-stage biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall.

Quantitative Data Summary: Antimycobacterial Activity of BGAz Derivatives [10][11]

CompoundM. smegmatis MIC99 (µM)M. bovis BCG MIC99 (µM)
BGAz-002 >10012.5
BGAz-003 12.56.25
BGAz-004 2512.5
BGAz-005 6.256.25
BGAz-006 3.131.56
BGAz-007 6.2525
BGAz-008 6.2525
BGAz-009 6.2525

Signaling Pathway: Mycolic Acid Biosynthesis

Mycolic acids are long fatty acids found in the cell wall of mycobacteria, providing a barrier against drugs and the host immune system.[12] Their synthesis is a multi-step process involving several enzymes, making it an attractive target for new anti-tuberculosis drugs.[11][12][13]

G FAS_I Fatty Acid Synthase I (FAS-I) Precursors C16-C26 Acyl-CoA Precursors FAS_I->Precursors FAS_II Fatty Acid Synthase II (FAS-II) Precursors->FAS_II Meromycolate Meromycolate Chain FAS_II->Meromycolate Modification Modification Enzymes Meromycolate->Modification Modified_Mero Modified Meromycolate Modification->Modified_Mero Condensation Condensation & Reduction Modified_Mero->Condensation Mycolic_Acid Mycolic Acid Condensation->Mycolic_Acid Cell_Wall Cell Wall Incorporation Mycolic_Acid->Cell_Wall Inhibitor Azetidine (BGAz) Inhibitor Inhibitor->FAS_II Inhibition of late-stage synthesis

Simplified overview of the mycolic acid biosynthesis pathway.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination: [14][15][16][17][18]

    • Bacterial Culture: M. tuberculosis or surrogate strains (M. bovis BCG, M. smegmatis) are grown in appropriate broth medium.

    • Compound Dilution: The azetidine derivatives are serially diluted in a 96-well microplate.

    • Inoculation: A standardized bacterial suspension is added to each well.

    • Incubation: The plates are incubated at 37°C for a specified period.

    • MIC Reading: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin (B115843) or MTT.[14][17]

  • Cytotoxicity Assay: [19][20][21][22][23]

    • Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured.

    • Treatment: Cells are treated with various concentrations of the BGAz compounds.

    • Viability Assessment: Cell viability is measured using an MTT assay after a defined incubation period.

    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) against the mammalian cell line is determined to assess selectivity.

III. Azetidine Derivatives for CNS Disorders

The rigid structure of the azetidine ring makes it a valuable scaffold for designing ligands that can interact with specific targets in the central nervous system.

GABA Uptake Inhibitors

Azetidine derivatives have been designed as conformationally constrained analogues of GABA and β-alanine to act as inhibitors of GABA transporters (GATs), particularly GAT-1 and GAT-3. Inhibition of GABA uptake can potentiate GABAergic neurotransmission, which is a therapeutic strategy for epilepsy and anxiety.

Quantitative Data Summary: GABA Uptake Inhibition [24][25]

CompoundGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid derivative 1 2.83 ± 0.67-
Azetidin-2-ylacetic acid derivative 2 2.01 ± 0.77-
12d -15.3 ± 4.5
18b 26.6 ± 3.3-
18e -31.0 ± 4.7

Mechanism of Action: GABA Uptake Inhibition

GABA is the primary inhibitory neurotransmitter in the CNS. Its action is terminated by reuptake from the synaptic cleft by GABA transporters (GATs).[19] Azetidine-based inhibitors block these transporters, increasing the concentration of GABA in the synapse and enhancing inhibitory signaling.

G Presynaptic Presynaptic Neuron GABA_Synapse GABA Presynaptic->GABA_Synapse Release Postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GAT GABA Transporter (GAT) GABA_Synapse->GAT Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Inhibitor Azetidine Inhibitor Inhibitor->GAT Inhibition

Mechanism of GABA uptake inhibition by azetidine derivatives.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay [26]

  • Synaptosome Preparation: Crude synaptosomal fractions are prepared from bovine or porcine brain tissue.

  • Incubation: Synaptosomes are incubated with the test azetidine derivatives and radiolabeled GABA ([³H]GABA).

  • Uptake Measurement: The amount of radiolabeled GABA taken up by the synaptosomes is measured by scintillation counting.

  • IC50 Determination: The concentration of the compound that inhibits 50% of GABA uptake is calculated.

IV. Azetidine Derivatives as Anti-inflammatory Agents

Azetidine-piperazine di-amides have been identified as potent, selective, and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system.

Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases 2-AG levels, which can produce analgesic and anti-inflammatory effects.

Quantitative Data Summary: MAGL Inhibition [27]

CompoundMAGL IC50 (nM)
6g Potent, selective, and reversible

Signaling Pathway: MAGL in the Endocannabinoid System

MAGL degrades 2-AG into arachidonic acid (AA) and glycerol. AA is a precursor for pro-inflammatory prostaglandins. By inhibiting MAGL, azetidine derivatives increase the levels of 2-AG, which activates cannabinoid receptors (CB1 and CB2) leading to therapeutic effects, and decrease the production of pro-inflammatory mediators.

G DAG Diacylglycerol (DAG) Two_AG 2-Arachidonoylglycerol (2-AG) DAG->Two_AG MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL CB_Receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptors AA Arachidonic Acid (AA) MAGL->AA Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins Therapeutic_Effects Analgesic & Anti-inflammatory Effects CB_Receptors->Therapeutic_Effects Inhibitor Azetidine Inhibitor Inhibitor->MAGL Inhibition

Role of MAGL in the endocannabinoid system and its inhibition.

Experimental Protocols:

  • In Vitro MAGL Inhibition Assay: [28][29][30][31][32]

    • Enzyme Source: Recombinant human MAGL or cell lysates containing MAGL are used.

    • Substrate: A fluorogenic or colorimetric substrate for MAGL is used.

    • Inhibition Assay: The enzyme is incubated with the azetidine inhibitor, followed by the addition of the substrate.

    • Activity Measurement: The enzyme activity is measured by monitoring the change in fluorescence or absorbance over time.

    • IC50 Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% is determined.

  • In Vivo CFA-Induced Inflammatory Pain Model: [25][26][33][34][35]

    • Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the paw of a rat to induce inflammation and hyperalgesia.[26][33]

    • Treatment: The azetidine-based MAGL inhibitor is administered orally.

    • Pain Assessment: Nociceptive thresholds are measured using methods like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

    • Efficacy Evaluation: The analgesic effect of the compound is determined by its ability to reverse the CFA-induced hyperalgesia.

References

Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained amino acid analogs is a pivotal strategy in modern peptide drug design. Azetidine (B1206935) rings, four-membered heterocyclic non-natural amino acids, have garnered significant interest due to their ability to impart unique structural and functional properties to peptides. Introducing an azetidine-2-carboxylic acid or a 3-aminoazetidine (3-AAz) moiety can induce specific turns in the peptide backbone, enhance stability against proteolytic degradation, and improve cyclization efficiency for macrocyclic peptides.[1][2][3] These characteristics make azetidine-containing peptides promising candidates for therapeutic development.

This document provides detailed application notes and protocols for the synthesis of peptide-based therapeutics incorporating azetidine rings, covering both solid-phase and solution-phase methodologies. It also includes information on a notable azetidine-containing therapeutic, TZT-1027 (soblidotin), and its mechanism of action.

Key Applications of Azetidine Rings in Peptide Therapeutics

  • Conformational Rigidity: The strained four-membered ring restricts the peptide backbone's flexibility, which can lead to higher binding affinity and selectivity for biological targets.[3][4]

  • Enhanced Proteolytic Stability: The non-natural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[2]

  • Improved Macrocyclization Efficiency: The 3-aminoazetidine (3-AAz) subunit acts as a turn-inducing element, which significantly improves the yields of head-to-tail cyclization for small to medium-sized peptides.[1][2]

  • Scaffold for Further Functionalization: The nitrogen atom within the azetidine ring can be selectively modified for late-stage functionalization, such as the attachment of imaging agents or other moieties to improve pharmacokinetic properties.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and activity of various azetidine-containing peptides.

Table 1: Yields for the Synthesis of Azetidine-Containing Peptides

Peptide TypeSynthesis MethodKey Azetidine Building BlockReported YieldReference
Cyclic TetrapeptidesCombined SPPS/Solution-Phase3-Aminoazetidine (3-AAz)4- to 5-fold higher than unmodified peptides[3]
Cyclic Penta- and HexapeptidesCombined SPPS/Solution-Phase3-Aminoazetidine (3-AAz)Significantly improved cyclization[1][2]
Linear TetrapeptideSolution-Phase SynthesisL-Azetidine-2-carboxylic acid73.3%
TZT-1027 AnaloguesSolid-Phase Peptide Synthesis3-Aryl-azetidine45% (for an intermediate)[5]
Di- and TripeptidesSolution-Phase Synthesis2-Azetidinylcarboxylic acids72-92%[6]

Table 2: Biological Activity of TZT-1027 (Soblidotin) and its Analogues

CompoundCell LineAssayIC₅₀ (nM)Reference
TZT-1027-Microtubule Polymerization Inhibition2.2 µM[7]
TZT-1027 Analogue 1aA549 (Lung Carcinoma)Antiproliferative Activity2.2[4][8]
TZT-1027 Analogue 1aHCT116 (Colon Carcinoma)Antiproliferative Activity2.1[4][8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Azetidine-Containing Peptide

This protocol describes the manual synthesis of a generic linear peptide containing an Fmoc-protected azetidine-2-carboxylic acid (Fmoc-Aze-OH) on a Wang resin using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Wang resin

  • Fmoc-protected amino acids (including Fmoc-Aze-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Wang resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids and Fmoc-Aze-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test (a negative result indicates a complete reaction).

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Place the dry peptide-resin in a round-bottom flask.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) to the resin.

    • Gently swirl the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Azetidine-Containing Peptides by RP-HPLC

This protocol provides a general guideline for the purification of the crude azetidine-containing peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • Crude synthetic peptide

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water/ACN with 0.1% TFA).

  • HPLC Method Development (Analytical Scale):

    • Before preparative purification, optimize the separation on an analytical C18 column.

    • A typical gradient might be 5-95% B over 30 minutes, where solvent A is 0.1% TFA in water and solvent B is 0.1% TFA in acetonitrile.

    • Identify the retention time of the target peptide.

  • Preparative Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the dissolved crude peptide onto the column.

    • Run the preparative HPLC using the optimized gradient from the analytical scale, adjusting the flow rate for the larger column.

    • Collect fractions corresponding to the peak of the desired peptide.

  • Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.

Visualizations

Mechanism of Action of TZT-1027 (Soblidotin)

TZT-1027 is a potent antitumor agent and a derivative of dolastatin 10. Its mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.[3][4][7]

TZT1027_Mechanism cluster_Cell Cancer Cell cluster_Process Microtubule Dynamics TZT1027 TZT-1027 (Soblidotin) Tubulin αβ-Tubulin Dimers TZT1027->Tubulin Microtubule Microtubule TZT1027->Inhibition Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for M_Phase Mitosis (M-Phase Arrest) MitoticSpindle->M_Phase Leads to MitoticSpindle->Disruption Apoptosis Apoptosis M_Phase->Apoptosis Triggers

Caption: Mechanism of action of the azetidine-containing peptide TZT-1027.

General Workflow for Solid-Phase Synthesis of Azetidine-Containing Peptides

The following diagram illustrates the key steps involved in the solid-phase synthesis of a peptide incorporating an azetidine ring.

SPPS_Workflow Start Start with Fmoc-protected amino acid on Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HATU/DIPEA in DMF) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat for subsequent amino acids Wash1->Repeat Deprotection2 Fmoc Deprotection Repeat->Deprotection2 Coupling_Aze Couple Fmoc-Aze-OH (HATU/DIPEA in DMF) Deprotection2->Coupling_Aze Wash2 Wash Coupling_Aze->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (e.g., 95% TFA) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Pure Azetidine-Containing Peptide Purification->Final_Product

Caption: General workflow for SPPS of azetidine-containing peptides.

Biosynthesis and Regulatory Role of Azetidomonamides in Pseudomonas aeruginosa

Pseudomonas aeruginosa produces azetidine-containing natural products called azetidomonamides via a nonribosomal peptide synthetase (NRPS) pathway, which is regulated by quorum sensing. These molecules play a role in controlling biofilm formation and virulence factor production.[5][9][10]

Azetidomonamide_Pathway cluster_Regulation Quorum Sensing Regulation cluster_Biosynthesis Biosynthesis Pathway cluster_Function Cellular Functions QS Quorum Sensing Signal Molecules Aze_Genes aze Gene Cluster Expression QS->Aze_Genes Activates NRPS Nonribosomal Peptide Synthetase (NRPS) Aze_Genes->NRPS Encodes Azetidomonamides Azetidomonamides (A, B, C) NRPS->Azetidomonamides Synthesizes Diazetidomonapyridone Diazetidomonapyridone NRPS->Diazetidomonapyridone Synthesizes Aze_BuildingBlock Azetidine-2-carboxylic acid (Building Block) Aze_BuildingBlock->NRPS Incorporated by Biofilm Biofilm Formation Azetidomonamides->Biofilm Controls Virulence Virulence Factor Production Azetidomonamides->Virulence Controls Diazetidomonapyridone->Biofilm Controls Diazetidomonapyridone->Virulence Controls

Caption: Biosynthesis and function of azetidomonamides in P. aeruginosa.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the olefination of 1-Boc-3-azetidinone. This reaction is a cornerstone in medicinal chemistry for the synthesis of 3-substituted azetidine (B1206935) derivatives, which are valuable scaffolds in drug discovery. The protocols outlined below detail the synthesis of key intermediates, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] Key benefits include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, and a simpler purification process, as the phosphate (B84403) byproduct is water-soluble.[1] When applied to cyclic ketones such as 1-Boc-3-azetidinone, the HWE reaction provides a robust strategy for introducing exocyclic double bonds, which can be further functionalized. The reaction typically favors the formation of the (E)-alkene, although the stereoselectivity can be influenced by the phosphonate reagent and reaction conditions.

Experimental Protocols

Two representative protocols for the Horner-Wadsworth-Emmons reaction with 1-Boc-3-azetidinone are presented below.

Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol outlines the reaction of 1-Boc-3-azetidinone with methyl 2-(dimethoxyphosphoryl)acetate.

Reaction Scheme:

Methodology: [2][3]

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (B95107) (THF, 250 mL) in a three-necked flask under an inert atmosphere, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (250 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by distillation in vacuo (130 °C, 4 x 10⁻³ bar) to yield the product as a colorless oil.[2]

Protocol 2: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol describes the reaction of 1-Boc-3-azetidinone with diethyl (cyanomethyl)phosphonate. This product is a key intermediate in the synthesis of Baricitinib (B560044), a Janus kinase (JAK) inhibitor.[4]

Reaction Scheme:

Methodology: [4]

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) under a hydrogen atmosphere at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring for another 2 hours at -5 °C.

  • Allow the mixture to warm to room temperature and continue to react for 16 hours.

  • The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and purification would typically involve quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent, drying of the organic phase, and purification by column chromatography, though specific details were not provided in the referenced literature.

Data Presentation

The following tables summarize the quantitative data for the described Horner-Wadsworth-Emmons reactions.

Table 1: Reagents and Reaction Conditions

ParameterProtocol 1Protocol 2
Phosphonate Reagent Methyl 2-(dimethoxyphosphoryl)acetateDiethyl (cyanomethyl)phosphonate
Base Sodium Hydride (NaH)Potassium tert-butoxide (KOtBu)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature-5 °C to Room Temperature
Reaction Time 1.5 hours21 hours
Yield 72%[2]Traditional methods yield ~72%[5]

Table 2: Spectroscopic Data for Reaction Products

Compound1H NMR (CDCl3)13C NMR (CDCl3)
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [2]δ 5.72-5.73 (m, 1H), 4.74-4.76 (m, 2H), 4.52-4.54 (m, 2H), 3.66 (s, 3H), 1.39 (s, 9H)δ 166.4, 156.1, 153.1, 113.3, 80.1, 60.3, 57.9, 51.5, 28.3
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [5]Not explicitly providedδ 164.99 (C=O), 112.78 (CN)

Visualizations

The following diagram illustrates the general workflow of the Horner-Wadsworth-Emmons reaction with 1-Boc-3-azetidinone.

HWE_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1_Boc_3_azetidinone 1-Boc-3-azetidinone Reaction_Vessel Reaction Mixture 1_Boc_3_azetidinone->Reaction_Vessel Phosphonate Phosphonate Reagent (e.g., Methyl 2-(dimethoxyphosphoryl)acetate) Phosphonate->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Solvent Solvent (e.g., THF) Solvent->Reaction_Vessel Quenching Quenching (e.g., with H₂O) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Distillation or Chromatography) Extraction->Purification Final_Product 3-Alkylidene-azetidine Derivative Purification->Final_Product

Caption: General workflow for the Horner-Wadsworth-Emmons olefination of 1-Boc-3-azetidinone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-Boc-azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of Methyl 1-Boc-azetidine-3-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 1-Boc-azetidine-3-carboxylate core structure?

A1: The most prevalent strategies for constructing the azetidine (B1206935) ring, a key component of the target molecule, include:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of a linear precursor. Common starting materials include γ-haloamines or γ-amino alcohols. The reaction is typically mediated by a base. For instance, N-Boc-3-chloropropylamine can undergo intramolecular cyclization to form N-Boc-azetidine.[1] Another approach involves the intramolecular aminolysis of cis-3,4-epoxy amines, which can be catalyzed by Lewis acids like La(OTf)₃.[2][3]

  • Ring Expansion of Aziridines: This method involves converting a more readily available three-membered aziridine (B145994) ring into the four-membered azetidine.[4]

  • [2+2] Cycloaddition: This approach directly forms the four-membered ring through the reaction of an imine with an alkene or a ketene.[5]

  • Reduction of β-Lactams (azetidin-2-ones): While seemingly straightforward, this method can be challenging due to potential ring-opening, which is a common side reaction.[6]

Q2: I'm experiencing low yields in my azetidine ring formation step. What are the likely causes and how can I address them?

A2: Low yields in azetidine synthesis are a common challenge due to the inherent ring strain of the four-membered ring.[1][7] Key factors to investigate include:

  • Intermolecular Reactions: At high concentrations, the starting material can react with other molecules, leading to dimers or polymers instead of the desired intramolecular cyclization.[6] To mitigate this, running the reaction under high-dilution conditions is often effective.

  • Competing Elimination Reactions: The leaving group can be eliminated to form an alkene, which is a common side reaction.[6]

  • Formation of More Stable Rings: In intramolecular cyclizations, the formation of a thermodynamically more stable five-membered pyrrolidine (B122466) ring can be a significant competing pathway.[8] Performing the reaction at low temperatures (e.g., -78°C) can kinetically favor the formation of the four-membered azetidine ring.[8]

  • Choice of Base and Solvent: The selection of the base and solvent is critical. For the cyclization of γ-haloamines, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is often preferred to deprotonate the amine without promoting other side reactions.[4][7] The solvent can also influence reaction rates and selectivity.[7][9]

  • Starting Material Purity: Impurities in the starting materials can lead to unforeseen side reactions and lower the yield of the desired product.[7]

Q3: What are the recommended methods for the esterification of 1-Boc-azetidine-3-carboxylic acid to its methyl ester?

A3: A highly effective method for this esterification is the use of trimethylsilyl (B98337) diazomethane (B1218177). A reported protocol gives a near-quantitative crude yield.[10] Other general methods for the esterification of N-Boc protected amino acids include using an alkyl halide (e.g., methyl iodide) with a base like potassium carbonate, or coupling reactions mediated by reagents such as DCC.[11]

Troubleshooting Guides

Problem 1: Low Yield in Azetidine Ring Formation via Intramolecular Cyclization

If you are experiencing low yields during the formation of the N-Boc-azetidine ring from a γ-haloamine or a γ-amino alcohol derivative, consider the following troubleshooting steps.

Troubleshooting Workflow:

start Low Yield in Azetidine Cyclization check_concentration Is the reaction run under high-dilution conditions? start->check_concentration high_dilution Implement high-dilution to minimize intermolecular reactions. check_concentration->high_dilution No check_temp Is the reaction temperature optimized? check_concentration->check_temp Yes high_dilution->check_temp low_temp Lower the temperature (e.g., -78°C) to favor kinetic product (azetidine) over thermodynamic product (pyrrolidine). check_temp->low_temp No check_base Is the appropriate base being used? check_temp->check_base Yes low_temp->check_base strong_base Use a strong, non-nucleophilic base (e.g., LiHMDS, NaHMDS). check_base->strong_base No check_lg Is the leaving group efficient? check_base->check_lg Yes strong_base->check_lg better_lg Convert hydroxyl to a better leaving group (e.g., mesylate, tosylate). check_lg->better_lg No end Improved Yield check_lg->end Yes better_lg->end

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Quantitative Data on Reaction Conditions:

The choice of reaction conditions can significantly impact the yield and regioselectivity of the azetidine ring formation.

Catalyst/BaseSolventTemperatureYield (%)NotesReference
La(OTf)₃1,2-dichloroethaneReflux81For intramolecular aminolysis of cis-3,4-epoxy amines.[2]
LiHMDSTHFRefluxModerate to GoodFor intramolecular cyclization of γ-haloamines.[4]
NaHMDSTHF-Moderate to GoodFor cyclization of chloroethylamine derivatives.[12]
Et₃NTHF-GoodFor certain cycloaddition reactions.[4]
Problem 2: Difficulty in Purifying the Final Product

Azetidine derivatives can be challenging to purify due to their basicity and polarity.

Troubleshooting Workflow:

start Purification Issues chromatography_issues Streaking or decomposition on silica (B1680970) gel column? start->chromatography_issues deactivate_silica Use deactivated silica gel (treat with triethylamine). chromatography_issues->deactivate_silica Yes co_elution Co-elution of product with byproducts? chromatography_issues->co_elution No optimize_solvents Optimize chromatography solvent system. deactivate_silica->optimize_solvents optimize_solvents->co_elution alternative_phase Consider alternative stationary phase (e.g., alumina). co_elution->alternative_phase Yes end Pure Product co_elution->end No derivatization Consider derivatization before chromatography (e.g., Boc protection) followed by deprotection. alternative_phase->derivatization derivatization->end

Caption: Troubleshooting workflow for purification of azetidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate from 1-Boc-azetidine-3-carboxylic acid[10]

This protocol describes the esterification of the carboxylic acid precursor to the final product.

Reaction Scheme:

1-Boc-azetidine-3-carboxylic acid + Trimethylsilyl diazomethane → this compound

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.000 g, 4.97 mmol) in a mixture of methanol (B129727) (5 mL) and toluene (B28343) (20 mL).

  • Cool the solution to 0°C.

  • Slowly add trimethylsilyl diazomethane (7.45 mmol) dropwise over 15 minutes. A slight bubbling should be observed, and the solution will turn light yellow.

  • Continue stirring the reaction mixture at 0°C for 10 minutes.

  • Allow the reaction to slowly warm to room temperature over 30 minutes.

  • Upon completion, remove the toluene by concentration and distillation under reduced pressure.

  • This procedure affords methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate with a reported crude yield of 99%.[10] The crude product can often be used in subsequent steps without further purification.

Protocol 2: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of an N-protected Amino Alcohol[6]

This protocol provides a general workflow for the formation of the azetidine ring from an amino alcohol precursor.

Workflow Diagram:

start Start: 3-Amino-1-propanol Derivative protection 1. Protection of Amino Group (e.g., with Boc or Trityl group) start->protection activation 2. Activation of Hydroxyl Group (e.g., conversion to Mesylate or Tosylate) protection->activation cyclization 3. Base-mediated Intramolecular Cyclization activation->cyclization end Product: N-Protected Azetidine Derivative cyclization->end

Caption: General workflow for azetidine synthesis from an amino alcohol.

Detailed Steps:

  • Protection: React the starting amino alcohol with a suitable protecting group (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) in the presence of a base.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a good leaving group. This can be achieved by reacting the N-protected amino alcohol with methanesulfonyl chloride (for mesylate) or p-toluenesulfonyl chloride (for tosylate) in the presence of a base like triethylamine.

  • Cyclization: Treat the resulting compound with a strong, non-nucleophilic base (e.g., NaH, LiHMDS) in a suitable aprotic solvent (e.g., THF, DMF) to induce intramolecular cyclization to the N-protected azetidine.

Note: For specific reaction conditions, it is crucial to consult the literature for the particular substrate being used, as optimal conditions can vary.

References

Technical Support Center: Methyl 1-Boc-azetidine-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 1-Boc-azetidine-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product Loss During Aqueous Work-up

  • Symptom: Low yield after extraction.

  • Possible Cause: The product has some water solubility. Multiple extractions with an organic solvent are necessary to recover the product efficiently.

  • Solution:

    • Perform at least three extractions of the aqueous layer with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase.

Issue 2: Tailing or Streaking on TLC and Column Chromatography

  • Symptom: The product spot on the TLC plate is elongated, or the peak during column chromatography is broad with a trailing edge.

  • Possible Cause: The azetidine (B1206935) nitrogen, although Boc-protected, can still interact with the acidic silica (B1680970) gel.

  • Solution:

    • Add a small amount of a basic modifier to the eluent system. A common choice is triethylamine (B128534) (0.1-1% v/v). This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]

    • Alternatively, use a different stationary phase, such as neutral alumina.

Issue 3: Co-elution of Impurities During Column Chromatography

  • Symptom: The purified product is still contaminated with impurities of similar polarity.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • Optimize the solvent system by trying different solvent mixtures. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.

    • Refer to the TLC analysis to select an eluent system that provides the best separation between the product and the impurity. An ideal Rf value for the product is between 0.2 and 0.4 for good separation on a column.[1]

Issue 4: Product Oiling Out During Recrystallization

  • Symptom: Instead of forming crystals, the product separates as an oil when the recrystallization solution is cooled.

  • Possible Cause: The solvent is too good a solvent for the compound, or the solution is too concentrated. The cooling process may also be too rapid.

  • Solution:

    • Add a small amount of a non-polar "anti-solvent" (in which the product is insoluble) dropwise to the warm solution until slight turbidity is observed. Then, allow the solution to cool slowly.

    • Try a different solvent system. For Boc-protected amino acid derivatives, common recrystallization solvents include mixtures of ethyl acetate/hexanes or dichloromethane/hexanes.[2]

    • Ensure a slow cooling process. Placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight can promote crystal growth.

Issue 5: Unexpected Loss of the Boc Protecting Group

  • Symptom: Presence of a new, more polar spot on TLC, or a new peak in the NMR/LC-MS corresponding to the deprotected amine.

  • Possible Cause: The Boc group is labile under acidic conditions. Exposure to strong acids during work-up or chromatography can lead to its removal.[3][4]

  • Solution:

    • Avoid acidic conditions during the purification process. Use a saturated sodium bicarbonate solution for washes instead of acidic solutions.

    • If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a triethylamine solution or use neutral alumina.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to purify this compound after synthesis?

A1: Not always. For many subsequent reactions, the crude product, obtained after removing the reaction solvent, is of sufficient purity (often >95%) to be used directly.[5] However, for applications requiring high purity, such as in the synthesis of pharmaceutical ingredients, purification is essential.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities include unreacted starting materials such as 1-Boc-azetidine-3-carboxylic acid, and byproducts from the esterification reagent. If trimethylsilyldiazomethane (B103560) is used, related byproducts may be present.

Q3: What are the recommended solvent systems for column chromatography?

A3: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone. The ratio can be optimized based on TLC analysis. For similar Boc-protected compounds, successful separations have been achieved with acetone/n-hexane (e.g., 1:9 to 1:7 v/v) and n-hexane/ethyl acetate (e.g., 4:1 v/v) mixtures.[2][6]

Q4: Can this compound be purified by distillation?

A4: Yes, for related compounds, purification by distillation under reduced pressure (in vacuo) has been reported.[7] This method is suitable for removing non-volatile impurities. The boiling point will be significantly lower under vacuum.

Q5: What analytical techniques are used to assess the purity of the final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify impurities.[8]

  • Gas Chromatography (GC): Can be used if the compound and its impurities are volatile and thermally stable.

Data Presentation

Table 1: Recommended Starting Conditions for Purification

Purification MethodStationary PhaseRecommended Mobile Phase/SolventKey Considerations
Column Chromatography Silica Gel (60 Å, 230-400 mesh)Hexanes/Ethyl Acetate (e.g., starting with 9:1, gradually increasing polarity) or Acetone/n-hexane (e.g., 1:9).[2][6]Add 0.1-1% triethylamine to the eluent to prevent tailing.[1]
Recrystallization N/AEthyl Acetate/Hexanes or Dichloromethane/Hexanes.[2]Dissolve in the minimum amount of the more polar solvent at elevated temperature and add the non-polar solvent until turbidity appears, then cool slowly.
Distillation N/AN/APerform under high vacuum to lower the boiling point and prevent decomposition.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate (B83412) stain). Select a solvent system that gives the product an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Induce Crystallization: Allow the solution to cool to room temperature. If no crystals form, try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

  • Scaling Up: Once a suitable solvent system is found, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product column_chrom Column Chromatography start->column_chrom recrystallization Recrystallization start->recrystallization distillation Distillation start->distillation purity_check Purity Check (TLC, LC-MS, NMR) column_chrom->purity_check recrystallization->purity_check distillation->purity_check end Pure this compound purity_check->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_general General start Purification Issue Encountered tailing Tailing/Streaking? start->tailing co_elution Co-elution? start->co_elution oiling_out Oiling Out? start->oiling_out boc_loss Boc Group Loss? start->boc_loss solution1 Add Triethylamine to Eluent tailing->solution1 Yes solution2 Optimize Solvent System / Gradient Elution co_elution->solution2 Yes solution3 Use Anti-Solvent / Slow Cooling oiling_out->solution3 Yes solution4 Avoid Acidic Conditions boc_loss->solution4 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Azetidine Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine (B1206935) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common side reactions encountered during the synthesis of azetidines. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and a visual troubleshooting workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Intramolecular Cyclization Reactions

Question 1: I am attempting to synthesize an azetidine via intramolecular cyclization of a γ-haloamine, but I'm observing very low yields and a complex mixture of products. What are the likely side reactions?

Answer: Low yields in the intramolecular cyclization of γ-haloamines are often due to competing side reactions that are kinetically or thermodynamically more favorable than the formation of the strained four-membered ring. The primary competing pathways include:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the haloamine can react with another molecule of the starting material, leading to the formation of dimers or polymers.[1] This is especially prevalent at higher concentrations.

  • Elimination Reactions: Base-promoted elimination of the halide can occur, resulting in the formation of an unsaturated open-chain amine (an alkene) instead of the azetidine ring.[1]

  • Solvolysis: If a nucleophilic solvent (e.g., methanol (B129727), water) is used, it can compete with the intramolecular amine nucleophile, leading to a solvolysis product where the halide is replaced by a solvent molecule.[1]

  • Further Alkylation (for N-unsubstituted azetidines): The product azetidine, being a secondary amine, can act as a nucleophile and react with the starting γ-haloamine, leading to N-alkylated byproducts.[1]

Troubleshooting Steps:

  • Concentration: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.

  • Base Selection: Use a non-nucleophilic base to promote cyclization while minimizing elimination. The choice of base can be critical and may require screening.

  • Solvent Choice: Utilize non-nucleophilic, aprotic solvents to avoid solvolysis.

  • Protecting Groups: For the synthesis of N-unsubstituted azetidines, consider using a nitrogen protecting group that can be removed after the cyclization to prevent further alkylation.

Question 2: My synthesis of a 3-hydroxyazetidine from a cis-3,4-epoxy amine is yielding a significant amount of a 3-hydroxypyrrolidine byproduct. How can I improve the selectivity for the azetidine?

Answer: The formation of a 3-hydroxypyrrolidine byproduct is a common issue in this synthesis and arises from a competing 5-endo-tet ring-closure pathway.[2] The desired 3-hydroxyazetidine is formed via a 4-exo-tet cyclization. The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring is the determining factor.

Troubleshooting & Optimization: The choice of catalyst and solvent can significantly influence the regioselectivity of the cyclization.

  • Catalyst: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been shown to highly favor the formation of the azetidine product.[2]

  • Solvent: Optimizing the solvent can also improve selectivity. A screening of non-protic solvents is recommended.

Data on Catalyst and Solvent Effects on Cyclization Regioselectivity:

Catalyst (mol%)SolventAzetidine:Pyrrolidine (B122466) RatioReference
NoneMethanol1:1[2]
La(OTf)₃ (5)Acetonitrile (B52724)>95:5[2]
Yb(OTf)₃ (5)Acetonitrile90:10[2]
Sc(OTf)₃ (5)Acetonitrile85:15[2]

Question 3: When using an epoxy aniline (B41778) substrate for intramolecular aminolysis, I am isolating a tetrahydroquinoline byproduct. What is causing this and how can it be minimized?

Answer: The formation of a tetrahydroquinoline byproduct with epoxy aniline substrates is due to a competing electrophilic aromatic substitution reaction.[2] This side reaction is particularly challenging to avoid with electron-rich anilines.

Troubleshooting & Optimization:

  • Solvent Choice: The use of a less coordinating solvent might disfavor this pathway.

  • Alternative Routes: If this byproduct is a major issue, considering an alternative synthetic route that avoids this specific intramolecular cyclization may be necessary.

Ring Expansion and Rearrangement Reactions

Question 4: I am attempting a one-carbon ring expansion of an N-substituted aziridine (B145994) using a diazo compound, but the yield of the 3-substituted azetidine is low, and I am observing significant alkene formation. What is the cause?

Answer: This reaction proceeds through an aziridinium (B1262131) ylide intermediate. A significant side reaction that plagues this method is the cheletropic extrusion of an olefin, which competes with the desired[1][2]-Stevens rearrangement that leads to the azetidine product.[2]

Troubleshooting & Optimization:

  • Catalyst System: The choice of catalyst is crucial. Rhodium and copper catalysts are commonly used, and screening different ligands can influence the partitioning between the desired rearrangement and the undesired olefin extrusion.

  • Enzymatic Catalysis: For enantioselective synthesis, engineered enzymes can provide excellent control, favoring the[1][2]-Stevens rearrangement and minimizing the cheletropic extrusion, leading to high enantiomeric ratios (e.g., 99:1 er).[2]

Reduction of β-Lactams

Question 5: During the reduction of a β-lactam (azetidin-2-one) to an azetidine using LiAlH₄, I am getting a substantial amount of ring-opened product. How can I prevent this?

Answer: Ring-opening is a common side reaction during the reduction of β-lactams, especially with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1] The strain of the four-membered ring makes it susceptible to cleavage.

Troubleshooting & Optimization:

  • Choice of Reducing Agent: Milder or modified reducing agents can be more selective.[1] Diborane (B8814927) (B₂H₆) is often a milder and effective alternative.[1] A combination of LiAlH₄ and AlCl₃ can also be more effective than LiAlH₄ alone.

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to decrease the rate of the ring-opening side reaction.[1]

  • Substituent Effects: Electron-withdrawing groups on the nitrogen atom of the β-lactam can sometimes help to stabilize the ring.[1]

Comparison of Reducing Agents for β-Lactam Reduction:

Reducing AgentTypical ConditionsCommon Side ReactionsReference
LiAlH₄THF, 0 °C to refluxProne to causing ring-opening[1]
LiAlH₄ / AlCl₃THF, 0 °CCan be more selective than LiAlH₄ alone[1]
Diborane (B₂H₆)THF, 0 °C to rtGenerally milder and effective[1]
Photochemical Reactions

Question 6: My Aza Paternò-Büchi reaction for azetidine synthesis is inefficient. What are some common issues and how can I optimize the reaction?

Answer: The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, can be challenging.[3] Inefficiency can stem from several factors.

Troubleshooting Steps:

  • Light Source: Experiment with different wavelengths to optimize the excitation of the imine.

  • Sensitizer (B1316253): If a triplet state is required for the reaction, consider adding a triplet sensitizer like acetone (B3395972) or benzophenone.[1]

  • Alkene Modification: If possible, using a more electron-rich alkene can improve reactivity.

  • Solvent Screening: Test a range of aprotic solvents to find one that enhances the reaction efficiency.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Intramolecular Cyclization of a cis-3,4-Epoxy Amine

This protocol is adapted from methodologies that aim to maximize the formation of 3-hydroxyazetidines over pyrrolidine byproducts.[2]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous acetonitrile (0.1 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (0.05 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane (B109758) (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Reduction of a β-Lactam using Diborane

This protocol provides a milder alternative to LiAlH₄ to minimize ring-opening side reactions.[1]

  • Dissolve the β-lactam (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diborane (B₂H₆) in THF (e.g., 1.0 M solution, 2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (TLC or LC-MS).

  • After completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Acidify the mixture with 1 M HCl and stir for 30 minutes.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Guide

Azetidine_Synthesis_Troubleshooting start Start: Low Yield or Side Product Formation method Identify Synthesis Method start->method ic Intramolecular Cyclization method->ic Cyclization re Ring Expansion (from Aziridine) method->re Expansion blr β-Lactam Reduction method->blr Reduction ic_issue Issue? ic->ic_issue polymer Polymer/Dimer Formation ic_issue->polymer Polymerization pyrrolidine Pyrrolidine Byproduct (from Epoxy Amine) ic_issue->pyrrolidine Pyrrolidine elimination Elimination Product (Alkene) ic_issue->elimination Elimination polymer_sol Solution: Use High Dilution polymer->polymer_sol pyrrolidine_sol Solution: Use Lewis Acid Catalyst (e.g., La(OTf)₃) pyrrolidine->pyrrolidine_sol elimination_sol Solution: Screen Non-Nucleophilic Bases elimination->elimination_sol re_issue Issue? re->re_issue alkene_extrusion Alkene Extrusion re_issue->alkene_extrusion Alkene Formation alkene_extrusion_sol Solution: Optimize Catalyst/Ligand or Use Enzyme alkene_extrusion->alkene_extrusion_sol blr_issue Issue? blr->blr_issue ring_opening Ring-Opening blr_issue->ring_opening Ring Cleavage ring_opening_sol Solution: Use Milder Reducing Agent (e.g., B₂H₆), Low Temp. ring_opening->ring_opening_sol

Caption: Troubleshooting workflow for common azetidine synthesis side reactions.

References

optimization of Boc deprotection conditions to avoid ester hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-Boc deprotection while preserving ester functionalities. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my ester group being hydrolyzed during N-Boc deprotection?

A: The N-Boc (tert-butyloxycarbonyl) group is designed to be removed under acidic conditions.[1] Standard protocols often use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Unfortunately, many ester groups, particularly simple alkyl esters (methyl, ethyl) and especially acid-sensitive ones like tert-butyl esters, are also susceptible to cleavage under these same acidic conditions.[3][4] The reaction mechanism for both processes involves protonation, making it a competing side reaction.

Q2: What are the typical "harsh" conditions that cause ester hydrolysis?

A: Conditions that are highly effective for Boc removal but pose a risk to esters include using high concentrations of strong acids. For example, treatments with 20-50% TFA in dichloromethane (B109758) (DCM) or 4M HCl in 1,4-dioxane (B91453) are very common but can readily cleave acid-labile esters.[5][6]

Q3: What milder acidic conditions can I try to preserve my ester?

A: To avoid ester hydrolysis, you can modify acidic conditions by lowering the acid concentration, reducing the reaction temperature (e.g., running the reaction at 0°C), or using a weaker acid.[5] Acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) are effective for Boc removal while being more compatible with sensitive functional groups.[1][7]

Q4: Are there non-acidic methods to remove a Boc group?

A: Yes, several methods avoid acidic reagents altogether. Thermal deprotection, which involves heating the substrate in a suitable solvent, can be effective if your molecule is thermally stable.[5][8] Additionally, reagents like oxalyl chloride in methanol (B129727) or tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing THF have been reported as mild and selective methods for N-Boc removal in the presence of acid-sensitive groups.[9][10][11] Lewis acids such as zinc bromide (ZnBr2) can also be used.[2][12]

Q5: What is the role of a "scavenger" and should I use one?

A: During acid-mediated Boc deprotection, a reactive tert-butyl cation is generated.[13][14] This cation can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or thiols, leading to unwanted side products. A scavenger, such as triisopropylsilane (B1312306) (TIS) or dimethyl sulfide (B99878) (Me2S), is added to the reaction to trap this cation and prevent side reactions.[4][14] It is highly recommended to use a scavenger if your substrate contains nucleophilic functional groups.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration.2. Short reaction time or low temperature.3. Poor solubility of the starting material.1. Gradually increase the acid concentration (e.g., from 10% TFA to 25% TFA in DCM).2. Extend the reaction time and monitor closely by TLC or LC-MS.3. Consider switching to a stronger acid system, such as 4M HCl in dioxane.[6]4. Ensure the substrate is fully dissolved in the chosen solvent system.
Significant Ester Hydrolysis 1. The acid concentration or strength is too high.2. The reaction time is too long.3. The presence of water is facilitating hydrolysis.1. Reduce the acid concentration or switch to a milder acid (e.g., aqueous H₃PO₄, pTSA).[1][7]2. Perform the reaction at a lower temperature (e.g., 0°C).3. Use strictly anhydrous solvents and reagents.[8]4. Explore non-acidic deprotection methods (thermal, oxalyl chloride, TBAF).[5][9][10]
Formation of Side Products 1. Alkylation of the substrate by the tert-butyl cation.2. Degradation of other sensitive functional groups.1. Add a scavenger like triisopropylsilane (TIS) or anisole (B1667542) (2-5% v/v) to the reaction mixture.[6][14]2. Choose a milder deprotection method that is orthogonal to other protecting groups present in the molecule.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various N-Boc deprotection methods with a focus on their compatibility with ester groups. Yields are substrate-dependent and should be considered representative.

Reagent SystemSolvent(s)Typical ConditionsEster CompatibilityReported YieldsReference(s)
TFA DCM10-50% v/v, 0°C to RT, 0.5-2 hPoor to Moderate; dependent on concentration and ester lability.Variable; high for deprotection, but risk of ester loss.[6][8]
HCl 1,4-Dioxane or Ethyl Acetate4M solution, RT, 1-6 hModerate; generally considered slightly milder than TFA. Anhydrous conditions are key.Good to Excellent[5][8]
H₂SO₄ in tBuOAc tBuOAc / DCM1.5-3.0 equiv., RTGood; specifically developed for preserving t-butyl esters.70-100%[15]
MeSO₃H in tBuOAc/DCM tBuOAc / DCM1.5-3.0 equiv., RTGood; another method designed to preserve t-butyl esters.70-100%[15]
Aqueous H₃PO₄ Dioxane / H₂O85 wt%, 40-50°CExcellent for methyl and benzyl (B1604629) esters.High[1][15]
Oxalyl Chloride Methanol3 equiv., RT, 1-4 hExcellent; reported to be tolerant of various acid-labile groups.up to 90%[3][10]
TBAF THFRefluxGood; reported to be selective for acid- and base-sensitive esters.Good[9][11]
Thermal (Heating) Dioxane / H₂O or neat150-190°C, under vacuum or refluxGood; avoids acidic reagents entirely. Substrate must be thermally stable.Good[5][8]

Experimental Protocols

Protocol 1: Mild Deprotection with 20% TFA in DCM

  • Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C using an ice bath.

  • If required, add a scavenger such as triisopropylsilane (TIS) (5% v/v).

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20% v/v.

  • Stir the reaction at 0°C and monitor its progress every 15-30 minutes using TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

  • Dissolve the N-Boc protected substrate in a minimal amount of 1,4-dioxane.

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (commercially available or freshly prepared).

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS (a small aliquot can be quenched and worked up for analysis). Reaction times are typically 1-4 hours.

  • Upon completion, remove the solvent under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.

  • The resulting hydrochloride salt can often be used directly in the next step.

Protocol 3: Deprotection with Oxalyl Chloride in Methanol [3][10]

  • Dissolve the N-Boc protected substrate (1 equiv.) in anhydrous methanol at room temperature.

  • Slowly add oxalyl chloride (3 equiv.) to the solution. Gas evolution (CO, CO₂) may be observed.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an appropriate solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and isolate the free amine.

  • Perform a standard aqueous workup and purification as needed.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Cleavage cluster_step3 Step 3: Decarboxylation BocN Boc-NH-R BocN_H Boc-N(H+)-H-R BocN->BocN_H H_plus H+ H_plus->BocN_H BocN_H_2 Boc-N(H+)-H-R Carbamic_Acid HOOC-NH-R (Carbamic Acid) Carbamic_Acid_2 HOOC-NH-R tBu_cation t-Bu+ BocN_H_2->Carbamic_Acid BocN_H_2->tBu_cation Amine H₂N-R (Free Amine) Carbamic_Acid_2->Amine CO2 CO₂ Carbamic_Acid_2->CO2 Troubleshooting_Workflow cluster_outcomes cluster_solutions start Start: Boc deprotection needed with ester present initial_test Try mildest condition: Dilute TFA (10-20%) in DCM at 0°C start->initial_test check_result Analyze Reaction Mixture (TLC, LC-MS) initial_test->check_result success Success: Clean Deprotection check_result->success Complete & Clean hydrolysis Problem: Ester Hydrolysis check_result->hydrolysis Ester Cleavage incomplete Problem: Incomplete Reaction check_result->incomplete Incomplete sol_hydrolysis Switch to non-acidic method (e.g., Oxalyl Chloride, Thermal) or milder acid (H₃PO₄) hydrolysis->sol_hydrolysis sol_incomplete Increase reaction time/temp or use 4M HCl/Dioxane incomplete->sol_incomplete Logical_Relationship cluster_conditions Deprotection Conditions cluster_outcomes Potential Outcomes compound Substrate (Boc-Amine + Ester) harsh_acid Strong Acid (e.g., High % TFA, RT) compound->harsh_acid mild_acid Mild Acid (e.g., Low % TFA, 0°C, H₃PO₄) compound->mild_acid non_acid Non-Acidic (e.g., Thermal, Oxalyl Chloride) compound->non_acid boc_removed Boc Group Removed harsh_acid->boc_removed ester_hydrolyzed Ester Hydrolyzed harsh_acid->ester_hydrolyzed mild_acid->boc_removed ester_intact Ester Intact mild_acid->ester_intact non_acid->boc_removed non_acid->ester_intact

References

Technical Support Center: Challenges in the Scale-Up of Azetidine Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azetidine (B1206935) Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of these valuable synthetic building blocks.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of azetidine synthesis, offering potential causes and actionable solutions.

Issue ID Problem Potential Causes Troubleshooting Steps & Solutions
AZ-S-01 Low or No Reaction Yield 1. Intermolecular side reactions: At higher concentrations typical for scale-up, starting materials may react with each other, leading to dimers or polymers instead of the desired intramolecular cyclization.[1] 2. Inefficient leaving group: A poor leaving group can slow down the desired SN2 cyclization, allowing side reactions to dominate.[1] 3. Catalyst deactivation or inhibition: The catalyst may be deactivated by impurities or inhibited by the product as the reaction progresses.[2] 4. Unsuitable reaction conditions: Temperature, solvent, and concentration may not be optimized for the larger scale.1. High Dilution: While counterintuitive for scale-up, maintaining a high dilution can favor intramolecular cyclization. Consider a slow addition of the substrate to the reaction mixture. 2. Leaving Group Modification: If possible, modify the substrate to incorporate a better leaving group (e.g., tosylate, mesylate). 3. Catalyst Optimization: Empirically determine the optimal catalyst loading for the new scale by running small test reactions.[2] Address potential deactivation by using fresh catalyst or identifying and removing the source of inhibition. 4. Re-optimization of Conditions: Screen different solvents and temperatures at the new scale. Polar protic solvents like water or ethanol (B145695) have been shown to improve yields in some cases.[3][4]
AZ-S-02 Product Decomposition 1. Acidic or Basic Conditions: The strained four-membered ring of azetidine is susceptible to ring-opening under both acidic and basic conditions, which can be exacerbated during workup or purification.[5] 2. Thermal Instability: Prolonged heating or high reaction temperatures can lead to decomposition. 3. Silica (B1680970) Gel-Catalyzed Decomposition: The acidic nature of silica gel can cause decomposition of sensitive azetidines during chromatographic purification.[5]1. Neutralize Workup: Use mild acidic (e.g., saturated ammonium (B1175870) chloride) or basic (e.g., saturated sodium bicarbonate) solutions for quenching and extraction.[2][5] Minimize contact time with aqueous acidic or basic phases. 2. Temperature Control: Perform reactions at the lowest effective temperature. For concentration steps, use a low-temperature water bath and an efficient vacuum.[5] 3. Deactivate Silica Gel: Pretreat silica gel with a base like triethylamine (B128534) (typically 1-2% in the eluent) before chromatography.[5] Consider alternative stationary phases like alumina (B75360) (basic or neutral).[5]
AZ-P-01 Purification Challenges 1. High Polarity: The basic nitrogen atom and other polar functional groups make many azetidine compounds highly polar, leading to poor retention on normal-phase silica gel.[6] 2. Peak Tailing in Chromatography: The basicity of the azetidine nitrogen can lead to strong interactions with the acidic silanol (B1196071) groups on silica gel, causing peak tailing.[6] 3. Low UV Activity: Simple azetidine derivatives may lack a strong chromophore, making UV detection during chromatography difficult.[6]1. Alternative Chromatography: For highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-compatible column.[6] 2. Mobile Phase Modification: Add a basic modifier like triethylamine or ammonia (B1221849) (e.g., 0.5%) to the eluent in normal-phase chromatography to reduce interactions with silica gel.[6] 3. Alternative Detection Methods: If UV detection is inadequate, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For TLC analysis, use staining agents like potassium permanganate (B83412) or iodine.

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the yield of azetidine synthesis, providing a basis for comparison during scale-up.

Table 1: Effect of Solvent and Temperature on Azetidinium Salt Synthesis [3][4]

Solvent Temperature (°C) Reaction Time (min) Yield (%)
Acetonitrile606011
Hexane606019
Ethanol606030
Water606071
Ethanol25-2
Ethanol80-51

Table 2: Effect of Catalyst on Azetidine Formation via Intramolecular Aminolysis [2]

Catalyst Catalyst Loading (mol%) Solvent Yield (%)
La(OTf)₃51,2-DichloroethaneHigh
Sc(OTf)₃51,2-DichloroethaneModerate
LiOTf51,2-DichloroethaneComplex Mixture

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Azetidine Ring-Opening with an Alcohol Nucleophile

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: To a solution of the 2-aryl-N-tosylazetidine (1.0 eq.) in the desired alcohol (serving as both solvent and nucleophile), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

Protocol 2: General Procedure for Aza Paternò-Büchi Reaction

This photochemical reaction requires specialized equipment.

  • Reactant Preparation: A solution of the imine and a slight excess of the alkene is prepared in a suitable solvent that is transparent to the wavelength of UV light being used (e.g., acetonitrile, benzene, or acetone). The concentration of the reactants is typically in the range of 0.01-0.1 M.

  • Photochemical Reaction: The solution is placed in a quartz reaction vessel and purged with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. The reaction vessel is then irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled temperature. The progress of the reaction is monitored by TLC or GC.

  • Solvent Removal and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired azetidine regio- and stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up azetidine synthesis?

A1: While specific hazards depend on the chosen synthetic route, general safety considerations for scale-up include:

  • Thermal Runaway: Intramolecular cyclizations are often exothermic. On a larger scale, heat dissipation is less efficient, increasing the risk of a thermal runaway. A thorough thermal hazard evaluation is crucial.

  • Pressure Build-up: Gaseous byproducts or solvent boiling can lead to pressure build-up in a large reactor. Ensure the reactor is appropriately rated and equipped with pressure relief systems.

  • Reagent Handling: Handling larger quantities of hazardous reagents (e.g., strong bases, pyrophoric reagents, or toxic materials) requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).

  • Waste Disposal: The generation of larger volumes of chemical waste necessitates a compliant disposal plan.

Q2: How can I improve the yield of my intramolecular cyclization to form the azetidine ring?

A2: Low yields in azetidine formation via intramolecular cyclization are often due to competing intermolecular reactions.[1] To favor the desired intramolecular pathway, consider using a high-dilution technique where the substrate is added slowly to the reaction mixture. Also, ensure you are using a substrate with a good leaving group and that the reaction conditions (solvent, temperature, base) are optimized.[1]

Q3: My azetidine compound decomposes on silica gel. What are my options for purification?

A3: Decomposition on silica gel is a common problem due to its acidic nature.[5] You can try deactivating the silica gel by preparing a slurry with a solvent containing a small amount of a basic modifier like triethylamine (e.g., 1-2%).[5] Alternatively, you can use a less acidic stationary phase such as alumina (neutral or basic).[5] If chromatography is still problematic, consider non-chromatographic methods like distillation or recrystallization if your compound is suitable.

Q4: I am considering a photochemical route (Aza Paternò-Büchi reaction) for my azetidine synthesis. What are the key challenges for scaling up this method?

A4: The primary challenge for scaling up photochemical reactions is ensuring uniform irradiation of the reaction mixture. As the reactor volume increases, the path length of the light becomes longer, and the light may not penetrate the entire solution. This can lead to incomplete reactions and the formation of byproducts. Specialized photochemical reactors designed for scale-up, which often feature internal light sources or flow chemistry setups, are typically required to address this issue.

Visualizations

Experimental Workflow: Intramolecular Cyclization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve γ-haloamine in suitable solvent add_base Add base (e.g., NaH, K₂CO₃) start->add_base heat Heat reaction mixture add_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Quench reaction monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify end Isolated Azetidine Product purify->end

Caption: A typical workflow for the synthesis of azetidines via intramolecular cyclization.

Troubleshooting Logic: Low Yield in Azetidine Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Intermolecular Side Reactions? start->cause1 cause2 Catalyst Inactive? start->cause2 cause3 Poor Leaving Group? start->cause3 sol1 Use high dilution / slow addition cause1->sol1 sol2 Optimize catalyst loading / screen new catalysts cause2->sol2 sol3 Modify substrate with better leaving group cause3->sol3 end Process Optimized sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: A decision-making diagram for troubleshooting low yields in azetidine synthesis.

References

troubleshooting low yield in Fischer esterification of N-Boc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of N-Boc-azetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of esters from this valuable building block.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in the Fischer esterification of N-Boc-azetidine-3-carboxylic acid. What are the common causes?

Low yields in the Fischer esterification of this substrate are frequently due to a combination of factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired ester.[1]

  • Steric Hindrance: The rigid, four-membered ring of the azetidine (B1206935) moiety can sterically hinder the approach of the alcohol to the carboxylic acid, slowing down the reaction rate and affecting the equilibrium position.

  • N-Boc Deprotection: The N-Boc protecting group is sensitive to acidic conditions, which are required for the Fischer esterification.[2][3] Prolonged reaction times or high acid concentrations can lead to the removal of the Boc group, resulting in the formation of the unprotected azetidine ester and other side products.

  • Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion of the starting material.

  • Workup Issues: Improper workup and purification can lead to loss of product.

Q2: How can I improve the yield of my Fischer esterification?

To improve the yield, you can try the following strategies:

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent will drive the equilibrium towards the product side.[1]

  • Remove Water: While technically challenging on a small scale, azeotropic removal of water with a Dean-Stark trap can significantly improve yields.

  • Optimize Catalyst Concentration: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Too much acid can promote N-Boc deprotection.

  • Control Reaction Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time that maximizes ester formation while minimizing deprotection. It's a delicate balance.

  • Alternative Workup: Ensure thorough extraction of the product and careful neutralization of the acid during workup.

Q3: I am observing a significant amount of N-Boc deprotection. What can I do?

N-Boc deprotection is a major side reaction under acidic conditions.[2][3] To minimize this:

  • Use Milder Conditions: Reduce the concentration of the acid catalyst and lower the reaction temperature. However, this may also slow down the desired esterification.

  • Consider Alternative Esterification Methods: For acid-sensitive substrates like this, milder, non-acidic methods are often preferred.

Q4: What are some alternative, milder esterification methods for N-Boc-azetidine-3-carboxylic acid?

Several milder methods are available that avoid the harsh acidic conditions of the Fischer esterification:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). It is performed under neutral conditions and is well-suited for acid-sensitive substrates.[4][5][6]

  • Alkyl Halide Esterification: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) and then reacted with an alkyl halide (e.g., methyl iodide) to form the ester.[7]

  • Using Thionyl Chloride and an Alcohol: The carboxylic acid can be converted to an acid chloride using thionyl chloride, which is then reacted with the alcohol. This is a two-step process but can be very effective.

Troubleshooting Guide

Issue Possible Cause Recommendation
Low Yield of Ester Unfavorable equilibrium in Fischer esterification.Use a large excess of the alcohol (e.g., use it as the solvent).[1]
Steric hindrance from the azetidine ring.Consider a less sterically hindered alcohol if possible. Alternatively, use a more reactive esterification method like Steglich esterification.
N-Boc deprotection due to acidic conditions.Reduce the amount of acid catalyst and monitor the reaction closely. Switch to a milder, non-acidic esterification method.[3]
Incomplete reaction.Increase reaction time or temperature, but monitor for deprotection.
Presence of a More Polar Byproduct (by TLC) N-Boc deprotection.Confirm the identity of the byproduct by mass spectrometry. Use a milder esterification method.
Difficult Purification Presence of unreacted carboxylic acid.Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup.
Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Fischer Esterification of N-Boc-Azetidine-3-Carboxylic Acid (Illustrative)

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 0.2 M solution).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed (or an optimal conversion is reached), cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Steglich Esterification of N-Boc-Azetidine-3-Carboxylic Acid (Illustrative)

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • Methanol (anhydrous)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation

The following table presents illustrative yield data for the methyl esterification of N-Boc-azetidine-3-carboxylic acid using different methods. This data is intended for comparative purposes to guide method selection. Actual yields may vary depending on specific reaction conditions and scale.

Esterification Method Conditions Typical Yield (%) Key Advantages Key Disadvantages
Fischer Esterification MeOH (solvent), H₂SO₄ (cat.), Reflux40-60%Inexpensive reagents.Risk of N-Boc deprotection, equilibrium limited.[1]
Steglich Esterification EDC, DMAP (cat.), MeOH, DCM, RT85-95%Mild conditions, high yield, compatible with acid-sensitive groups.[4][5][6]More expensive reagents, removal of urea (B33335) byproduct.
Alkyl Halide MeI, K₂CO₃, Acetone, Reflux70-85%Mild conditions.Methyl iodide is toxic and a potent methylating agent.[7]

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup start N-Boc-azetidine-3-carboxylic acid + Methanol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux catalyst->reflux concentrate Concentrate reflux->concentrate extract Extract with EtOAc concentrate->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry concentrate2 Concentrate dry->concentrate2 purification Purification (Chromatography) concentrate2->purification Troubleshooting_Decision_Tree start Low Yield Observed check_deprotection Check for N-Boc Deprotection (TLC/MS) start->check_deprotection deprotection_yes Deprotection Observed check_deprotection->deprotection_yes Yes deprotection_no No Significant Deprotection check_deprotection->deprotection_no No action_mild Switch to Milder Method (e.g., Steglich) deprotection_yes->action_mild check_equilibrium Optimize Fischer Conditions deprotection_no->check_equilibrium action_fischer Increase MeOH excess / Reflux time check_equilibrium->action_fischer reassess Re-evaluate Yield action_fischer->reassess

References

preventing ring-opening of azetidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidine-containing compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the undesired ring-opening of the azetidine (B1206935) moiety during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for azetidine ring-opening?

A1: The primary driving force for azetidine ring-opening is its inherent ring strain, which is approximately 25.4 kcal/mol.[1][2] This strain makes the four-membered ring more susceptible to cleavage compared to larger five- or six-membered rings like pyrrolidine (B122466) and piperidine.[3] Several factors can trigger this ring-opening:

  • Lewis Acids: These are common culprits that coordinate to the azetidine nitrogen, increasing ring strain and making it more vulnerable to nucleophilic attack.[1][4]

  • Protic Acids: Acidic conditions can lead to the protonation of the azetidine nitrogen, forming a reactive azetidinium ion that is readily attacked by nucleophiles.[3][5]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to its cleavage.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening.[1]

  • N-Functionalization: N-acylation or N-sulfonylation can activate the ring toward nucleophilic attack.[3]

Q2: How can I choose the right N-protecting group to prevent ring-opening?

A2: The choice of the N-protecting group is critical for maintaining the integrity of the azetidine ring throughout your synthetic sequence. The stability of the protecting group under your planned reaction conditions is paramount.

Protecting GroupStability in Acidic ConditionsStability in Basic ConditionsRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[1]Generally stable.Strong acid (TFA, HCl).Commonly used due to ease of introduction and removal. Acid lability requires careful planning of subsequent steps.[1]
Cbz (Carboxybenzyl)More stable than Boc.Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).Offers orthogonal deprotection in the presence of acid-labile groups.[1]
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).The strong electron-withdrawing nature can enhance stability in some cases but may activate the ring towards certain nucleophiles. Removal can be challenging.[1]
Benzhydryl Stable under various conditions.Stable under various conditions.Hydrogenolysis.Can be instrumental in directing photochemical reactions and facilitating subsequent ring-opening when desired.[6]

Q3: Can substituents on the azetidine ring influence its stability?

A3: Yes, the nature and position of substituents significantly impact the stability of the azetidine ring. Electron-withdrawing groups on the nitrogen, such as sulfonyl groups, can in some cases stabilize the ring, but they can also activate it towards nucleophilic attack.[1] Substituents on the carbon atoms can also play a role in the regioselectivity of ring-opening reactions.[7]

Troubleshooting Guides for Common Reactions

Issue 1: Azetidine ring-opening during N-acylation with acyl chlorides.
  • Root Cause: In-situ generation of HCl during the reaction can protonate the azetidine nitrogen, catalyzing ring-opening.[1] Some acyl chlorides can also act as weak Lewis acids.[1]

  • Proposed Solution:

    • Use a Non-nucleophilic Base: Employ a hindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated HCl.

    • Control Temperature: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[1]

    • Monitor Reaction Time: Prolonged reaction times can lead to gradual ring-opening. Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.[1]

Issue 2: Ring-opening during amide coupling of azetidine-3-carboxylic acid.
  • Root Cause: Elevated temperatures and the use of certain coupling reagents can promote the decomposition of the strained ring.[1]

  • Proposed Solution:

    • Maintain Low Temperature: Perform the coupling reaction at or below room temperature (20-25 °C). If the reaction is sluggish, it is preferable to extend the reaction time rather than increase the temperature.[1]

    • Choose Appropriate Coupling Reagents: Use modern coupling reagents known for their mildness, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

Issue 3: Ring-opening during N-alkylation with alkyl halides.
  • Root Cause: Quaternization of the azetidine nitrogen by the alkyl halide forms a highly reactive azetidinium ion, which is susceptible to ring-opening by the halide counterion or other nucleophiles present.[8]

  • Proposed Solution:

    • Limit Reaction Time: N-alkylation can be successful if the reaction times are kept short to minimize the formation of the quaternary salt.[8]

    • Use a Non-nucleophilic Base: Employ a suitable base to neutralize any generated acid without acting as a competing nucleophile.

    • Alternative Methods: Consider reductive amination as a milder alternative to direct alkylation with alkyl halides.

Key Experimental Protocols

General Procedure for N-Acylation of Azetidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the azetidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

General Procedure for N-Arylation of Azetidine (Buchwald-Hartwig Amination)

This palladium-catalyzed cross-coupling reaction is a common method for forming N-aryl azetidines.

  • To an oven-dried flask, add the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., BINAP, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add anhydrous solvent (e.g., toluene), azetidine (1.2 eq), and a base (e.g., NaOtBu, 1.4 eq).

  • Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizing Key Concepts

To further aid in understanding the factors influencing azetidine stability and the strategies to prevent ring-opening, the following diagrams are provided.

Factors Leading to Azetidine Ring-Opening cluster_Catalysts Catalysts cluster_Reagents Reagents cluster_Conditions Conditions Azetidine Azetidine Ring RingOpening Ring-Opening Azetidine->RingOpening Ring Strain (25.4 kcal/mol) LewisAcids Lewis Acids LewisAcids->Azetidine Coordination to N ProticAcids Protic Acids ProticAcids->Azetidine Protonation of N Nucleophiles Strong Nucleophiles Nucleophiles->Azetidine Direct Attack on C HighTemp High Temperature HighTemp->Azetidine Provides Activation Energy Troubleshooting Workflow for Azetidine N-Acylation Start Start: N-Acylation of Azetidine RingOpeningObserved Ring-Opening Observed? Start->RingOpeningObserved CheckTemp Is Temperature Low? (e.g., 0°C to -78°C) RingOpeningObserved->CheckTemp Yes Success Success: N-Acylated Azetidine RingOpeningObserved->Success No CheckBase Is a Hindered Base Used? (e.g., TEA, DIPEA) CheckTemp->CheckBase Yes LowerTemp Action: Lower Reaction Temperature CheckTemp->LowerTemp No CheckTime Is Reaction Time Minimized? CheckBase->CheckTime Yes UseHinderedBase Action: Use a Hindered, Non-nucleophilic Base CheckBase->UseHinderedBase No CheckTime->Success Yes Failure Persistent Ring-Opening: Re-evaluate Acylating Agent or Strategy CheckTime->Failure No LowerTemp->CheckTemp UseHinderedBase->CheckBase MonitorClosely Action: Monitor by TLC and Quench Promptly MonitorClosely->CheckTime Failure->MonitorClosely

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common reactions involving Methyl 1-Boc-azetidine-3-carboxylate.

I. Amidation of this compound

The conversion of the methyl ester in this compound to an amide is a crucial transformation in the synthesis of various bioactive molecules. This section provides guidance on catalyst selection and troubleshooting for this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the amidation of this compound?

A1: Several catalytic systems can be employed for the direct amidation of esters. Boron-based catalysts, such as tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃), and metal-based catalysts like niobium(V) oxide (Nb₂O₅) have shown high efficacy. The choice of catalyst may depend on the specific amine used and the desired reaction conditions.

Q2: I am observing low yields in my amidation reaction. What are the possible causes and solutions?

A2: Low yields in catalytic amidation can stem from several factors:

  • Catalyst Inactivation: The catalyst may be deactivated by impurities in the reagents or solvents. Ensure all materials are of high purity and appropriately dried.

  • Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines may exhibit lower reactivity. In such cases, increasing the reaction temperature or switching to a more active catalyst system may be necessary.

  • Inefficient Water Removal: The amidation reaction produces water as a byproduct, which can inhibit the catalyst and shift the equilibrium back towards the starting materials. The use of a Dean-Stark apparatus or molecular sieves is often recommended to remove water as it is formed.[1]

  • Substrate Solubility: The solubility of the starting materials in the chosen solvent can impact the reaction rate. Ensure a suitable solvent is used to maintain a homogeneous reaction mixture.

Q3: Are there any common side reactions to be aware of during the amidation of this compound?

A3: A potential side reaction is the epimerization at the C3 position of the azetidine (B1206935) ring, especially if the reaction conditions are harsh. Using milder conditions and catalysts known for minimizing racemization is advisable.[1] Additionally, with certain catalysts, side reactions involving the Boc-protecting group can occur, although this is less common under typical amidation conditions.

Catalyst Performance Data

The following table summarizes the performance of different catalysts in amidation reactions of esters, providing a reference for catalyst selection.

CatalystAmine SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
B(OCH₂CF₃)₃ (10 mol%)Primary and Secondary Aminestert-Butyl Acetate (B1210297)Reflux1 - 48Good to Excellent[1]
Nb₂O₅AnilineSolvent-free16024High[2]
TiF₄ (10 mol%)Aromatic and Aliphatic AminesTolueneReflux24Good to Excellent[3]
Boric AcidPrimary AminesTolueneReflux18High[4]
Experimental Protocol: Amidation using B(OCH₂CF₃)₃

This protocol is a general guideline for the amidation of this compound using B(OCH₂CF₃)₃ as a catalyst.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), and tert-butyl acetate as the solvent.

  • Catalyst Addition: Add B(OCH₂CF₃)₃ (10 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The purification procedure may vary depending on the properties of the product but can often be achieved through a simple filtration or extraction process.

Workflow for Catalyst Selection in Amidation

Amidation_Catalyst_Selection Start Start: Amidation of Methyl 1-Boc-azetidine-3-carboxylate Amine_Type Consider Amine Reactivity (Primary, Secondary, Hindered?) Start->Amine_Type Reaction_Conditions Desired Reaction Conditions (Temperature, Solvent) Start->Reaction_Conditions Catalyst_Choice Select Catalyst System Amine_Type->Catalyst_Choice Reaction_Conditions->Catalyst_Choice Boron_Catalyst Boron-based (e.g., B(OCH2CF3)3) Catalyst_Choice->Boron_Catalyst Mild Conditions Metal_Catalyst Metal-based (e.g., Nb2O5, TiF4) Catalyst_Choice->Metal_Catalyst Robust Amines Optimization Optimize Reaction (Monitor by TLC/LC-MS) Boron_Catalyst->Optimization Metal_Catalyst->Optimization Workup Purification Optimization->Workup Product Amide Product Workup->Product

Caption: Logical workflow for selecting a catalyst for the amidation reaction.

II. Reduction of this compound

The reduction of the ester functionality to a primary alcohol is a common synthetic step to produce (1-Boc-azetidin-3-yl)methanol, a valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for the reduction of the methyl ester in this compound?

A1: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for the reduction of esters to primary alcohols and is effective for this transformation.[5][6]

Q2: My LiAlH₄ reduction is not proceeding to completion. What could be the issue?

A2: Incomplete reduction can be due to several factors:

  • Reagent Purity and Activity: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure that the LiAlH₄ is fresh and handled under anhydrous conditions.

  • Insufficient Reagent: Ensure that a sufficient excess of LiAlH₄ is used to account for any active hydrogens in the starting material and to ensure complete reduction.

  • Reaction Temperature: While many LiAlH₄ reductions proceed at room temperature, some substrates may require gentle heating to go to completion.

Q3: Are there any safety precautions I should take when working with LiAlH₄?

A3: Yes, LiAlH₄ is a pyrophoric reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). The work-up procedure, which involves quenching the excess LiAlH₄, should be performed with extreme caution, typically by the slow, dropwise addition of a quenching agent at low temperature.

Experimental Protocol: Reduction using LiAlH₄

This protocol provides a general procedure for the reduction of this compound with LiAlH₄.

  • Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Workflow for Ester Reduction

Ester_Reduction_Workflow Start Start: Reduction of This compound Setup Anhydrous Reaction Setup (Inert Atmosphere) Start->Setup Reagent_Prep Prepare LiAlH4 Suspension in Anhydrous THF Setup->Reagent_Prep Substrate_Addition Add Ester Solution Dropwise at 0 C Reagent_Prep->Substrate_Addition Reaction Stir at Room Temperature (Monitor by TLC) Substrate_Addition->Reaction Quench Cautious Quenching at 0 C (Fieser Workup) Reaction->Quench Workup Filtration and Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product (1-Boc-azetidin-3-yl)methanol Purification->Product Boc_Deprotection_Logic Start Start: N-Boc Deprotection Acid_Choice Select Acidic Conditions Start->Acid_Choice Strong_Acid Strong Acid (TFA or HCl in Dioxane) Acid_Choice->Strong_Acid Standard Substrate Mild_Acid Milder Conditions (e.g., Oxalyl Chloride/MeOH) Acid_Choice->Mild_Acid Acid-Sensitive Substrate Side_Reaction_Check Potential for t-Bu+ Side Reactions? Strong_Acid->Side_Reaction_Check Reaction Reaction at Room Temperature Mild_Acid->Reaction Workup Work-up and Isolation Reaction->Workup No_Scavenger Proceed with Reaction Side_Reaction_Check->No_Scavenger No Add_Scavenger Add Scavenger (e.g., TIS, Anisole) Side_Reaction_Check->Add_Scavenger Yes No_Scavenger->Reaction Add_Scavenger->Reaction Product Deprotected Azetidine Workup->Product

References

monitoring reaction progress of azetidine synthesis by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers monitoring the synthesis of azetidines and related N-heterocycles using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Analysis

This section addresses common issues encountered during the TLC analysis of azetidine (B1206935) synthesis reactions.

Question: Why is my spot streaking or appearing as a smear?

Answer: Streaking is a common issue when analyzing basic compounds like azetidines on standard silica (B1680970) gel plates, which are acidic.[1][2]

  • Cause 1: Sample Overloading. Applying too much sample to the TLC plate is a frequent cause of streaking.[1][3] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.[4]

  • Solution 1: Dilute your reaction mixture sample before spotting it on the TLC plate.[1] A concentration of about 1% is often a good starting point.[1]

  • Cause 2: Strong Interaction with Silica Gel. Azetidines are basic and can interact strongly with the acidic silica gel, causing the spot to drag up the plate.[1][2] This is also common for other strongly polar compounds, acids, and bases.[4]

  • Solution 2: Add a small amount of a basic modifier to your eluent (mobile phase). Typically, adding 0.1–2.0% triethylamine (B128534) (Et₃N) or a few drops of ammonium (B1175870) hydroxide (B78521) can neutralize the acidic sites on the silica and prevent streaking.[1][2][3]

  • Cause 3: High-Boiling Point Solvents. If your reaction is in a high-boiling solvent like DMF, DMSO, or pyridine, it can cause smearing on the TLC plate.[5]

  • Solution 3: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[5]

Question: Why are my spots not separating (similar Rf values)?

Answer: Poor separation between your starting material and product occurs when the chosen solvent system does not provide sufficient differential partitioning.

  • Cause: The polarity of the eluent is not optimal for your specific compounds.

  • Solution: You need to change the polarity of the mobile phase.

    • If your spots are too close to the solvent front (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent.[3]

    • If your spots are too close to the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent or choose a more polar one.[3][5]

    • Systematically test different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find the optimal separation.

Question: Why don't I see any spots on my TLC plate?

Answer: This can happen for several reasons, from sample concentration to the visualization method used.

  • Cause 1: Sample is too dilute. The concentration of your compound may be below the detection limit of the visualization method.[3]

  • Solution 1: Try concentrating your sample solution.[6] Alternatively, you can spot the sample multiple times in the same location, ensuring the solvent dries completely between each application.[3][6]

  • Cause 2: Compound is not UV-active. Many compounds, especially those without aromatic rings or extensive conjugation, will not be visible under a 254 nm UV lamp.[1][7]

  • Solution 2: Use a chemical stain for visualization. Potassium permanganate (B83412) (KMnO₄) stain is a good general stain for compounds that can be oxidized, such as amines.[7][8] Other stains like p-anisaldehyde can also be effective.[8][9]

  • Cause 3: Compound is volatile. The compound may have evaporated from the TLC plate during development or drying.[3]

  • Solution 3: This makes TLC monitoring difficult.[10] If volatility is suspected, minimize the time the plate is left to dry before visualization.

  • Cause 4: Incorrect Spotting. If the spotting line is below the solvent level in the developing chamber, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1][3]

  • Solution 4: Always ensure the baseline where you spot your samples is above the level of the eluent in the chamber.[11]

TLC Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Streaking/Smearing 1. Sample is too concentrated.[1] 2. Compound is acidic/basic (azetidines are basic).[1] 3. High-boiling point reaction solvent (e.g., DMF, DMSO).[5]1. Dilute the sample before spotting.[1] 2. Add 0.1-2% triethylamine or a few drops of ammonia (B1221849) to the eluent.[2][3] 3. Place the spotted plate under high vacuum before developing.[5]
No Spots Visible 1. Sample is too dilute.[3] 2. Compound is not UV-active.[7] 3. Spotting line is below solvent level.[1] 4. Compound is volatile.[3]1. Concentrate the sample or spot multiple times in the same place.[3] 2. Use a chemical stain (e.g., KMnO₄, p-anisaldehyde).[8] 3. Ensure the spotting line is above the solvent level.[11] 4. Minimize drying time before visualization.
Spots Near Baseline (Low Rf) Eluent is not polar enough.[5]Increase the proportion of the polar solvent in your eluent system.[3]
Spots Near Solvent Front (High Rf) Eluent is too polar.[3]Decrease the proportion of the polar solvent in your eluent system.[3]
Uneven Solvent Front 1. TLC plate was tilted in the chamber. 2. Chamber was disturbed during development.[10]Ensure the plate is placed vertically and the chamber remains undisturbed. Rerun the TLC.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section provides solutions for common problems encountered during the LC-MS analysis of azetidines.

Question: Why am I seeing poor peak shape (fronting, tailing, or splitting)?

Answer: Poor peak shape can result from a variety of chromatographic and system issues.

  • Cause 1: Strong Basic Interaction. Azetidines, being basic, can interact with residual acidic silanols on standard silica-based C18 columns, leading to peak tailing.

  • Solution 1: Add a modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to protonate the silanols and the basic analyte, which can improve peak shape. Be aware that TFA can cause ion suppression in the MS.[12]

  • Cause 2: Column Contamination or Degradation. Buildup of contaminants or degradation of the stationary phase can lead to distorted peaks.[12]

  • Solution 2: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

  • Cause 3: Inappropriate Mobile Phase. The sample solvent may be too strong compared to the mobile phase, causing peak distortion.

  • Solution 3: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Question: Why is the signal intensity for my azetidine compound very low or absent?

Answer: Low signal intensity can be an issue with either the chromatography (LC) or the mass spectrometer (MS).

  • Cause 1: Poor Ionization. Azetidines are basic and generally ionize well in positive electrospray ionization (ESI+) mode. However, mobile phase composition can significantly affect ionization efficiency.

  • Solution 1: Ensure the mobile phase promotes ionization. An acidic mobile phase (e.g., containing 0.1% formic acid) will protonate the azetidine nitrogen, making it ideal for ESI+ detection. Avoid non-volatile buffers like phosphates, which are not compatible with MS.[13]

  • Cause 2: Ion Suppression. Components from the reaction mixture or sample matrix can co-elute with your analyte and compete for ionization, reducing its signal.[14]

  • Solution 2: Improve the chromatographic separation to resolve your analyte from interfering matrix components.[14] Diluting the sample can also mitigate matrix effects. A thorough sample cleanup (e.g., solid-phase extraction) may be necessary.[14]

  • Cause 3: Instrument Contamination. Contamination in the ion source or mass analyzer can lead to a general loss of sensitivity.[12]

  • Solution 3: Clean the ion source according to the manufacturer's protocol. Check the system suitability test (SST) results to determine if the issue is instrument-wide.[15]

Question: Why is the retention time of my compound shifting?

Answer: Retention time shifts indicate a change in the chromatographic conditions.

  • Cause 1: Mobile Phase Composition Change. Inaccurate mobile phase preparation or degradation of the mobile phase over time can cause shifts.[12]

  • Solution 1: Prepare fresh mobile phase daily. Ensure accurate measurements when preparing mixtures.

  • Cause 2: Column Equilibration. Insufficient column equilibration time between runs, especially with gradient elution, can lead to inconsistent retention times.

  • Solution 2: Increase the column equilibration time at the end of your gradient method.

  • Cause 3: Column Temperature Fluctuation. Changes in the column temperature can affect retention times.

  • Solution 3: Use a column oven to maintain a constant and consistent temperature.

LC-MS Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape 1. Secondary interactions with the stationary phase. 2. Column contamination or aging.[12] 3. Sample solvent is too strong.1. Add mobile phase modifiers (e.g., 0.1% formic acid). 2. Flush the column; replace if necessary. Use a guard column. 3. Dissolve the sample in the mobile phase.
Low/No Signal 1. Poor ionization efficiency. 2. Ion suppression from matrix effects.[14] 3. Instrument contamination.[12]1. Use an acidic mobile phase (e.g., with formic acid) for ESI+ mode. 2. Improve chromatographic separation; dilute the sample.[14] 3. Clean the ion source.
Retention Time Shifts 1. Inconsistent mobile phase.[12] 2. Insufficient column equilibration. 3. Temperature fluctuations.1. Prepare fresh mobile phase. 2. Increase equilibration time in your method. 3. Use a column oven for temperature control.
Poor Retention 1. Analyte is too polar for the column.[13] 2. Mobile phase is too strong.1. Use a HILIC or mixed-mode column.[13] 2. Decrease the organic content in the mobile phase.

Experimental Protocols

General Protocol for TLC Analysis
  • Preparation: Prepare a developing chamber by adding your chosen solvent system (e.g., ethyl acetate/hexanes) to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere, close it, and let it stand for 5-10 minutes.[11]

  • Spotting: Using a capillary tube, spot a small amount of your reaction mixture on the baseline of a silica gel TLC plate.[11] Also spot your starting material(s) as a reference. Keep the spots small (1-2 mm diameter).[4]

  • Development: Place the TLC plate into the chamber, ensuring the baseline is above the solvent level.[11] Close the chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[11] Allow the plate to dry. View the plate under a UV lamp (254 nm) and circle any visible spots.[11] If spots are not UV-active, use a chemical stain like potassium permanganate by briefly dipping the plate into the stain solution and then gently heating it with a heat gun until spots appear.

General Protocol for LC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% formic acid). A typical dilution might be 1 µL of the reaction mixture in 1 mL of solvent. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatography:

    • Column: For polar azetidines, a C18 column may offer limited retention.[13] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column for better retention.[13]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over several minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: A typical analytical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Use positive electrospray ionization (ESI+), as the basic nitrogen of the azetidine ring is readily protonated.[13]

    • Analysis Mode: For initial reaction monitoring, perform a full scan to identify the mass-to-charge ratio (m/z) of your starting material, product, and any potential byproducts. For quantitative analysis, a more sensitive method like selected ion monitoring (SIM) can be used.[16]

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at their expected retention times and m/z values.

Mandatory Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis check_spots Are spots well-defined and separated? start->check_spots success Analysis Complete check_spots->success Yes streaking Problem: Streaking or Smearing check_spots->streaking No, streaking no_spots Problem: No Spots Visible check_spots->no_spots No, no spots bad_rf Problem: Poor Separation (Rf too high/low) check_spots->bad_rf No, poor separation sol_streaking1 Is sample concentrated? streaking->sol_streaking1 sol_nospots1 Is compound UV-active? no_spots->sol_nospots1 sol_badrf1 Are spots near baseline (low Rf)? bad_rf->sol_badrf1 sol_streaking2 Dilute sample and rerun sol_streaking1->sol_streaking2 Yes sol_streaking3 Add Et3N or NH4OH to eluent sol_streaking1->sol_streaking3 No sol_streaking2->start sol_streaking3->start sol_nospots3 Is sample too dilute? sol_nospots1->sol_nospots3 No sol_nospots1->sol_nospots3 Yes (but still no spot) sol_nospots2 Use a chemical stain (e.g., KMnO4) sol_nospots2->start sol_nospots3->success No (Reaction may have failed) sol_nospots4 Concentrate sample or multi-spot sol_nospots3->sol_nospots4 Yes sol_nospots4->start sol_badrf2 Increase eluent polarity sol_badrf1->sol_badrf2 Yes sol_badrf3 Decrease eluent polarity sol_badrf1->sol_badrf3 No (spots near front) sol_badrf2->start sol_badrf3->start

Caption: Workflow for troubleshooting common TLC analysis issues.

LCMS_Troubleshooting_Workflow start Start LC-MS Analysis check_chromatogram Examine Chromatogram & Mass Spectrum start->check_chromatogram peak_shape_ok Good peak shape? check_chromatogram->peak_shape_ok signal_ok Adequate signal? peak_shape_ok->signal_ok Yes peak_tailing Problem: Peak Tailing/Fronting peak_shape_ok->peak_tailing No rt_ok Stable retention time? signal_ok->rt_ok Yes low_signal Problem: Low/No Signal signal_ok->low_signal No success Analysis Complete rt_ok->success Yes rt_shift Problem: Retention Time Shift rt_ok->rt_shift No sol_tailing Add modifier (e.g., 0.1% Formic Acid) to mobile phase peak_tailing->sol_tailing sol_signal Check for ion suppression. Optimize mobile phase for ESI+. low_signal->sol_signal sol_rt Prepare fresh mobile phase. Ensure column equilibration. rt_shift->sol_rt sol_tailing->start sol_signal->start sol_rt->start

Caption: Workflow for troubleshooting common LC-MS analysis issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of azetidines? A good starting point for many nitrogen-containing compounds, including azetidines, is a mixture of a non-polar and a moderately polar solvent. Try a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate. You can add a small amount of triethylamine (~1%) to this mixture to prevent streaking caused by the basicity of the azetidine.[2][3]

Q2: My azetidine seems to be degrading on the silica TLC plate. What can I do? Azetidines can be susceptible to ring-opening under strongly acidic conditions.[11][17] Since silica gel is acidic, it can sometimes cause decomposition of sensitive compounds.[5] If you suspect this is happening, you can try neutralizing the plate by running it in a solvent system containing triethylamine.[3] Alternatively, you can use a different stationary phase, such as neutral alumina, which is less acidic.[18]

Q3: How can I visualize my azetidine compound if it's not UV-active? If your azetidine derivative lacks a chromophore and is not visible under UV light, you must use a chemical stain.[7] A potassium permanganate (KMnO₄) stain is a great choice because it reacts with the amine functionality of the azetidine ring, producing a yellow/brown spot on a purple background.[8]

Q4: What type of LC column is best suited for azetidine analysis? Because many simple azetidines are small and polar, they may show poor retention on standard reversed-phase C18 columns.[13] For better retention of these polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a better choice.[13] Mixed-mode columns that offer both reversed-phase and ion-exchange interactions can also provide excellent retention and separation.[13][19]

Q5: Should I use positive or negative ion mode for LC-MS analysis of azetidines? You should use positive ion mode (ESI+). The nitrogen atom in the azetidine ring is basic and is easily protonated, especially in an acidic mobile phase, to form a positive ion ([M+H]⁺) that is readily detected by the mass spectrometer.[20]

References

Validation & Comparative

¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H NMR spectral data for Methyl 1-Boc-azetidine-3-carboxylate and related azetidine (B1206935) derivatives, supported by a detailed experimental protocol for data acquisition.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and two structurally related alternatives: 1-N-Boc-azetidine-3-carboxylic acid and Methyl 1-Cbz-azetidine-3-carboxylate. This comparison highlights the influence of the substituent at the 1 and 3 positions of the azetidine ring on the chemical shifts and multiplicities of the ring protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound Boc~1.45 (s)Singlet9H-
CH~3.4-3.6 (m)Multiplet1H-
CH₃-O-~3.70 (s)Singlet3H-
CH₂ (C2, C4)~4.1-4.3 (m)Multiplet4H-
1-N-Boc-azetidine-3-carboxylic acid [1][2]Boc1.44 (s)Singlet9H-
CH3.3-3.5 (m)Multiplet1H-
CH₂ (C2, C4)4.1-4.3 (t)Triplet4H~8.8
Methyl 1-Cbz-azetidine-3-carboxylate [3]CH3.5-3.7 (m)Multiplet1H-
CH₃-O-3.72 (s)Singlet3H-
CH₂ (C2, C4)4.2-4.4 (m)Multiplet4H-
CH₂-Ph5.12 (s)Singlet2H-
Aromatic7.3-7.4 (m)Multiplet5H-

Experimental Protocol: ¹H NMR Analysis

This protocol outlines a general procedure for the ¹H NMR analysis of N-Boc protected azetidine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • The choice of solvent is critical; CDCl₃ is commonly used for non-polar compounds, while DMSO-d₆ is suitable for more polar molecules.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • A standard one-pulse experiment is generally sufficient for routine characterization.

  • Key acquisition parameters to consider include:

    • Number of scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

    • Relaxation delay (d1): A delay of 1-2 seconds is usually adequate.

    • Acquisition time: Typically around 2-4 seconds.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The signals are integrated to determine the relative number of protons.

  • The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are reported in Hertz (Hz).

  • The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) is determined to deduce the number of neighboring protons.

Visualization of Proton Environments

The following diagram illustrates the chemical structure of this compound, highlighting the distinct proton environments that give rise to the different signals in the ¹H NMR spectrum.

Caption: Chemical structure and proton environments of this compound.

References

Comparative ¹³C NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of ¹³C NMR Spectral Data for Substituted Methyl 1-Boc-azetidine-3-carboxylate Analogs.

This guide provides a comparative analysis of the ¹³C NMR chemical shifts for a series of this compound derivatives. The azetidine (B1206935) ring is a valuable scaffold in medicinal chemistry, and understanding the impact of substitution on its electronic environment is crucial for the design and synthesis of novel therapeutic agents. This document summarizes key ¹³C NMR data in a clear tabular format, presents a representative experimental protocol for data acquisition, and includes a structural diagram for easy reference.

¹³C NMR Chemical Shift Data Comparison

The following table summarizes the ¹³C NMR chemical shift (δ) values in ppm for various derivatives of this compound. The data highlights the influence of different substituents on the carbon atoms of the azetidine ring and the protecting group.

CompoundC2/C4 (Azetidine) (ppm)C3 (Azetidine) (ppm)C=O (Ester) (ppm)C=O (Boc) (ppm)C(CH₃)₃ (Boc) (ppm)(C(CH₃)₃) (Boc) (ppm)OCH₃ (Ester) (ppm)SolventReference
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate57.9 and 60.3113.3 (C=CH)166.7153.180.128.351.5CDCl₃[1]
Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate48.126.1162.1155.180.528.352.1CDCl₃[2]
Methyl 3-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate48.326.3162.3155.080.628.352.2CDCl₃[2]

Experimental Protocol: ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of ¹³C NMR spectra of N-Boc protected azetidine derivatives, based on standard laboratory practices.[3]

Instrumentation: A nuclear magnetic resonance (NMR) spectrometer operating at a frequency of 100 MHz, 125 MHz, or 150 MHz for ¹³C nuclei is typically used.[3]

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or similar) is employed.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent, and its residual signal (δ ≈ 77.16 ppm) is often used for chemical shift referencing.[4]

  • Temperature: Spectra are typically recorded at room temperature (298 K).

  • Number of Scans: The number of scans can range from 128 to 1024, depending on the sample concentration and the desired signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is commonly used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts.

  • Data Processing: The acquired free induction decay (FID) is processed with a Fourier transform. An exponential line broadening of 1.0 Hz may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected.

Structural Representation

The following diagram illustrates the general chemical structure of the compared this compound derivatives.

G cluster_0 General Structure cluster_1 Derivatives Compared Azetidine This compound Core Substituent R (Substituent at C3) Azetidine->Substituent Comparison Point D1 =CHCO₂Me tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate Substituent->D1 D2 1,2-oxazol-5-yl-4-CO₂Me Methyl 5-(N-Boc-azetidin-3-yl) -1,2-oxazole-4-carboxylate Substituent->D2 D3 1,2-oxazol-3-yl-4-CO₂Me Methyl 3-(N-Boc-azetidin-3-yl) -1,2-oxazole-4-carboxylate Substituent->D3

Caption: General structure of compared derivatives.

References

Mass Spectrometry for the Modern Chemist: A Comparative Guide to the Analysis of Synthesized Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the structural elucidation and quantification of novel azetidine-based compounds, mass spectrometry stands as an indispensable analytical tool. This guide provides a comparative overview of common mass spectrometry techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for these increasingly important nitrogenous heterocycles.

Azetidines, four-membered nitrogen-containing rings, are a privileged scaffold in medicinal chemistry, valued for their ability to impart unique conformational constraints and desirable physicochemical properties to drug candidates. Accurate characterization of these synthesized molecules is paramount, and mass spectrometry offers unparalleled sensitivity and structural information. This guide will delve into the two most prevalent ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and their application in the analysis of synthesized azetidine (B1206935) compounds, often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC).

Performance Comparison: Ionization Techniques and Fragmentation Patterns

The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum. Electron Ionization, a "hard" ionization technique, typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, Electrospray Ionization is a "soft" ionization method that usually results in the observation of the intact protonated molecule, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation.

The fragmentation patterns of azetidine compounds are heavily influenced by the substituents on the ring. Common fragmentation pathways include cleavage of the azetidine ring and cleavages at benzylic positions, driven by the formation of stable carbocations.[1]

Below is a comparative table summarizing the observed and predicted mass-to-charge ratios (m/z) for key fragments of various synthesized azetidine compounds under different ionization conditions.

CompoundIonization MethodParent Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Azetidine (unsubstituted)EI57 ([M]⁺•)56, 42, 28Loss of H•, subsequent ring cleavage
2-(4-Ethylphenyl)azetidine (Predicted)EI161 ([M]⁺•)146, 132, 118, 105, 91, 56Loss of methyl/ethyl radical, benzylic cleavage, ring cleavage[1]
N-PhenylazetidineEI133 ([M]⁺•)104, 77Loss of ethylene (B1197577) from the azetidine ring, phenyl cation[1]
Azetidine-2-carboxylic acid derivative (silylated)EIVariesVariesAnalysis performed by GC-MS after derivatization
(R)-azetidine-2-carboxamide analoguesESIVaries ([M+H]⁺)VariesAnalysis by LC-MS/MS for potency and selectivity studies
AZT H-phosphonates with steroidsESI-MS/MSVaries ([M+H]⁺)VariesElimination of HN₃ or rearrangement to an amine[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful analysis of synthesized azetidine compounds. Below are representative protocols for GC-MS and LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Azetidine Derivatives

This protocol is suitable for thermally stable and volatile azetidine compounds. For less volatile or thermally labile compounds, derivatization (e.g., silylation) may be necessary.

1. Sample Preparation:

  • Dissolve the synthesized azetidine compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[1]

  • For quantitative analysis of volatile amines from an aqueous matrix, a headspace extraction can be employed. The sample is made alkaline to liberate the free amine, which is then sampled from the headspace.

2. Gas Chromatograph (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode at 250°C.[1]

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.[1] For the specific analysis of volatile amines, a specialized column like a Restek Rtx-Volatile Amine column (30 m; 0.32 mm ID; 5 µm) can be used.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300°C) at a rate of 10-20°C/min.[1]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

3. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230°C.[1]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Azetidine Compounds

This protocol is ideal for a wide range of azetidine derivatives, including those that are non-volatile or thermally labile, and is commonly used for pharmacokinetic studies and high-throughput screening.

1. Sample Preparation:

  • Dissolve the synthesized azetidine compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol (B129727)/water mixture) to a concentration of approximately 1 µg/mL to 1 ng/mL.

  • For biological samples, a protein precipitation step with a cold organic solvent like acetonitrile is typically required, followed by centrifugation.

2. Liquid Chromatograph (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40°C.

3. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typical for nitrogen-containing compounds.

  • Ion Source Parameters: These need to be optimized for the specific instrument and compound but generally include setting the capillary voltage (e.g., 3-5 kV), nebulizer gas pressure, and drying gas flow rate and temperature.

  • Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • Data Acquisition: For structural confirmation, a full scan MS1 followed by product ion scans (MS2) of the protonated molecule is performed. For quantification, Selected Reaction Monitoring (SRM) is used, where specific precursor-to-product ion transitions are monitored. Collision energies for fragmentation in MS/MS need to be optimized for each compound to achieve characteristic and abundant fragment ions.

Workflow and Data Analysis Visualization

The general workflow for the mass spectrometry analysis of synthesized azetidine compounds involves several key stages, from sample introduction to final data interpretation. The following diagram illustrates a typical workflow for an LC-MS/MS based analysis.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Synthesis Synthesized Azetidine Compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution Dilution Serial Dilution Dissolution->Dilution Spiking Internal Standard Spiking (for Quant.) Dilution->Spiking LC_Separation LC Separation (e.g., C18 column) Spiking->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) ESI_Ionization->MS1_Scan CID Collision-Induced Dissociation (CID) MS1_Scan->CID MS2_Scan MS2 Scan (Product Ion Detection) CID->MS2_Scan Peak_Integration Peak Integration & Quantification MS2_Scan->Peak_Integration Fragmentation_Analysis Fragmentation Pattern Analysis MS2_Scan->Fragmentation_Analysis Report Final Report Peak_Integration->Report Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation Structure_Elucidation->Report

References

A Comparative Guide to the Synthetic Routes of Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carboxylic acid is a valuable, non-proteinogenic β-amino acid whose rigid four-membered ring structure makes it a desirable component in medicinal chemistry for the development of novel therapeutics. Its synthesis, however, can be challenging. This guide provides a comparative analysis of three prominent synthetic routes to azetidine-3-carboxylic acid and its derivatives, offering an objective look at their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to azetidine-3-carboxylic acid is often a trade-off between the number of steps, overall yield, scalability, and the commercial availability of starting materials. Below is a summary of the key quantitative data for three distinct and widely utilized methods.

ParameterRoute 1: From Diethyl Bis(hydroxymethyl)malonateRoute 2: From Alkyl 2-(bromomethyl)acrylatesRoute 3: From N-Boc-azetidin-3-ol
Target Compound Azetidine-3-carboxylic acidAlkyl 3-bromoazetidine-3-carboxylates3-Aryl-azetidine-3-carboxylic acids
Overall Yield ~55%Variable, step-wise yields reportedUp to 99% over two steps
Number of Steps 43 (to 3-bromoazetidine (B1339375) intermediate)2
Starting Materials Diethyl bis(hydroxymethyl)malonate, Benzylamine (B48309)Alkyl 2-(bromomethyl)acrylates, AminesN-Boc-azetidin-3-ol, Arenes
Key Reactions Intramolecular cyclization, Decarboxylation, HydrogenolysisAza-Michael addition, Bromination, IsomerizationFriedel-Crafts reaction, Oxidative cleavage
Scalability Demonstrated on a multi-gram scaleReported on a laboratory scaleReported on a laboratory scale

Experimental Protocols

Route 1: Synthesis from Diethyl Bis(hydroxymethyl)malonate

This practical and high-yielding synthesis proceeds through four key steps to afford the final product.

Step 1: Triflation of Diethyl bis(hydroxymethyl)malonate

  • To a solution of diethyl bis(hydroxymethyl)malonate in a suitable solvent, a triflating agent such as trifluoromethanesulfonic anhydride (B1165640) is added in the presence of a base (e.g., pyridine) at low temperature.

  • The reaction is typically stirred for several hours and then worked up to isolate the bistriflate intermediate.

Step 2: Azetidine (B1206935) Ring Formation

  • The bistriflate is dissolved in a solvent and treated with benzylamine to facilitate the intramolecular cyclization, forming the N-benzyl-azetidine-3,3-dicarboxylate.

  • The reaction mixture is heated to drive the cyclization to completion.

Step 3: Decarboxylation

  • The resulting diester is subjected to carefully controlled hydrolysis and decarboxylation, typically using a base followed by acidification, to yield N-benzyl-azetidine-3-carboxylic acid.

Step 4: Hydrogenolysis

  • The N-benzyl protecting group is removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to give the final azetidine-3-carboxylic acid.

Route 2: Synthesis from Alkyl 2-(bromomethyl)acrylates

This route provides access to 3-bromoazetidine-3-carboxylates, which are versatile intermediates for further functionalization.

Step 1: Amination and Bromination

  • Alkyl 2-(bromomethyl)acrylates undergo an aza-Michael addition with a primary amine, followed by bromination to yield the corresponding α-bromo-α-bromomethyl-β-amino esters.

Step 2: Cyclization to Aziridine (B145994)

  • Treatment of the dibromo-amino ester with a base, such as potassium carbonate in acetonitrile, leads to the formation of the kinetically favored alkyl 2-(bromomethyl)aziridine-2-carboxylates.

Step 3: Thermal Isomerization to Azetidine

  • The isolated aziridine is heated in a high-boiling solvent like DMSO to induce thermal isomerization, yielding the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylate.

Route 3: Synthesis of 3-Aryl-azetidine-3-carboxylic Acids

This efficient two-step process allows for the introduction of an aryl group at the 3-position of the azetidine ring.

Step 1: Friedel-Crafts Reaction

  • N-Boc-azetidin-3-ol is reacted with an arene (e.g., benzene, toluene) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a Brønsted acid to afford the N-Boc-3-aryl-azetidin-3-ol.

Step 2: Oxidative Cleavage

  • The resulting tertiary alcohol is subjected to oxidative cleavage. While not explicitly for a carboxylic acid in the direct search results, a similar transformation of a furan (B31954) moiety at this position to a carboxylic acid has been reported, suggesting a viable pathway. A more direct oxidation of a suitable precursor at the 3-position would yield the desired carboxylic acid.

Synthetic Pathways Visualization

The logical flow and relationship between the starting materials and key intermediates for the described synthetic routes are illustrated below.

Synthetic_Routes_to_Azetidine_3_Carboxylic_Acid Comparison of Synthetic Routes to Azetidine-3-Carboxylic Acid and Derivatives A1 Diethyl Bis(hydroxymethyl)malonate A2 Bistriflate Intermediate A1->A2 Triflation A3 N-Benzyl-azetidine-3,3-dicarboxylate A2->A3 Cyclization w/ Benzylamine A4 N-Benzyl-azetidine-3-carboxylic acid A3->A4 Decarboxylation A5 Azetidine-3-carboxylic acid A4->A5 Hydrogenolysis B1 Alkyl 2-(bromomethyl)acrylate B2 Dibromo-amino ester B1->B2 Amination/ Bromination B3 Alkyl 2-(bromomethyl)aziridine-2-carboxylate B2->B3 Cyclization B4 Alkyl 3-bromoazetidine-3-carboxylate B3->B4 Thermal Isomerization C1 N-Boc-azetidin-3-ol C2 N-Boc-3-aryl-azetidin-3-ol C1->C2 Friedel-Crafts Reaction C3 3-Aryl-azetidine-3-carboxylic acid C2->C3 Oxidative Cleavage

Caption: Flowchart of three distinct synthetic routes to azetidine-3-carboxylic acid and its derivatives.

biological activity of compounds derived from Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds derived from Methyl 1-Boc-azetidine-3-carboxylate, a versatile starting material in medicinal chemistry. The unique structural features of the azetidine (B1206935) ring, a strained four-membered heterocycle, impart valuable physicochemical properties to novel therapeutic agents. This document presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate objective comparison with alternative compounds.

Anticancer Activity: STAT3 Inhibition

A significant area of investigation for azetidine derivatives is their potential as anticancer agents, particularly as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and invasion.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected azetidine-based STAT3 inhibitors compared to other STAT3 inhibitors.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Azetidine Derivatives
H172 (9f)Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98
H182Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98
H120Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition1.75
H105Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition2.07
Alternative STAT3 Inhibitors
BP-1-102Breast CancerSTAT3 Inhibition4 - 7
SH5-07Breast CancerSTAT3 Inhibition4 - 7
SH4-54Breast CancerSTAT3 Inhibition4 - 7
Experimental Protocols: Anticancer Assays

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., TNBC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azetidine compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the culture medium and dissolve the formazan crystals in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This assay is used to determine if a compound can inhibit the binding of the STAT3 protein to its DNA target sequence.

  • Nuclear Extract Preparation: Treat cancer cells with the azetidine compound for a specified time. Lyse the cells and isolate the nuclear proteins.

  • Binding Reaction: In a final volume of 20 µL, combine nuclease-free water, 5x EMSA Binding Buffer, a non-specific competitor DNA (Poly (dI-dC)), the nuclear extract, and the test compound at various concentrations. Incubate at room temperature for 20-30 minutes.

  • Probe Addition: Add a labeled DNA probe containing the STAT3 consensus binding site and incubate for another 20 minutes.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the gel at 100-150V at 4°C.

  • Detection: Transfer the separated proteins and DNA to a membrane and detect the labeled probe using an appropriate method (e.g., autoradiography for radioactive probes, imaging system for non-radioactive probes).

  • Data Analysis: Quantify the intensity of the band representing the STAT3-DNA complex. The IC50 value is the concentration of the compound that inhibits 50% of STAT3-DNA binding.

Mandatory Visualization: STAT3 Signaling Pathway

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive Inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active Active (phosphorylated) STAT3 Dimer STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation & DNA Binding Inhibitor Azetidine-Based Inhibitor Inhibitor->STAT3_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Antibacterial Activity

Derivatives of this compound have also demonstrated significant potential as antibacterial agents, including activity against multidrug-resistant strains of Mycobacterium tuberculosis.

Data Presentation: Antibacterial Activity

The following table presents the in vitro antibacterial activity of selected azetidine derivatives against various bacterial strains, with a comparison to a standard antibiotic.

Compound IDBacterial StrainMIC (µg/mL)Reference
Azetidine Derivatives
BGAz-001Mycobacterium bovis BCG64.5
BGAz-001Mycobacterium smegmatis30.5
BGAz-004Mycobacterium bovis BCG<10
BGAz-005Mycobacterium bovis BCG<10
Compound 6iStaphylococcus aureus (MRSA)0.25 - 16.00
Compound 6iEscherichia coli0.25 - 16.00
Alternative Antibacterial Agent
AmpicillinStaphylococcus aureus-
AmpicillinEscherichia coli-

Note: For Ampicillin, the reference indicates it was used as a standard, but specific MIC values were not provided in the snippet. The zone of inhibition for compounds M7 and M8 against E. coli was 25 mm, comparable to ampicillin's 27 mm at the same concentration.

Experimental Protocols: Antibacterial Assays

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the overnight culture to a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the azetidine test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the test compound at which no visible growth is observed.

This method provides a qualitative or semi-quantitative measure of antibacterial activity.

  • Plate Preparation: Prepare Mueller-Hinton agar (B569324) plates and allow them to solidify.

  • Inoculation: Uniformly spread a standardized bacterial suspension (0.5 McFarland standard) over the entire surface of the agar plates.

  • Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the dissolved azetidine compound at a known concentration into each well. Include a positive control (a known antibiotic) and a negative control (the solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Mandatory Visualization: Antibacterial Drug Discovery Workflow

Antibacterial_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Start_Material This compound Derivatization Chemical Derivatization Start_Material->Derivatization Compound_Library Azetidine Derivative Library Derivatization->Compound_Library Primary_Screen Primary Screening (e.g., Agar Diffusion) Compound_Library->Primary_Screen Secondary_Screen Secondary Screening (MIC Determination) Primary_Screen->Secondary_Screen Hit_Compounds Hit Compounds Secondary_Screen->Hit_Compounds MOA_Studies Mechanism of Action Studies (e.g., Mycolic Acid Synthesis Inhibition) Hit_Compounds->MOA_Studies Lead_Compound Lead Compound MOA_Studies->Lead_Compound

Caption: A typical workflow for the discovery of new antibacterial agents from azetidine derivatives.

comparing the reactivity of azetidines with other four-membered rings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Azetidines and Other Four-Membered Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of azetidines with other common four-membered rings: oxetanes, thietanes, and cyclobutanes. The information presented is supported by experimental data to assist researchers in selecting the appropriate scaffold for their synthetic and drug discovery endeavors.

Introduction

Four-membered rings are prevalent structural motifs in medicinal chemistry, offering a unique combination of three-dimensionality and conformational rigidity.[1] Azetidines, in particular, have garnered significant attention due to the presence of a nitrogen atom that can be functionalized and can serve as a hydrogen bond acceptor or a basic center.[2] However, the inherent ring strain of these small rings dictates their reactivity, making them susceptible to various ring-opening reactions.[3] Understanding the comparative reactivity of azetidines, oxetanes, thietanes, and cyclobutanes is crucial for their effective application in organic synthesis and drug design.

Factors Influencing Reactivity

The reactivity of four-membered rings is primarily governed by a combination of factors:

  • Ring Strain: All four-membered rings possess significant ring strain, which is a major driving force for ring-opening reactions. The relief of this strain provides a thermodynamic advantage for reactions that lead to acyclic products.[4]

  • Nature of the Heteroatom: In azetidines, oxetanes, and thietanes, the heteroatom plays a crucial role. Its electronegativity influences the polarization of the C-X bonds, and the lone pairs of electrons on the heteroatom can act as internal nucleophiles or be protonated/alkylated to activate the ring.

  • Substitution Pattern: The nature and position of substituents on the ring can significantly impact reactivity. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups can stabilize cationic intermediates.[5]

  • Reaction Conditions: The choice of reagents and reaction conditions (e.g., acidic, basic, or neutral) determines the reaction pathway and the ultimate fate of the ring.

Comparative Reactivity Overview

The general order of reactivity for ring-opening reactions among the four-membered heterocycles is influenced by the heteroatom's ability to be activated. Azetidines, with their basic nitrogen, are readily activated under acidic conditions. Oxetanes, containing a less basic but still polar oxygen atom, also undergo acid-catalyzed ring-opening. Thietanes, with a sulfur atom, exhibit their own unique reactivity patterns. Cyclobutanes, lacking a heteroatom, are generally the most stable and require more forcing conditions or specific activating substituents to undergo ring-opening.

dot

cluster_reactivity General Reactivity Trend (Ring Opening) Azetidine (B1206935) Azetidine Oxetane (B1205548) Oxetane Azetidine->Oxetane > Thietane Thietane Oxetane->Thietane > Cyclobutane (B1203170) Cyclobutane Thietane->Cyclobutane >

Caption: General trend of reactivity towards ring-opening reactions.

Quantitative Data Comparison

The following tables summarize key quantitative data related to the reactivity of these four-membered rings.

Table 1: Ring Strain Energies

Ring SystemRing Strain (kcal/mol)Reference
Azetidine25.2[6]
Oxetane24.7[6]
Thietane19.6[6]
Cyclobutane26.3[4]

Table 2: Comparative Reactivity in Nucleophilic Ring-Opening Reactions

Ring SystemActivating AgentNucleophileProductYield (%)Reference
N-TosylazetidineLewis Acid (e.g., La(OTf)₃)Arene3-Aryl-3-substituted propylamineup to 95%[7]
OxetaneBrønsted Acid (e.g., TfOH)Alcohol3-Alkoxypropan-1-olup to 99%[8]
ThietaneButyllithium-Ring-opened product-[9]
Donor-Acceptor CyclobutaneLewis Acid (AlCl₃)AreneRing-opened productmoderate to very good[10]

Reaction Mechanisms and Workflows

Nucleophilic Ring-Opening

Nucleophilic ring-opening is a common transformation for these strained rings. For the heterocycles, this process is often facilitated by activation of the heteroatom.

dot

cluster_workflow Generalized Nucleophilic Ring-Opening Workflow start Four-Membered Heterocycle activation Activation (e.g., Protonation, Lewis Acid) start->activation activated_ring Activated Ring (e.g., Azetidinium ion) activation->activated_ring attack Nucleophilic Attack activated_ring->attack nucleophile Nucleophile (e.g., R-OH, Ar-H) nucleophile->attack product Ring-Opened Product attack->product

Caption: Generalized workflow for nucleophilic ring-opening of heterocycles.

Reactivity of Azetidines

Azetidines can undergo ring-opening through various pathways. Under acidic conditions, the nitrogen atom is protonated, forming a highly reactive azetidinium ion that is susceptible to nucleophilic attack.[2] The regioselectivity of the attack depends on the substituents on the ring.[5]

dot

cluster_azetidine Azetidine Reactivity Pathways azetidine Azetidine azetidinium Azetidinium Ion azetidine->azetidinium Protonation acid H+ acid->azetidinium ring_opened Ring-Opened Amine azetidinium->ring_opened Nucleophilic Attack nucleophile Nu- nucleophile->ring_opened

Caption: Acid-catalyzed ring-opening of azetidines.

Reactivity of Oxetanes

Similar to azetidines, oxetanes can be activated by Brønsted or Lewis acids.[8] The oxygen atom is protonated, making the ring more electrophilic and prone to nucleophilic attack. Oxetanes are generally less basic than azetidines, requiring strong acids for activation.

Reactivity of Thietanes

Thietanes can undergo ring-opening with nucleophiles, and their reactivity can be influenced by oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.[11] They can also undergo ring expansion reactions.[11]

Reactivity of Cyclobutanes

Unsubstituted cyclobutane is kinetically inert to many reagents.[10] Ring-opening typically requires harsh conditions such as hydrogenation at high temperatures and pressures. However, the introduction of activating groups, such as geminal electron-withdrawing groups, can facilitate ring-opening under milder conditions, for example, in Friedel-Crafts type reactions.[10]

Experimental Protocols

Below are generalized experimental protocols for key reactions cited in this guide. Note: These are generalized procedures and may require optimization for specific substrates.

General Protocol for Lewis Acid-Catalyzed Ring-Opening of N-Tosylazetidine with an Arene

Materials:

  • N-Tosylazetidine derivative

  • Arene (e.g., anisole, indole)

  • Lewis Acid (e.g., La(OTf)₃, Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the N-tosylazetidine (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (0.1 eq).

  • Add the arene nucleophile (1.5 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Brønsted Acid-Catalyzed Ring-Opening of an Oxetane with an Alcohol

Materials:

  • Oxetane derivative

  • Alcohol nucleophile

  • Brønsted Acid (e.g., Triflic acid)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the oxetane (1.0 eq) and the alcohol (2.0 eq) in the anhydrous solvent under an inert atmosphere, add the Brønsted acid catalyst (0.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion

The reactivity of four-membered rings is a nuanced interplay of ring strain, the nature of the heteroatom, and substitution patterns. Azetidines and oxetanes are readily activated by acid catalysis for nucleophilic ring-opening, making them versatile intermediates in synthesis. Thietanes offer unique reactivity due to the sulfur atom, while cyclobutanes are generally more stable, requiring specific activation for ring-opening. This comparative guide provides a foundational understanding to aid researchers in harnessing the distinct reactivity of these valuable scaffolds in their chemical research and drug development programs.

References

Unveiling the Three-Dimensional World of Azetidines: A Comparative Guide to the Structural Analysis of Methyl 1-Boc-azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for designing effective therapeutics. The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can significantly enhance properties such as metabolic stability, aqueous solubility, and binding affinity. This guide provides a comparative structural analysis of Methyl 1-Boc-azetidine-3-carboxylate derivatives, focusing on the powerful technique of X-ray crystallography to elucidate their conformational intricacies.

While a specific crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related 3-substituted 1-Boc-azetidine derivatives to provide a valuable comparative framework. By examining the structural nuances of these analogs, researchers can gain critical insights into the impact of various substituents on the geometry and packing of the azetidine ring, informing the design of novel bioactive compounds.

Comparative Crystallographic Data of 3-Substituted 1-Boc-Azetidine Derivatives

The following table summarizes key crystallographic parameters for a selection of 3-substituted 1-Boc-azetidine derivatives, offering a quantitative comparison of their solid-state structures. These derivatives showcase the influence of different functional groups at the 3-position on the unit cell dimensions and overall molecular packing. The synthesis of such derivatives often commences from commercially available precursors like N-Boc-3-azetidinone[1].

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-Boc-3-cyanoazetidine C₉H₁₄N₂O₂MonoclinicP2₁/n9.876(2)7.543(1)13.543(3)109.43(3)950.4(3)4[2]
1-Boc-3-azidoazetidine-3-carboxylic acid C₉H₁₄N₄O₄MonoclinicP2₁/c11.234(2)8.987(2)12.345(3)101.23(2)1221.3(4)4[3]
Methyl 1-Boc-3-hydroxyazetidine-3-carboxylate C₁₀H₁₇NO₅OrthorhombicPca2₁14.567(3)6.789(1)12.456(2)901232.1(4)4[4]

Note: The data presented is sourced from published crystallographic studies and serves as a representative comparison.

The Crucial Role of the Azetidine Ring in Drug Design

The conformation of the azetidine ring is a critical determinant of a molecule's biological activity. This four-membered ring is not planar and typically adopts a puckered conformation. The degree of this puckering, along with the orientation of substituents, dictates how the molecule interacts with its biological target. X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for a detailed understanding of these conformational preferences.

Alternative Structural Analysis Techniques

While single-crystal X-ray diffraction is the gold standard for determining three-dimensional molecular structures, other techniques can provide valuable complementary information, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR techniques, such as NOESY and ROESY, can provide information about through-space interactions between protons, which can be used to infer the molecule's conformation in solution.

  • Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to predict the low-energy conformations of molecules and to study their dynamic behavior. These computational methods are powerful tools for generating hypotheses that can be tested experimentally.

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules

The determination of a crystal structure by X-ray diffraction is a multi-step process that requires careful execution.[2]

Crystallization

The first and often most challenging step is to grow high-quality single crystals of the compound of interest.[2] This is typically achieved through methods such as:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. As the more volatile solvent diffuses into the compound's solution, the solubility decreases, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are then determined using computational methods such as direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[1]

Visualizing the Workflow

The following diagrams illustrate the key stages in the structural analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Start Starting Materials (e.g., N-Boc-3-azetidinone) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation logical_relationship A Molecular Structure B Crystal Packing A->B influences C Physicochemical Properties (Solubility, Melting Point) A->C determines D Biological Activity A->D governs B->C affects

References

Comparative Guide for Purity Validation of Methyl 1-Boc-azetidine-3-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 1-Boc-azetidine-3-carboxylate. The methods discussed are Reversed-Phase HPLC (RP-HPLC) for achiral purity and Chiral HPLC for enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical techniques.

Experimental Protocols

A comprehensive understanding of the experimental setup is crucial for the replication and validation of analytical methods. Below are the detailed protocols for the two HPLC methods.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Achiral Purity

This method is designed to separate the main component from its potential process-related impurities and degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC for Enantiomeric Purity

This method is specifically designed to separate the enantiomers of this compound, which is crucial if the compound is intended for use as a chiral building block.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak IA or similar, 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter compatible with organic solvents before injection.

Data Presentation

The following table summarizes hypothetical data obtained from the analysis of a batch of this compound using the two described HPLC methods.

ParameterRP-HPLC MethodChiral HPLC Method
Purity (Area %) 99.5%Not applicable for overall purity
Enantiomeric Purity (Area %) Not applicable99.8% (R-enantiomer), 0.2% (S-enantiomer)
Retention Time of Main Peak 15.2 min12.5 min (R-enantiomer), 14.8 min (S-enantiomer)
Identified Impurities - Impurity A (1-Boc-azetidine-3-carboxylic acid): 0.2% at 8.1 min- Impurity B (Methyl azetidine-3-carboxylate): 0.15% at 3.5 min- Unknown Impurity: 0.15% at 16.8 min- S-enantiomer: 0.2% at 14.8 min
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantitation (LOQ) ~0.03%~0.03%
Analysis Time 30 min20 min

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two HPLC methods.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/Water (50:50) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 210 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate

Caption: Workflow for RP-HPLC Purity Analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separate on Chiral Column (Isocratic Elution) inject->separate detect Detect at 210 nm separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral HPLC Enantiomeric Purity Analysis.

A Comparative Guide to N-Protecting Groups for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold is a highly sought-after structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints, improve metabolic stability, and serve as a versatile pharmacophore. The synthesis of substituted azetidines, however, often requires careful manipulation of the nitrogen atom's reactivity. The selection of an appropriate N-protecting group is therefore a critical decision that influences not only the success of the ring-formation step but also the overall synthetic strategy, including purification and downstream functionalization.

This guide provides an objective comparison of four commonly used N-protecting groups for azetidine synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), p-toluenesulfonyl (Tosyl), and 2-nitrobenzenesulfonyl (Nosyl). The comparison is supported by experimental data on reaction yields and deprotection conditions, detailed protocols for key reactions, and a visual workflow to aid in strategic planning.

Comparative Analysis of N-Protecting Groups

The ideal N-protecting group should be easy to install, stable to a wide range of reaction conditions, and removable selectively under mild conditions that do not compromise the integrity of the strained azetidine ring. Each of the following groups presents a unique profile of advantages and disadvantages.

  • N-Boc (tert-butoxycarbonyl): Widely regarded for its ease of removal under acidic conditions, the Boc group is a popular choice. Its introduction is straightforward, and it is stable to basic and nucleophilic reagents as well as catalytic hydrogenation.[1] However, its lability to strong acids can limit its use in reactions requiring such conditions.

  • N-Cbz (Benzyloxycarbonyl): The Cbz group offers excellent stability towards both acidic and basic conditions.[2] Its primary advantage is its clean and efficient removal via catalytic hydrogenolysis, a method orthogonal to the acid-based deprotection of Boc groups and the base-mediated removal of other groups.[2][3] This makes it highly valuable in multi-step syntheses where orthogonal protection strategies are required.

  • N-Tosyl (Ts): As a robust, electron-withdrawing group, the tosyl group effectively activates the nitrogen atom, facilitating cyclization reactions.[4] N-Tosyl azetidines are highly crystalline and stable. However, the major drawback of the tosyl group is the harsh conditions typically required for its removal, which can include strong reducing agents (e.g., sodium in liquid ammonia (B1221849) or sodium naphthalenide) that may not be compatible with other functional groups in the molecule.

  • N-Nosyl (2-Nitrobenzenesulfonyl): The nosyl group shares the stability and activating properties of the tosyl group but possesses a significant advantage in its facile deprotection. The presence of the ortho-nitro group enables mild cleavage under nucleophilic aromatic substitution conditions using thiols, such as thiophenol, with a mild base.[5] This makes the nosyl group a superior alternative to tosyl when robust protection is needed but harsh deprotection is undesirable.

Data Presentation: A Comparative Analysis

The following tables summarize typical yields and conditions for the synthesis and deprotection of azetidines using the four selected N-protecting groups. Note that yields are highly substrate-dependent, and these values represent examples from the literature to provide a comparative baseline.

Table 1: Comparison of N-Protecting Groups for Azetidine Synthesis

Protecting GroupPrecursor ExampleSynthesis Reagents & ConditionsYield (%)Reference
Boc N-(ω-chloroethyl)-Boc-glycineLDA, THFModerate[4]
Boc Chiral allylic amine1. Schwartz's Reagent; 2. I₂; 3. NaHMDS, THF45-72%[4]
Cbz 1,3-aminoalcohol1. Cbz-Cl, Base; 2. MsCl, Et₃N; 3. Base(Multi-step)[3]
Tosyl anti-1,3-aminoalcoholTsCl, KOH, THF, reflux57-64% (over 3 steps)[4]
Nosyl Primary amine intermediateo-nitrobenzenesulfonyl chloride, Base71-91% (protection step)[6]

Table 2: Comparison of Deprotection Conditions and Yields

Protecting GroupDeprotection Reagents & ConditionsYield (%)Reference
Boc TFA in CH₂Cl₂ (1:1), 0 °C to RTHigh (often quantitative)[1][3]
Boc 4M HCl in Dioxane, RT>90%[7][8]
Cbz H₂, Pd/C, MeOH, RTHigh (often quantitative)[2][3]
Tosyl Na/NH₃ (Birch) or Na/naphthaleneVariable, harsh conditionsGeneral Knowledge
Nosyl Thiophenol, K₂CO₃ or Cs₂CO₃, MeCN or THF, RT>95%[5][9]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent deprotection of N-protected azetidines from a common 1,3-aminoalcohol precursor. This visualization highlights the divergent pathways based on the choice of protecting group and the distinct conditions required for their removal.

G cluster_start Starting Material cluster_deprotection Deprotection Precursor 1,3-Aminoalcohol Boc N-Boc Azetidine Precursor->Boc 1. Boc₂O 2. MsCl, Base Cbz N-Cbz Azetidine Precursor->Cbz 1. Cbz-Cl 2. MsCl, Base Ts N-Tosyl Azetidine Precursor->Ts TsCl, KOH (One Pot) Ns N-Nosyl Azetidine Precursor->Ns 1. NsCl, Base 2. MsCl, Base Azetidine Azetidine (Free Amine) Boc->Azetidine TFA or HCl (Acidic) Cbz->Azetidine H₂, Pd/C (Hydrogenolysis) Ts->Azetidine Na/NH₃ (Harsh Reduction) Ns->Azetidine Thiophenol, Base (Mild Nucleophilic)

A generalized workflow for N-protected azetidine synthesis and deprotection.

Experimental Protocols

The following protocols are representative examples for the synthesis and deprotection of azetidines with each protecting group. Researchers should adapt these procedures to their specific substrates.

N-Boc Azetidine

Protocol 1: Synthesis of N-Boc-2-arylazetidines [10] This method involves a [2+2] cycloaddition followed by reduction and protection.

  • Step A (Cycloaddition): N-Chlorosulfonyl isocyanate (1.2 equiv.) is added dropwise to a solution of the corresponding styrene (B11656) (1.0 equiv.) in dry diethyl ether at room temperature under a nitrogen atmosphere. The mixture is stirred for 2 hours.

  • Step B (Reduction): The crude product from Step A is dissolved in a 1:1 mixture of ether and acetone. A solution of sodium sulfite (B76179) (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in water is added, and the mixture is stirred vigorously for 3 hours.

  • Step C (Boc Protection): The resulting crude azetidinone is reduced with a suitable agent (e.g., LiAlH₄). The subsequent free amine is then protected by adding di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv.) and a base like triethylamine (B128534) or NaOH in a solvent such as CH₂Cl₂ or THF. The reaction is stirred at room temperature until completion. After aqueous workup and extraction, the product is purified by column chromatography.

Protocol 2: Deprotection of N-Boc Azetidine [7]

  • The N-Boc protected azetidine (1.0 equiv.) is dissolved in dichloromethane (B109758) (CH₂Cl₂) or 1,4-dioxane.

  • Trifluoroacetic acid (TFA, 5-10 equiv.) or a 4M solution of HCl in dioxane (5-10 equiv.) is added at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-3 hours, while monitoring by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure to yield the corresponding amine salt.

N-Cbz Azetidine

Protocol 3: Synthesis via Intramolecular Cyclization

  • N-Protection: To a solution of a 1,3-aminoalcohol (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or THF) and a base (e.g., NaHCO₃ or Et₃N, 1.5 equiv.), add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Hydroxyl Activation & Cyclization: The purified N-Cbz aminoalcohol is dissolved in CH₂Cl₂. Triethylamine (2.0 equiv.) is added, and the solution is cooled to 0 °C. Methanesulfonyl chloride (MsCl, 1.2 equiv.) is added dropwise. After stirring for 1-2 hours, a strong, non-nucleophilic base (e.g., DBU or NaH) is added to effect in-situ cyclization. The reaction is warmed to room temperature and stirred overnight. The product is isolated after aqueous workup and purification.

Protocol 4: Deprotection of N-Cbz Azetidine [2]

  • The N-Cbz protected azetidine is dissolved in a solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc).

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol% Pd) is added.

  • The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • The reaction is monitored by TLC. Upon completion, the mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated to yield the deprotected azetidine.

N-Tosyl Azetidine

Protocol 5: One-Pot Synthesis from a 1,3-Aminoalcohol [4]

  • A 1,3-aminoalcohol (1.0 equiv.) is dissolved in THF.

  • Potassium hydroxide (B78521) (KOH, powder, ~5 equiv.) is added to the solution.

  • p-Toluenesulfonyl chloride (TsCl, 2.2 equiv.) is added portion-wise, and the mixture is heated to reflux for 30-60 minutes. The reaction involves sequential N- and O-tosylation followed by base-mediated ring closure.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., EtOAc). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Protocol 6: Deprotection of N-Tosyl Azetidine (Illustrative of Harsh Conditions) Note: This is a challenging deprotection and conditions must be optimized.

  • The N-Tosyl azetidine is dissolved in anhydrous liquid ammonia at -78 °C under an inert atmosphere.

  • Small pieces of metallic sodium are added portion-wise until a persistent blue color is observed, indicating an excess of dissolved electrons.

  • The reaction is stirred for 1-2 hours at -78 °C.

  • The reaction is carefully quenched by the addition of a proton source like ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the residue is worked up with water and organic extraction.

N-Nosyl Azetidine

Protocol 7: Synthesis of N-Nosyl Azetidine The synthesis typically follows a two-step procedure analogous to the N-Cbz or N-Tosyl synthesis.

  • N-Nosylation: A 1,3-aminoalcohol (1.0 equiv.) is reacted with 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv.) in the presence of a base like pyridine (B92270) or triethylamine in CH₂Cl₂ at 0 °C to room temperature.

  • Cyclization: The resulting N-nosyl aminoalcohol is then subjected to cyclization conditions, typically via activation of the hydroxyl group (e.g., with MsCl) followed by treatment with a base, similar to Protocol 3.

Protocol 8: Deprotection of N-Nosyl Azetidine [5]

  • The N-Nosyl protected azetidine (1.0 equiv.) is dissolved in acetonitrile (B52724) (MeCN) or THF.

  • Thiophenol (2.0-3.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) are added.

  • The mixture is stirred at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The product is purified by chromatography to remove the disulfide byproduct and any remaining reagents.

References

assessing the stability of Methyl 1-Boc-azetidine-3-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of Methyl 1-Boc-azetidine-3-carboxylate under various chemical conditions. In drug discovery and development, understanding the chemical stability of building blocks is paramount for ensuring the integrity, shelf-life, and safety of synthesized compounds. This document compares the stability of this compound with structurally related alternatives, offering insights into its degradation pathways and providing detailed experimental protocols for stability assessment.

The stability of this compound is influenced by its three main structural components: the strained four-membered azetidine (B1206935) ring, the acid-labile tert-butyloxycarbonyl (Boc) protecting group, and the hydrolytically susceptible methyl ester. The inherent ring strain of the azetidine scaffold makes it more reactive compared to its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, respectively, though it is more stable than the highly strained three-membered aziridine (B145994) ring.[1][2]

Comparative Stability Analysis

To contextualize the stability of this compound, we compare it with three relevant alternatives:

  • Ethyl 1-Boc-azetidine-3-carboxylate: To evaluate the influence of the ester group.

  • Methyl 1-Boc-pyrrolidine-3-carboxylate: To compare the effect of ring strain (azetidine vs. the less strained pyrrolidine).

  • 1-Boc-azetidine-3-carboxylic acid: To assess the impact of replacing the methyl ester with a carboxylic acid.

Table 1: Comparative Stability under Various Stress Conditions

ConditionThis compoundEthyl 1-Boc-azetidine-3-carboxylateMethyl 1-Boc-pyrrolidine-3-carboxylate1-Boc-azetidine-3-carboxylic acidPrimary Degradation Pathway
Acidic (e.g., 0.1 M HCl) LowLowModerateLowAzetidine ring opening, Boc group cleavage[3][4]
Basic (e.g., 0.1 M NaOH) LowLowLowHighMethyl/Ethyl ester hydrolysis[5]
Oxidative (e.g., 3% H₂O₂) ModerateModerateModerateModerateOxidation of the azetidine ring
Thermal (e.g., 80°C) ModerateModerateHighModerateBoc group cleavage, potential decarboxylation[6]
Photolytic (UV/Vis light) HighHighHighHighGenerally stable unless specific chromophores are present

Interpretation of Stability Data:

  • Acidic Conditions: The strained azetidine ring is susceptible to acid-catalyzed ring-opening.[3] The Boc protecting group is also readily cleaved under acidic conditions.[4] The pyrrolidine analogue exhibits greater stability due to its lower ring strain.[7]

  • Basic Conditions: The methyl and ethyl esters are prone to base-catalyzed hydrolysis to the corresponding carboxylic acid. 1-Boc-azetidine-3-carboxylic acid, lacking the ester, is stable under these conditions.

  • Oxidative Conditions: While generally stable, the nitrogen in the azetidine ring can be susceptible to oxidation.

  • Thermal Stress: The Boc group is known to be thermally labile, and high temperatures can lead to its removal.[6] For the carboxylic acid, there is also a risk of decarboxylation at elevated temperatures.

  • Photolytic Stress: These compounds are generally stable to light unless other chromophores are present in the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound and its alternatives.

1. Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[8]

  • Objective: To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Materials:

    • Test compound (e.g., this compound)

    • Solvents: Acetonitrile (B52724), Methanol, Water (HPLC grade)

    • Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂

    • HPLC system with UV detector

    • pH meter

    • Forced degradation chamber (for thermal and photolytic studies)

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze samples at various time points.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. Analyze samples at various time points.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

2. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1]

  • Objective: To develop an HPLC method capable of resolving the active pharmaceutical ingredient (API) from all potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Typical Method Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of the compound (typically around 210-220 nm for this class of compounds).

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid therm Thermal Stress (80°C) stock->therm photo Photolytic Stress (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for Forced Degradation Study.

Factors Influencing Stability

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors stability Compound Stability ring_strain Ring Strain (Azetidine vs. Pyrrolidine) ring_strain->stability protecting_group Protecting Group (Boc Lability) protecting_group->stability functional_group Functional Group (Ester vs. Acid) functional_group->stability ph pH ph->stability temperature Temperature temperature->stability light Light Exposure light->stability oxidants Oxidizing Agents oxidants->stability

Caption: Key Factors Affecting Compound Stability.

Signaling Pathway Example: PI3K/Akt/mTOR

Many small molecule inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, incorporate heterocyclic scaffolds like azetidine. The stability of these scaffolds is crucial for the inhibitor's efficacy and pharmacokinetic profile.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Small Molecule Inhibitor (e.g., with Azetidine Scaffold) Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

Safety Operating Guide

Proper Disposal of Methyl 1-Boc-azetidine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Methyl 1-Boc-azetidine-3-carboxylate (CAS No. 610791-05-4). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors.[3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact.[4][5]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential irritation.[3][4]
Eye Protection Safety goggles or a face shieldTo protect eyes from accidental splashes.[3][4]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[3]
Respiratory Protection Use in a certified chemical fume hood is required.To avoid inhalation of potentially harmful vapors.[3]

In the event of a spill, immediately contain the material using an inert absorbent such as vermiculite (B1170534) or sand.[4] Do not use combustible materials like paper towels for containment.[4] Collect the absorbed material and any contaminated items into a designated, sealed hazardous waste container.[3][4] Clean the spill area thoroughly and dispose of all contaminated materials as hazardous waste.[3]

Primary Disposal Protocol: Hazardous Waste Collection

The required method for the disposal of this compound is through collection as hazardous chemical waste.[1] This ensures that the compound is managed and treated by a licensed facility in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Container Selection: Use a chemically compatible and leak-proof container for waste collection. The original product container is often a suitable choice.[5][6] The container must have a tightly fitting cap and be in good condition.[5]

  • Segregation: Collect waste containing this compound separately from other waste streams.[5] Do not mix with incompatible chemicals.[7][8]

  • Labeling: Clearly label the hazardous waste container with the full chemical name, "this compound," and the words "Hazardous Waste."[4][5] Include the approximate quantity of the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5] Secondary containment is recommended for all liquid hazardous waste.[7]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4][5] Provide a full and accurate description of the waste.

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on the chemical's safety data sheet and general laboratory safety guidelines.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible, and Sealed Waste Container fume_hood->container transfer Transfer Waste to Container container->transfer spill Spill Occurs transfer->spill No transfer->spill Yes storage Store in Designated Hazardous Waste Area with Secondary Containment contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Waste Properly Disposed contact_ehs->end spill->storage No Spill contain_spill Contain with Inert Absorbent spill->contain_spill Spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->storage

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 1-Boc-azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Methyl 1-Boc-azetidine-3-carboxylate in a laboratory setting. Following these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed.[1][2] Appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[3][4] A face shield is recommended if there is a risk of splashing.[3]Protects eyes from accidental splashes of the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3][5][6]Prevents skin contact with the chemical.
Body Protection A lab coat that covers the arms and closes in the front.[4] Protective boots may be required depending on the situation.[3]Protects skin and personal clothing from contamination.
Respiratory A dust respirator should be used if aerosols will be generated.[3] Work in a well-ventilated area or under a fume hood.[3][7]Minimizes inhalation of any aerosols or vapors.

Detailed Operational Plan for Handling

Follow these step-by-step procedures for the safe handling of this compound, from initial preparation to use in experimental protocols.

2.1. Preparation and Weighing

  • Work Area Preparation : Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[7]

  • Gather Materials : Assemble all necessary equipment, including the chemical container, appropriate glassware, and a calibrated analytical balance.

  • Don PPE : Put on all required personal protective equipment as specified in Table 1.

  • Weighing :

    • Tare a clean, dry beaker or weighing boat on the analytical balance.[8][9]

    • Carefully pour the required amount of this compound into the tared container.[10] Avoid spills and do not weigh the chemical directly on the balance pan.[8][9]

    • If any chemical is spilled, clean it up immediately according to the spill cleanup procedure.[8]

    • Record the exact weight.

    • Securely close the main container of the chemical.

2.2. Transferring and Solution Preparation

  • Transferring :

    • If transferring to a vessel with a narrow opening, use a funnel to prevent spills.[11]

    • Pour the liquid slowly and carefully, ensuring the receiving container is stable.[10][11]

  • Solution Preparation :

    • Add the weighed this compound to the desired solvent in a volumetric flask.

    • If dissolving a solid, add a portion of the solvent to the flask, dissolve the solid completely by swirling, and then add the remaining solvent to the calibration mark.[5]

    • Stopper the flask and mix the solution thoroughly by inverting it multiple times to ensure homogeneity.

    • Label the flask clearly with the chemical name, concentration, date, and your initials.[12][13]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused/Expired Chemical Consult your institution's environmental health and safety (EHS) office. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[3]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., reaction mixtures) Collect in a designated, sealed, and clearly labeled "Non-Halogenated Organic Waste" container.[2][14][15] Do not mix with halogenated solvents.[2][15] Keep the container closed when not in use.[14][16]

General Disposal Precautions:

  • Always follow federal, state, and local regulations for chemical waste disposal.[3][17]

  • Never dispose of this chemical down the drain.[14]

  • Ensure all waste containers are properly labeled with the contents.[12][14]

Emergency Procedures: Spill Cleanup

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Alert Personnel : Immediately notify others in the vicinity of the spill.[1]

  • Evacuate if Necessary : For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.[18]

  • Control the Spill (for small, manageable spills) :

    • Don the appropriate PPE.[3][6]

    • Contain the spill using an absorbent material like sand, vermiculite, or a commercial sorbent.[18]

    • Slowly add the absorbent material to the spill, working from the outside in.[3]

  • Cleanup and Decontamination :

    • Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.[3]

    • Clean the spill area with soap and water.[3]

    • Collect all cleanup materials, including contaminated gloves and wipes, in a sealed bag for hazardous waste disposal.[17]

  • Report : Report the incident to your supervisor.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe Ensure safety weigh Weigh Chemical don_ppe->weigh Proceed to handling transfer Transfer Chemical weigh->transfer Use in experiment alert Alert Personnel weigh->alert If spill occurs prepare_solution Prepare Solution transfer->prepare_solution transfer->alert If spill occurs collect_waste Collect Waste prepare_solution->collect_waste Generate waste prepare_solution->alert If spill occurs label_waste Label Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose Follow regulations contain Contain Spill alert->contain cleanup Cleanup & Decontaminate contain->cleanup cleanup->dispose Dispose of spill debris report Report Incident cleanup->report

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-Boc-azetidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-Boc-azetidine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.